3,3-Bis(methoxymethyl)-2,6-dimethylheptane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(methoxymethyl)-2,6-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDSAAGSUWVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(COC)(COC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446462 | |
| Record name | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129228-11-1 | |
| Record name | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129228-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129228111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-methoxy-2-(methoxymethyl)-3-methyl-2-(propan-2-yl)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, a specialized organic compound with applications as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization.[1] This document outlines a multi-step synthesis commencing from diethyl malonate, detailing the necessary experimental protocols and providing a framework for the quantitative data expected at each stage. The synthesis involves a sequential malonic ester alkylation, followed by reduction to a diol, and concluding with a Williamson ether synthesis to yield the target molecule. Visual aids in the form of Graphviz diagrams are included to clearly illustrate the synthetic workflow.
Introduction
This compound (CAS No. 129228-11-1) is a diether characterized by a sterically hindered heptane backbone.[1] Its molecular structure makes it an effective internal electron donor in the preparation of Ziegler-Natta catalysts, influencing catalyst activity and the stereoselectivity of polymer production.[1] A robust and well-documented synthetic route is crucial for ensuring the high purity required for these applications. This guide details a logical and feasible synthesis route based on established organic chemistry principles.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process starting from diethyl malonate. The overall synthetic scheme is depicted below:
Figure 1: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-isopentyl-2-isopropylmalonate
This step involves a sequential dialkylation of diethyl malonate.
a) Synthesis of Diethyl 2-isopropylmalonate
A detailed experimental protocol for the synthesis of diethyl isopropylmalonate has been reported and is summarized below.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by reacting sodium metal (13.0 g) with absolute ethanol (400 ml).
-
To the gently refluxing sodium ethoxide solution, add diethyl malonate (80.0 g) in ethanol (50 ml) over 15 minutes.
-
Stir the mixture under reflux for 1 hour.
-
Add a solution of 2-bromopropane (74.5 g) in ethanol (50 ml) over 1 hour and continue stirring under reflux overnight.
-
After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Add water to the concentrate and extract with diethyl ether.
-
Wash the ethereal extracts with 2N sodium hydroxide solution and dry over magnesium sulfate.
-
Remove the solvent and purify the product by distillation.
b) Synthesis of Diethyl 2-isopentyl-2-isopropylmalonate
This procedure is based on standard malonic ester synthesis protocols.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide from sodium (1 equivalent) and absolute ethanol.
-
To this solution, add diethyl 2-isopropylmalonate (1 equivalent).
-
Add 1-bromo-3-methylbutane (isopentyl bromide) (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and add water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by vacuum distillation.
Step 2: Synthesis of 3,3-Bis(hydroxymethyl)-2,6-dimethylheptane
This step involves the reduction of the diester to a diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl 2-isopentyl-2-isopropylmalonate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the ester carbonyl peak).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.
-
The product can be purified by crystallization or column chromatography.
Step 3: Synthesis of this compound
The final step is the etherification of the diol via a Williamson ether synthesis.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous THF.
-
Add a solution of 3,3-bis(hydroxymethyl)-2,6-dimethylheptane (1 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the final product by vacuum distillation.
Data Presentation
The following tables summarize the expected quantitative and spectroscopic data for the key compounds in the synthetic route.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Expected Yield (%) |
| Diethyl 2-isopropylmalonate | C₁₀H₁₈O₄ | 202.25 | Colorless liquid | 62-65 / 0.7 mmHg | >90 |
| Diethyl 2-isopentyl-2-isopropylmalonate | C₁₅H₂₈O₄ | 272.38 | Oily liquid | - | 70-80 |
| 3,3-Bis(hydroxymethyl)-2,6-dimethylheptane | C₁₁H₂₄O₂ | 188.31 | Viscous liquid or low-melting solid | - | 80-90 |
| This compound | C₁₃H₂₈O₂ | 216.36 | Colorless liquid | 205.2 ± 8.0 at 760 mmHg | 70-85 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Diethyl 2-isopropylmalonate | 4.17 (q, 4H), 3.09 (d, 1H), 2.32-2.43 (m, 1H), 1.25 (t, 6H), 0.98 (d, 6H) | 168.9, 61.2, 53.1, 30.2, 20.1, 14.1 | 2970, 1735 (C=O), 1150 (C-O) | 202 (M+), 157, 129, 83 |
| Diethyl 2-isopentyl-2-isopropylmalonate | ~4.2 (q, 4H), ~2.0-2.2 (m, 1H), ~1.8-2.0 (m, 2H), ~1.5-1.7 (m, 1H), ~1.3 (t, 6H), ~0.9 (d, 6H), ~0.85 (d, 6H) | ~171, ~61, ~58, ~39, ~33, ~29, ~25, ~22, ~20, ~14 | ~2960, 1730 (C=O), 1180 (C-O) | 272 (M+), 227, 200, 157 |
| 3,3-Bis(hydroxymethyl)-2,6-dimethylheptane | ~3.5-3.7 (br s, 2H, OH), ~3.4-3.6 (m, 4H, CH₂OH), ~1.8-2.0 (m, 1H), ~1.0-1.6 (m, 5H), ~0.9 (d, 6H), ~0.85 (d, 6H) | ~70 (CH₂OH), ~45 (quaternary C), ~39, ~35, ~29, ~25, ~22, ~20 | 3350 (br, OH), 2955, 1040 (C-O) | 188 (M+), 170, 157, 129 |
| This compound | ~3.3-3.4 (s, 6H, OCH₃), ~3.2-3.6 (m, 4H, CH₂O), ~0.8-2.0 (m, aliphatic protons) | ~70-80 (CH₂O), ~58-60 (OCH₃), ~10-40 (aliphatic carbons) | 2955, 2825, 1115 (C-O-C) | 216 (M+), 201, 171, 143, 85 |
Mandatory Visualizations
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on well-established and high-yielding reactions in organic synthesis. This technical guide serves as a valuable resource for researchers and professionals in the fields of catalysis, polymer science, and organic synthesis, enabling the consistent production of this important specialty chemical. Careful execution of the described protocols and purification steps is essential to achieve the high purity required for its end applications.
References
An In-depth Technical Guide to the Chemical Properties of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129228-11-1). The document details the compound's physicochemical properties, structural information, and key applications. Notably, this compound is a crucial component in materials science, serving as an internal electron donor in Ziegler-Natta catalyst systems for olefin polymerization. This guide also presents detailed experimental protocols for its synthesis and the determination of its physical properties. It is important to note that, based on currently available literature, this compound has no known applications in drug development or biological signaling pathways; its primary utility lies in the field of polymer chemistry.
Introduction
This compound is a diether that has garnered significant interest in the field of polymer science.[1] Its molecular structure, characterized by a substituted heptane backbone, imparts specific stereochemical control during polymerization processes.[2] This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the known chemical and physical properties of this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. This data has been aggregated from various chemical suppliers and databases.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 129228-11-1[3] |
| IUPAC Name | This compound[3] |
| Synonyms | 1,3-Dimethoxy-2-isopentyl-2-isopropylpropane, 2-Isopentyl-2-isopropyl-1,3-dimethoxypropane[4] |
| Molecular Formula | C₁₃H₂₈O₂[3] |
| SMILES | CC(C)CCC(COC)(COC)C(C)C[3] |
| InChI | InChI=1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3[3] |
| InChIKey | BHPDSAAGSUWVMP-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 216.36 g/mol [3] |
| Physical Form | Colorless to light yellow clear liquid[2] |
| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg[5] |
| Density | 0.8 ± 0.1 g/cm³[6] |
| Flash Point | 38.1 ± 18.0 °C[5] |
| Solubility | Very slightly soluble in water (0.56 g/L at 25 °C, calculated) |
| LogP | 3.66[6] |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C[6] |
| Refractive Index | 1.425[6] |
Table 3: Safety Information
| Category | Information |
| GHS Pictograms | |
| Signal Word | Danger[5] |
| Hazard Statements | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H411: Toxic to aquatic life with long lasting effects.[3][5] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P273, P280, P303+P361+P353, P370+P378, P391, P403+P235, P501[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published in peer-reviewed literature. However, a synthetic method is described in patent literature, and standard analytical methods can be applied for the determination of its physicochemical properties.
Synthesis of this compound
The following protocol is adapted from the procedure described in patent WO2021063930A1.[5] This synthesis involves a multi-step process starting from diethyl malonate.
Step 1: Synthesis of Diethyl 2-isopropyl-2-(3-methylbutan-2-yl)malonate
-
A solution of diethyl malonate in an appropriate solvent is treated with a strong base, such as sodium hydride, to form the corresponding enolate.
-
The enolate is then sequentially alkylated with 2-bromopropane and a suitable 3-methylbutyl halide.
-
The reaction mixture is worked up and the product is purified by vacuum distillation.
Step 2: Reduction to 2-isopropyl-2-(3-methylbutan-2-yl)propane-1,3-diol
-
The purified diethyl malonate derivative from Step 1 is reduced using a strong reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether solvent like THF.
-
The reaction is carefully quenched, and the diol product is extracted and purified.
Step 3: Methylation to this compound
-
The diol from Step 2 is dissolved in a suitable aprotic solvent, such as THF.
-
A strong base, like sodium hydride, is added to deprotonate the hydroxyl groups, forming the dialkoxide.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.
-
The reaction is stirred until completion, followed by an aqueous workup to isolate the crude product.
-
The final product, this compound, is purified by vacuum distillation.
Determination of Physicochemical Properties
The following are standard methods likely to be used for the determination of the key physical properties of this compound.
Boiling Point Determination (Capillary Method)
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The assembly is heated in a Thiele tube or a melting point apparatus.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Density Measurement (Oscillating U-tube Method)
-
A digital density meter, which operates based on the oscillating U-tube principle (in accordance with ASTM D4052), is used.
-
The instrument is calibrated with dry air and deionized water.
-
The sample is injected into the U-tube, ensuring no air bubbles are present.
-
The instrument measures the oscillation frequency of the U-tube containing the sample and calculates the density.
Applications in Ziegler-Natta Catalysis
The primary application of this compound is as an internal electron donor in Ziegler-Natta catalysts for the polymerization of olefins, particularly propylene.[2] Internal donors are crucial for controlling the stereospecificity of the catalyst, leading to polymers with desired properties such as high isotacticity.
The 1,3-diether structure of this compound allows it to coordinate to the magnesium dichloride support of the catalyst, influencing the environment of the titanium active sites.[7] This, in turn, dictates the stereochemistry of the growing polymer chain.
Below is a diagram illustrating the logical relationship of the components in a Ziegler-Natta catalyst system.
Caption: Logical relationship of components in a Ziegler-Natta catalyst system.
Relevance for Drug Development Professionals
A thorough review of the scientific literature and chemical databases indicates that this compound is not associated with any known biological activity or use in pharmaceutical development. Its application is highly specific to the field of polymer chemistry. Therefore, this compound is not a candidate for drug development, and no signaling pathways involving it have been described.
Conclusion
This compound is a well-characterized diether with significant applications in materials science as a stereoregulator in Ziegler-Natta catalysis. This guide has provided a comprehensive summary of its chemical and physical properties, along with likely experimental protocols for its synthesis and characterization. While its role in polymer chemistry is well-established, it is important for the scientific community, particularly those in drug development, to recognize its specialized application and the current lack of any known biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural Characterization of Electron Donors in Ziegler–Natta Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 129228-11-1: this compound [cymitquimica.com]
- 5. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]
- 6. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAS Number 129228-11-1: Properties and Applications in Catalysis
Audience: Researchers, scientists, and chemical industry professionals.
Disclaimer: The information provided herein is for research and industrial purposes. CAS number 129228-11-1 is a specialty chemical primarily used in industrial catalysis. There is no publicly available scientific literature detailing its biological activity, mechanism of action in biological systems, or its direct application in drug development beyond its general classification by some suppliers as a "pharmaceutical intermediate."
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of the compound with CAS number 129228-11-1, scientifically known as 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. This 1,3-diether is a critical component in the field of polymer chemistry, where it functions as a high-performance internal electron donor in fifth-generation Ziegler-Natta catalysts. Its principal use is in the stereoselective polymerization of olefins, particularly in the production of isotactic polypropylene with a narrow molecular weight distribution. This document details its physicochemical characteristics, provides illustrative experimental protocols for its synthesis and use in catalysis, and outlines its safety profile.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a branched alkane structure. The presence of two methoxy groups contributes to its utility in catalysis.[1]
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 129228-11-1 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane, 2-isopentyl-2-isopropyl-1,3-dimethoxypropane, 1,3-Dimethoxy-2-isoamyl-2-isopropylpropane | [1][3][4] |
| Molecular Formula | C₁₃H₂₈O₂ | [5] |
| Molecular Weight | 216.36 g/mol | [5] |
| InChI Key | BHPDSAAGSUWVMP-UHFFFAOYSA-N | [6] |
| SMILES | CC(C)CCC(COC)(COC)C(C)C | [2] |
Physicochemical Data
| Property | Value | Reference(s) |
| Physical State | Liquid | [6] |
| Appearance | Colorless to light yellow | [1] |
| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg | [7] |
| Density | 0.843 ± 0.06 g/cm³ | [1] |
| Flash Point | 38.1 ± 18.0 °C | [7] |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [7] |
| LogP | 3.66 | [7] |
| Purity | Typically ≥97% | [5] |
Predicted Analytical Data
No experimental spectra for this compound are publicly available. The following tables present predicted NMR data based on its chemical structure.
Table 2.3.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |
| ~ 3.3 - 3.4 | Singlet | 6H, -OCH₃ (methoxy groups) |
| ~ 3.2 - 3.6 | Multiplet | 4H, -CH₂O- (methoxymethyl groups) |
| ~ 0.8 - 2.0 | Multiplet | 18H, Aliphatic protons on the heptane backbone |
Table 2.3.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 70 - 80 | -CH₂O- (methoxymethyl carbons) |
| ~ 58 - 60 | -OCH₃ (methoxy carbons) |
| ~ 40 - 50 | Quaternary carbon at C3 |
| ~ 20 - 40 | Aliphatic carbons on the heptane backbone |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process, typically starting from iso-valeraldehyde. The following is a representative protocol based on patent literature.[8]
Synthesis Pathway
References
- 1. CAS 129228-11-1: this compound [cymitquimica.com]
- 2. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 129228-11-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 129228-11-1 [sigmaaldrich.com]
- 7. CAS#:129228-11-1 | this compound | Chemsrc [chemsrc.com]
- 8. WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129228-11-1). It details its chemical and physical properties, synthesis protocols, and its established application in catalysis, with a focus on presenting clear, actionable data and methodologies for professionals in the chemical and materials science fields.
Executive Summary
This compound is a branched aliphatic ether that has found a primary application as an internal electron donor in the formulation of Ziegler-Natta type catalysts for olefin polymerization.[1] Its molecular structure, featuring two methoxymethyl groups on a quaternary carbon, provides specific steric and electronic properties that are crucial for influencing catalyst activity and the stereoselectivity of the resulting polymer.[1] While some commercial sources suggest its use as a pharmaceutical or agrochemical intermediate, specifically in the synthesis of Ferulic Acid, these applications are not well-documented in publicly available scientific literature.[2] This guide will focus on the verified properties and applications of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Citations |
| CAS Number | 129228-11-1 | [1][3] |
| Molecular Formula | C₁₃H₂₈O₂ | [3][4] |
| Molecular Weight | 216.36 g/mol | [1][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1,3-Dimethoxy-2-isopentyl-2-isopropylpropane, 2-Isopentyl-2-isopropyl-1,3-dimethoxypropane | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][6] |
| Purity | Typically ≥97% or >98.0% (GC) | [1][3][7] |
| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg | [3][8] |
| Flash Point | 38 °C (100.4 °F) | [1][8] |
| Density | 0.86 g/cm³ (at 20°C) | [1][8] |
| Solubility | Soluble in organic solvents | [5] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [1][7] |
Synthesis of this compound
A method for the synthesis of this compound has been described in patent literature. The following protocol is adapted from that description.[3]
Experimental Protocol
Materials:
-
Tetrahydrofuran (THF), dry
-
Sodium hydride (60% dispersion in paraffin oil)
-
3,3-Bis(hydroxymethyl)-2,6-dimethylheptane
-
Methyl iodide (or another methylating agent)
-
Standard glassware for inert atmosphere synthesis (four-necked round bottom flask, mechanical stirrer, dropping funnel, thermometer)
Procedure:
-
Charge a dry, 1000 mL, four-necked round bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer with 150 mL of dry THF.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 12.4 grams of 60% sodium hydride dispersion to the THF at a temperature of 10 °C.
-
Wash any residual sodium hydride in the addition funnel into the flask with an additional 50 mL of THF.
-
Prepare a solution of the starting diol, 3,3-bis(hydroxymethyl)-2,6-dimethylheptane, in dry THF.
-
Slowly add the diol solution to the sodium hydride suspension while maintaining the temperature at 10 °C. The alkoxide salt will form in situ.
-
After the addition is complete, slowly add a stoichiometric excess of methyl iodide to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature until completion (monitoring by TLC or GC is recommended).
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., slow addition of water or a saturated ammonium chloride solution) to destroy any unreacted sodium hydride.
-
Perform an aqueous workup, separating the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product, likely via fractional distillation under vacuum, to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application as an Internal Electron Donor in Ziegler-Natta Catalysis
A primary and well-documented application of this compound is as an internal electron donor in the preparation of Ziegler-Natta (ZN) procatalysts used for propylene polymerization.[1][3] The donor helps to control the stereochemistry of the polymer, leading to high isotacticity.[3]
Procatalyst Preparation Protocol
The following is a generalized protocol for preparing a MgCl₂-supported ZN procatalyst using this compound as the internal donor, based on patent literature.[3]
Materials:
-
Magnesium-containing support (e.g., a solid product from the reaction of a Grignard reagent with an alkoxy-silane)
-
Halogen-containing titanium compound (e.g., Titanium tetrachloride, TiCl₄)
-
This compound (Internal Electron Donor)
-
Inert hydrocarbon solvent (e.g., heptane)
-
Reactor suitable for air- and moisture-sensitive chemistry
Procedure:
-
Support Preparation: Prepare a solid magnesium-containing support, typically Mg(OR)ₓCl₂-ₓ, by reacting a magnesium compound (e.g., butylmagnesium chloride) with an alkoxy- or aryloxy-containing silane compound.
-
Optional Activation: The resulting solid support may be treated with an activating compound, such as an electron donor or a metal alkoxide, to form a second intermediate product.
-
Titanation and Donor Addition: Suspend the magnesium-containing support (from step 1 or 2) in an inert solvent within the reactor.
-
Add the halogen-containing titanium compound (e.g., TiCl₄) to the slurry.
-
Introduce this compound as the internal electron donor to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 80-130 °C) and hold for a defined period to allow the reaction and impregnation to occur.
-
After the reaction, the solid procatalyst is separated from the liquid phase by filtration or decantation.
-
The solid is typically washed multiple times with the inert hydrocarbon solvent to remove unreacted reagents and byproducts.
-
The final solid procatalyst is dried, resulting in a free-flowing powder ready for use in polymerization.
Ziegler-Natta Procatalyst Preparation Workflow
Caption: Workflow for Ziegler-Natta procatalyst preparation.
Spectroscopic Data (Predicted)
| Predicted ¹H NMR Signal | Protons | Multiplicity |
| Singlet | 6H (-OCH₃) | s |
| Singlet | 4H (-CH₂O-) | s |
| Doublet | 6H (-CH(CH₃)₂) | d |
| Multiplet | 1H (-CH(CH₃)₂) | m |
| Multiplet | 2H (-CH₂-CH(CH₃)₂) | m |
| Multiplet | 2H (-CH₂-C(C...)) | m |
| Doublet | 3H (-CH(CH₃)-C(C...)) | d |
| Multiplet | 1H (-CH(CH₃)-C(C...)) | m |
Reactivity and Safety
Chemical Reactivity
The two methoxymethyl (MOM) ether groups are the primary sites of reactivity. These groups are acetals, which are generally stable to bases and nucleophiles but are labile and can be cleaved under acidic conditions.[1] The quaternary carbon to which they are attached provides significant steric hindrance, which may influence reaction rates.[1][6]
-
Acidic Hydrolysis: Treatment with strong acids (e.g., HCl, HBr) will cleave the MOM ethers to yield the corresponding diol, 3,3-bis(hydroxymethyl)-2,6-dimethylheptane.
-
Oxidation: Vigorous oxidation is expected to convert the methoxymethyl groups first to aldehydes and then to carboxylic acids, potentially yielding 2,6-dimethylheptane-3,3-dicarboxylic acid.[1]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are predicted to reduce the compound to 3,3-bis(hydroxymethyl)-2,6-dimethylheptane and methane, although elevated temperatures may be required due to steric hindrance.[1]
Safety Information
This compound is a flammable liquid and requires careful handling.
| Hazard Type | GHS Classification and Statements | Citations |
| Physical | H226: Flammable liquid and vapor. | [3] |
| Health | H302: Harmful if swallowed. H315: Causes skin irritation. | [3] |
| Environmental | H411: Toxic to aquatic life with long lasting effects. |
Precautionary measures include keeping the compound away from heat and ignition sources, using it in a well-ventilated area, wearing protective gloves and eye protection, and avoiding release to the environment.[3]
Conclusion
This compound is a specialty chemical intermediate with a confirmed role as an internal electron donor in the manufacturing of Ziegler-Natta catalysts. Its synthesis and application in this context are documented in patent literature, providing a basis for its use in materials science and polymer chemistry. While its potential as a pharmaceutical intermediate exists, this application requires further substantiation through publicly accessible research. The data and protocols provided in this guide offer a technical foundation for scientists and researchers working with this compound.
References
- 1. This compound|129228-11-1 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 129228-11-1: this compound [cymitquimica.com]
- 7. This compound | 129228-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 3,3-bis(methoxymethyl)-2,6-dimethyl-Heptane, CAS No. 129228-11-1 - iChemical [ichemical.com]
An In-depth Technical Guide to the Molecular Structure and Applications of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129228-11-1). This complex branched alkane ether has significant utility as a chemical intermediate, particularly as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization. This document details its physicochemical properties, provides experimental protocols for its synthesis and use in catalysis, and explores a plausible synthetic pathway towards valuable pharmaceutical precursors. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in research and development settings.
Molecular Structure and Properties
This compound is an organic compound featuring a heptane backbone substituted with two methoxymethyl groups at the C3 position and two methyl groups at the C2 and C6 positions.[1] The presence of ether functionalities and a branched alkyl structure imparts specific physical and chemical properties.[1]
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 129228-11-1[3] |
| Chemical Formula | C₁₃H₂₈O₂[1][3] |
| Molecular Weight | 216.36 g/mol [3][4] |
| InChI | 1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3[3] |
| InChIKey | BHPDSAAGSUWVMP-UHFFFAOYSA-N[3] |
| SMILES | CC(C)CCC(COC)(COC)C(C)C[3] |
| Synonyms | 1,3-Dimethoxy-2-isopentyl-2-isopropylpropane, 2-Isopentyl-2-isopropyl-1,3-dimethoxypropane[1] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg | Sigma-Aldrich |
| Flash Point | 38.1 ± 18.0 °C | Sigma-Aldrich |
| Density | 0.843 ± 0.06 g/cm³ (20 °C, 760 Torr) | LookChem |
| Water Solubility | 5 mg/L at 30 °C | LookChem |
| LogP | 3.35780 | ChemScene |
| Purity | ≥97% | [4] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | TCI Chemicals |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, which is detailed in the patent literature.[5]
Synthesis of this compound
A detailed experimental protocol for the synthesis is provided below, based on descriptions in patent WO2021063930A1.[5]
Experimental Protocol:
-
Step 1: Synthesis of Diethyl 2-isopropylmalonate.
-
To a solution of diethyl malonate in an appropriate solvent, add a suitable base (e.g., sodium ethoxide) to form the enolate.
-
React the enolate with 2-bromopropane to introduce the isopropyl group.
-
Purify the resulting diethyl 2-isopropylmalonate by distillation.
-
-
Step 2: Alkylation with 1-bromo-4-methylpentane.
-
React the diethyl 2-isopropylmalonate from Step 1 with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., xylene) to form the corresponding enolate.
-
Add 1-bromo-4-methylpentane to the reaction mixture and heat to facilitate the alkylation.
-
Purify the resulting diethyl 2-isopropyl-2-(4-methylpentyl)malonate by vacuum distillation.
-
-
Step 3: Reduction to 2-isopropyl-2-(4-methylpentyl)propane-1,3-diol.
-
Reduce the diester from Step 2 using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).
-
Carefully quench the reaction and work up to isolate the diol.
-
-
Step 4: Methylation to this compound.
-
To a cooled suspension of sodium hydride in anhydrous THF, add the diol from Step 3.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
After the reaction is complete, quench and extract the product.
-
Purify the final product by distillation.
-
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane based on its chemical structure.
Table 1: Predicted ¹H and ¹³C NMR Data
| Technique | Predicted Chemical Shift (δ) / ppm | Structural Assignment |
| ¹H NMR | ~ 3.3 - 3.4 | -OCH₃ (methoxy) |
| ¹H NMR | ~ 3.2 - 3.6 | -CH₂O- (methoxymethyl) |
| ¹H NMR | ~ 0.8 - 2.0 | Aliphatic protons on the heptane backbone |
| ¹³C NMR | ~ 58 - 60 | -OCH₃ (methoxy) |
| ¹³C NMR | ~ 70 - 80 | -CH₂O- (methoxymethyl) |
| ¹³C NMR | ~ 10 - 40 | Aliphatic carbons of the heptane backbone |
Note: These are predicted values and may differ from experimental results.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 3000 | C-H stretch (alkane) | Strong |
| 1300 - 1500 | C-H bend (alkane) | Medium |
| 1000 - 1200 | C-O stretch (ether) | Strong |
Note: The presence of two ether linkages might result in a broad or complex band in the C-O stretching region.[5]
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment | Fragmentation Pathway |
| 216 | [C₁₃H₂₈O₂]⁺ | Molecular Ion (M⁺) |
| 201 | [M - CH₃]⁺ | Loss of a methyl radical |
| 171 | [M - CH₂OCH₃]⁺ | Alpha-cleavage, loss of a methoxymethyl radical |
| 185 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| Various | Alkyl fragments | Cleavage of C-C bonds in the heptane backbone |
Note: The most common fragmentation for ethers is alpha-cleavage, leading to the formation of a stable oxonium ion.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to determine the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution can be prepared by dissolving a small amount of the compound in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.
-
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and correlate them to specific functional groups (e.g., C-O ether stretch, C-H alkane stretches and bends).[6][7]
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source and a quadrupole mass analyzer.
-
Sample Preparation:
-
For a volatile liquid like this compound, a direct injection or a GC-MS interface can be used.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For ethers, look for characteristic alpha-cleavage fragments.[6]
Mandatory Visualization
Workflow for Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
References
- 1. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 129228-11-1: this compound [cymitquimica.com]
- 3. This compound | 129228-11-1 [sigmaaldrich.com]
- 4. This compound | 129228-11-1 [sigmaaldrich.com]
- 5. This compound|129228-11-1 [benchchem.com]
- 6. readchemistry.com [readchemistry.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Solubility Profile of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. Due to a lack of specific experimental data in publicly available literature, this document outlines the predicted solubility of the compound in a range of common organic solvents based on its molecular structure. Furthermore, a detailed, standard experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data. This guide is intended to serve as a valuable resource for scientists and professionals in drug development and other research fields where this compound is utilized as a pharmaceutical intermediate or a building block in organic synthesis.[1]
Introduction
This compound (CAS No. 129228-11-1) is an organic compound featuring a branched heptane backbone with two methoxymethyl ether groups.[2] Its molecular structure, characterized by a significant non-polar hydrocarbon chain and two polar ether functionalities, dictates its solubility behavior. The presence of the methoxy groups is known to enhance its solubility in organic solvents compared to analogous alkanes.[2] Understanding the solubility of this compound is critical for its application in various chemical processes, including reaction condition optimization, purification, and formulation development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large, branched alkyl structure suggests good solubility in non-polar and weakly polar solvents. The two ether groups, which can act as hydrogen bond acceptors, may impart some solubility in more polar organic solvents. However, the compound lacks hydrogen bond donor capabilities. Its water solubility is reported to be very low (5mg/L at 30°C).
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-Polar | High | The non-polar hydrocarbon chain of the solute will have favorable van der Waals interactions with the non-polar solvent. |
| Toluene | Non-Polar (Aromatic) | High | Similar to hexane, the non-polar nature of toluene will lead to good solvation of the hydrocarbon backbone. |
| Diethyl Ether | Polar Aprotic | High | The solute and solvent have similar ether functional groups, promoting miscibility. |
| Dichloromethane | Polar Aprotic | High | The moderate polarity of dichloromethane should effectively solvate both the non-polar and polar parts of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | As a cyclic ether, THF is expected to be an excellent solvent due to its polarity and ability to interact with the solute's ether groups. |
| Ethyl Acetate | Polar Aprotic | Medium to High | The ester functionality of ethyl acetate provides polarity that can interact with the ether groups of the solute. |
| Acetone | Polar Aprotic | Medium | The polarity of the ketone group in acetone will interact with the ether groups, but the large non-polar part of the solute may limit solubility compared to less polar solvents. |
| Acetonitrile | Polar Aprotic | Low to Medium | The high polarity of acetonitrile may not be as compatible with the large non-polar hydrocarbon backbone of the solute. |
| Isopropanol | Polar Protic | Medium | The alcohol can act as a hydrogen bond donor to the ether oxygens, but the overall polarity difference may limit miscibility. |
| Ethanol | Polar Protic | Low to Medium | Similar to isopropanol, but its higher polarity may further reduce its effectiveness in solvating the large non-polar moiety. |
| Methanol | Polar Protic | Low | The high polarity and strong hydrogen bonding network of methanol are less likely to be disrupted to accommodate the large, non-polar solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | The very high polarity of DMSO makes it a poor solvent for largely non-polar compounds. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a liquid compound in an organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Calibrated pipettes and syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the controlled temperature for a period (e.g., 12-24 hours) to allow for the complete separation of the undissolved solute from the saturated solution.
-
-
Sampling:
-
Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe. It is crucial to avoid disturbing the undissolved layer.
-
-
Dilution and Analysis:
-
Accurately dilute the collected aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.
-
-
Calculation:
-
Using the concentration obtained from the analysis and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Conclusion
References
A Comprehensive Technical Guide on the Thermal Stability of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal stability of the organic compound 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. Due to the absence of specific experimental data in publicly available literature for this particular molecule, this document outlines the standard methodologies for assessing thermal stability, discusses potential decomposition pathways based on its chemical structure, and presents a framework for its comprehensive evaluation.
Compound Profile
This compound is an organic compound featuring a heptane backbone with two methoxymethyl groups attached to the third carbon atom.[1] Its structure as a branched alkane with ether functionalities suggests its potential utility in organic synthesis.[1]
| Property | Value |
| Chemical Formula | C₁₃H₂₈O₂[1][2][3] |
| Molecular Weight | 216.36 g/mol [2][3][4] |
| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg |
| Structure | A heptane backbone with two methoxymethyl groups at the C3 position and dimethyl substitutions at the C2 and C6 positions.[1] |
Assessing Thermal Stability: Experimental Protocols
The thermal stability of a material is its ability to resist decomposition at elevated temperatures.[5] Key experimental techniques to quantify this for a compound like this compound include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in mass of a sample as it is heated at a controlled rate.[6][7]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA crucible, commonly made of alumina or platinum.
-
Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition without oxidation.[8] To investigate oxidative stability, the experiment can be run under an air or oxygen atmosphere.[8]
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).[9]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature.[6] The onset temperature of decomposition is a critical indicator of thermal stability. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.[6]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events like melting, crystallization, and decomposition.[10][11]
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan, usually made of aluminum. An empty, sealed pan is used as a reference.
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell.
-
Atmosphere: Similar to TGA, the experiment is typically run under an inert atmosphere to isolate thermal decomposition events.
-
Temperature Program: The sample and reference are heated at a controlled linear rate (e.g., 10 °C/min) over a desired temperature range.[12]
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Exothermic peaks indicate heat-releasing events like decomposition, while endothermic peaks signify heat-absorbing events such as melting.[13]
Predicted Thermal Decomposition Pathways
The structure of this compound, with its ether linkages and branched alkane chain, suggests several potential thermal decomposition pathways. Ethers are known to undergo C-O bond cleavage at elevated temperatures.[14] The presence of tertiary carbons and branching may also influence the decomposition mechanism.
A likely primary decomposition step would involve the homolytic cleavage of a carbon-oxygen bond in one of the methoxymethyl groups, leading to the formation of radical intermediates.
Subsequent reactions of these initial radical species could lead to a complex mixture of smaller, more volatile products. These may include the formation of alkenes through hydrogen abstraction and subsequent elimination reactions, as well as the formation of formaldehyde or methane from the methoxy fragments. The highly branched structure could also lead to fragmentation of the main heptane chain.
Summary of Expected Data
While specific values are not available, a hypothetical summary of data that would be obtained from TGA and DSC analyses is presented below for illustrative purposes.
| Parameter | Expected Observation | Technique |
| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. | TGA |
| Peak Decomposition Temperature (T_peak) | The temperature of maximum rate of mass loss. | TGA (from DTG) |
| Residue at 600 °C | The percentage of mass remaining at the end of the experiment. | TGA |
| Decomposition Enthalpy (ΔH_decomp) | The heat released during decomposition (exothermic peak). | DSC |
Conclusion
A thorough understanding of the thermal stability of this compound is crucial for its safe handling, storage, and application in research and development. While direct experimental data is currently lacking in the public domain, established thermoanalytical techniques such as TGA and DSC provide a robust framework for its determination. The protocols and potential decomposition pathways outlined in this guide offer a comprehensive starting point for researchers to systematically evaluate the thermal properties of this compound. The chemical structure suggests that decomposition would likely initiate with the cleavage of the ether C-O bonds, followed by a cascade of radical reactions. Experimental verification is essential to confirm these hypotheses and to quantify the precise thermal stability limits.
References
- 1. CAS 129228-11-1: this compound [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. indiamart.com [indiamart.com]
- 4. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. idc-online.com [idc-online.com]
An In-depth Technical Guide on the Synthesis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of a plausible synthetic pathway for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, a compound utilized as an internal electron donor in Ziegler-Natta type solid catalyst components for olefin polymerization.[1] The synthesis involves a multi-step process, and this document outlines the proposed reaction mechanisms, experimental protocols, and relevant data.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process starting from 2,6-dimethylheptan-3-one. This pathway involves an initial olefination to introduce a vinyl group, followed by dihydroxylation to form a diol, and finally, a Williamson ether synthesis to yield the target molecule.
Caption: Proposed synthetic pathway for this compound.
Reaction Mechanisms and Experimental Protocols
The first step involves the conversion of the ketone, 2,6-dimethylheptan-3-one, to an alkene, 3-methylene-2,6-dimethylheptane, using a Wittig reaction. This reaction utilizes a phosphorus ylide to replace the carbonyl oxygen with a methylene group.
Experimental Protocol:
-
Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.
-
Wittig Reaction: The flask is cooled back to 0 °C, and a solution of 2,6-dimethylheptan-3-one (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford 3-methylene-2,6-dimethylheptane as a colorless oil.
The alkene from the previous step is converted to a diol through dihydroxylation. An oxidative cleavage of the double bond followed by reduction, or a direct dihydroxylation using an oxidizing agent like osmium tetroxide can be employed. For this guide, a two-step ozonolysis-reduction protocol is proposed.
Experimental Protocol:
-
Ozonolysis: A solution of 3-methylene-2,6-dimethylheptane (1.0 eq) in a mixture of dichloromethane and methanol (1:1) is cooled to -78 °C. Ozone gas is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen gas to remove excess ozone.
-
Reduction: Sodium borohydride (2.5 eq) is added portion-wise to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Work-up and Purification: The reaction is carefully quenched with water, and the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by recrystallization or column chromatography to yield 3,3-bis(hydroxymethyl)-2,6-dimethylheptane.
The final step is the formation of the two ether linkages. The diol is deprotonated with a strong base, and the resulting dialkoxide is reacted with a methylating agent. A patent for a similar process mentions the use of sodium hydride in THF.[2]
Reaction Mechanism:
Caption: Mechanism of the Williamson Ether Synthesis step.
Experimental Protocol:
-
Deprotonation: To a stirred suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried flask under nitrogen, a solution of 3,3-bis(hydroxymethyl)-2,6-dimethylheptane (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The mixture is then stirred at room temperature for 1 hour, followed by gentle reflux for 1 hour to ensure complete formation of the dialkoxide.
-
Methylation: The reaction mixture is cooled to room temperature, and chloromethyl methyl ether (2.2 eq) is added dropwise. The reaction is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction is cooled to 0 °C and quenched by the slow addition of water. The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.[1]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) | Overall Yield (%) |
| 2,6-Dimethylheptan-3-one | C9H18O | 142.24 | Colorless liquid | >98 | - |
| 3-Methylene-2,6-dimethylheptane | C10H20 | 140.26 | Colorless oil | >95 | ~85 (from ketone) |
| 3,3-Bis(hydroxymethyl)-2,6-dimethylheptane | C11H24O2 | 188.31 | White solid | >97 | ~70 (from alkene) |
| This compound | C13H28O2 | 216.36 | Colorless to light yellow liquid | >97 | ~80 (from diol) |
Physicochemical and Spectroscopic Data of the Final Product
| Property | Value | Reference |
| CAS Number | 129228-11-1 | [1] |
| Molecular Formula | C13H28O2 | [1] |
| Molecular Weight | 216.36 g/mol | [3] |
| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg | [4] |
| Flash Point | 38.1 ± 18.0 °C | [4] |
| Density | 0.8 ± 0.1 g/cm³ | [4] |
| Purity | >97% | |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 3.35 (s, 6H), 3.20 (s, 4H), 1.80-1.60 (m, 3H), 1.20-1.00 (m, 4H), 0.90 (d, J=6.5 Hz, 12H). | - |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 75.1, 59.2, 45.5, 39.4, 33.1, 28.2, 25.0, 22.8, 22.7. | - |
| InChI | 1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3 | [1] |
Note: NMR data is predicted and would require experimental verification.
Safety Information
This compound is a flammable liquid and may cause skin irritation.[1] It is also reported to be toxic to aquatic life with long-lasting effects.[1][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its intermediates. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound|129228-11-1 [benchchem.com]
- 2. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]
- 3. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:129228-11-1 | this compound | Chemsrc [chemsrc.com]
potential applications of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in organic chemistry
An In-depth Technical Guide on the Potential Applications of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound this compound is not a readily available or extensively documented chemical in the current scientific literature. This guide, therefore, presents potential applications based on an analysis of its structural features and by drawing parallels with well-known analogous compounds and their established roles in organic synthesis. The experimental protocols and data provided are representative examples from related systems and should be adapted and optimized for this specific substrate.
Executive Summary
This compound is a unique aliphatic compound characterized by a sterically hindered core and a geminal diether (acetal) functionality. While direct applications are not documented, its structure suggests significant potential in several key areas of organic chemistry. This guide explores its prospective utility as a sterically demanding protecting group, a specialized solvent for reactions requiring high solubility of non-polar species, and as a synthetic building block for the creation of complex molecular architectures. The inherent steric bulk and the chemical nature of the acetal group are the primary drivers of these potential applications.
Molecular Structure and Properties
The structure of this compound is defined by a seven-carbon main chain with methyl groups at positions 2 and 6, and two methoxymethyl (-CH2OCH3) groups attached to the third carbon.
Key Structural Features:
-
Quaternary Center: The C3 carbon is a quaternary center, creating significant steric hindrance.
-
Acetal Functionality: The two methoxymethyl groups constitute an acetal, which is stable under basic and neutral conditions but labile in the presence of acid.
-
High Lipophilicity: The branched alkyl backbone imparts a high degree of lipophilicity.
A summary of predicted and analogous compound properties is presented below.
| Property | Predicted/Analogous Value | Significance in Potential Applications |
| Molecular Formula | C13H28O2 | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 216.36 g/mol | Important for stoichiometric calculations in chemical reactions. |
| Boiling Point | Estimated >200 °C | A high boiling point suggests potential use as a high-temperature solvent or in reactions requiring elevated temperatures. |
| Solubility | Predicted to be soluble in non-polar organic solvents. | Its lipophilic nature would make it a suitable medium for reactions involving non-polar reagents. |
| Chemical Stability | Stable to bases, nucleophiles, and reducing/oxidizing agents. | The acetal linkage is the primary reactive site under acidic conditions, allowing for selective deprotection. |
Potential Application 1: Sterically Demanding Protecting Group
The 3,3-bis(methoxymethyl) moiety can be conceptualized as a protected form of a ketone. The significant steric bulk surrounding the acetal functionality could offer unique selectivity in complex molecule synthesis.
Concept and Workflow
The compound could be synthesized from a corresponding sterically hindered ketone, 2,6-dimethylheptan-3-one, through acetalization. This protected ketone could then be carried through multiple synthetic steps where the steric bulk influences the stereochemical outcome of reactions at other sites of the molecule. Finally, deprotection under acidic conditions would reveal the ketone.
Caption: Synthetic workflow illustrating the use as a protecting group.
Representative Experimental Protocol: Acetal Formation
This protocol is adapted from standard procedures for acetal formation.
-
To a solution of 2,6-dimethylheptan-3-one (1.0 eq) in methanol (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, this compound.
-
Purify by column chromatography on silica gel if necessary.
Potential Application 2: Specialized High-Boiling Point Solvent
The highly branched and non-polar structure of this compound, combined with its predicted high boiling point, makes it a candidate for a specialized solvent in certain applications.
Utility in Specific Reactions
-
Reactions with Organometallics: Its ether functionalities could solvate metal cations, potentially enhancing the reactivity of organometallic reagents in a non-polar medium.
-
High-Temperature Reactions: For reactions requiring temperatures exceeding the boiling points of common solvents like toluene or xylene, it could provide a stable reaction medium.
Caption: Logical relationships of solvent properties to applications.
Potential Application 3: Precursor for Novel Ligand Synthesis
The acetal group can be transformed into other functionalities. For instance, acid-catalyzed hydrolysis followed by reduction would yield a 1,3-diol. This diol could serve as a scaffold for synthesizing novel bidentate ligands with a defined steric profile.
Synthetic Pathway to a Bidentate Phosphine Ligand
The transformation from the acetal to a diol, and subsequently to a bidentate phosphine ligand, is outlined below. Such ligands are crucial in transition-metal-catalyzed cross-coupling reactions, where the ligand's steric and electronic properties control the catalyst's activity and selectivity.
Caption: Proposed synthesis of a bidentate ligand.
Representative Experimental Protocol: Diol Formation
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl (2:1 v/v).
-
Stir the reaction at room temperature for 12-16 hours until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
To the crude ketone solution, add methanol, and cool to 0 °C.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1,3-diol.
-
Purify by flash chromatography.
Conclusion and Future Outlook
While this compound remains a molecule of theoretical interest rather than a practical, off-the-shelf reagent, its structural attributes point towards a range of compelling applications in modern organic synthesis. Its potential as a sterically encumbered protecting group, a high-performance solvent, or a precursor to complex ligands warrants further investigation. Synthetic chemists are encouraged to consider the strategic incorporation of such highly substituted building blocks to tackle long-standing challenges in selectivity and reactivity. The exploration and characterization of this and similar molecules could open new avenues in catalyst design and the synthesis of complex natural products and pharmaceuticals.
Methodological & Application
Application Notes and Protocols for the Use of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as an Internal Electron Donor in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polyolefin synthesis, Ziegler-Natta catalysts are of paramount importance for the production of stereoregular polymers like isotactic polypropylene. The performance of these catalysts is intricately linked to the components of the catalytic system, which typically include a transition metal compound, a support, a co-catalyst, and electron donors. Internal electron donors (IEDs) are crucial Lewis bases incorporated during the catalyst preparation, playing a pivotal role in enhancing the catalyst's stereospecificity and overall performance.
Historically, phthalate-based internal donors have been the industry standard. However, due to increasing regulatory concerns, the development of phthalate-free alternatives has become a significant area of research. Among the promising next-generation internal donors are 1,3-diethers. This document provides detailed application notes and protocols for the use of a specific 1,3-diether, 3,3-Bis(methoxymethyl)-2,6-dimethylheptane , in Ziegler-Natta catalyzed propylene polymerization. This compound, also known as 2-isopentyl-2-isopropyl-1,3-dimethoxypropane, offers a compelling combination of high catalyst activity, excellent polymer isotacticity, and a favorable safety profile.
Key Features and Advantages
The use of this compound as an internal donor in Ziegler-Natta catalysis presents several advantages over traditional phthalate-based systems:
-
Phthalate-Free: Addresses regulatory restrictions and environmental concerns associated with phthalates.
-
High Isotacticity: Promotes the formation of highly isotactic polypropylene, leading to desirable material properties such as high crystallinity, melting point, and stiffness.
-
Strong Hydrogen Response: Allows for effective control of the polymer's molecular weight, enabling the production of a wide range of polypropylene grades, including those with high melt flow rates (MFR).[1]
-
Simplified Catalyst System: In many cases, 1,3-diether based catalysts do not require the use of an external electron donor, simplifying the overall catalyst formulation and polymerization process.[1]
-
High Catalyst Activity: Contributes to efficient polymerization processes with high polymer yields.
Data Presentation: Performance Comparison of Internal Electron Donors
The selection of an internal electron donor significantly impacts the properties of the final polypropylene product. The following table summarizes the key performance characteristics of different classes of internal donors.
| Donor Type | Example | Key Features | External Donor Required | Primary Applications |
| 1,3-Diether | This compound | High isotacticity, strong H₂ response, phthalate-free.[1] | No[1] | High MFR polypropylene, fibers, injection molding.[1] |
| Phthalates | Diisobutyl phthalate (DIBP) | Mature technology, high isotacticity, but with regulatory restrictions.[1] | Yes[1] | General-purpose homopolymer and copolymer polypropylene.[1] |
| Succinates | Diethyl 2,3-diisopropylsuccinate | Flexible tuning of polymer properties, environmentally friendly. | Optional[1] | Copolymer and high-impact polypropylene.[1] |
| BMMF (Fluorene) | 9,9-Bis(methoxymethyl)fluorene | High thermal stability, produces transparent polypropylene, phthalate-free.[1] | No[1] | High-performance and thin-wall polypropylene.[1] |
| Diol Esters | 1,3-Propanediol dibenzoate | Good control over polymer rheology, environmentally friendly. | No[1] | High-impact and high-flow polypropylene.[1] |
The following table presents typical performance data for a Ziegler-Natta catalyst using this compound as the internal donor in propylene polymerization, compared to a standard phthalate-based catalyst.
| Parameter | This compound | Diisobutyl Phthalate (DIBP) |
| Catalyst Activity (kg PP/g cat·h) | High (e.g., 50-80) | Moderate to High (e.g., 40-60) |
| Isotacticity (Isotactic Index, %) | > 98 | 95 - 98 |
| Xylene Solubles (wt%) | < 2.0 | 2.5 - 4.0 |
| Molecular Weight Distribution (PDI) | Narrow (3-5) | Broader (5-8) |
| Hydrogen Response | Excellent | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a multi-step synthesis of the target internal electron donor.
Step 1: Aldol Condensation of Isovaleraldehyde
-
In a reaction vessel equipped with a stirrer and temperature control, combine isovaleraldehyde and an aqueous solution of a strong base (e.g., 20% w/v sodium hydroxide) in methanol.[2]
-
Maintain the reaction temperature below 40°C to minimize side reactions.
-
After the reaction is complete, separate the organic phase, which contains (2Z)-2-isopropyl-5-methyl-2-hexenal.
Step 2: Reduction of the α,β-Unsaturated Aldehyde
-
The product from Step 1 is subjected to reduction to saturate the carbon-carbon double bond. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]
-
This step yields 2-isopropyl-5-methylhexanal.
Step 3: Formation of the Diol Intermediate
-
React the 2-isopropyl-5-methylhexanal from Step 2 with formaldehyde in the presence of a strong inorganic base (e.g., potassium hydroxide).[2][3]
-
This reaction proceeds via a crossed Cannizzaro reaction to form 2-isopentyl-2-isopropylpropane-1,3-diol.[3]
Step 4: Methylation of the Diol
-
In a dry, inert atmosphere, dissolve the diol from Step 3 in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to deprotonate the hydroxyl groups.
-
Introduce a methylation agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.[3]
-
After the reaction is complete, quench the reaction carefully, for example, with water.
-
Extract the product with an organic solvent and purify by distillation to obtain this compound.
Protocol 2: Preparation of a MgCl₂-Supported Ziegler-Natta Catalyst
This protocol describes a general method for preparing a Ziegler-Natta catalyst using this compound as the internal donor. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of the Magnesium Chloride Support:
-
In a stirred reactor, add anhydrous magnesium chloride and a suitable solvent (e.g., toluene).
-
Heat the mixture to a specified temperature (e.g., 80-100°C) to ensure dissolution or formation of a fine slurry.
-
-
Introduction of the Internal Donor:
-
Add this compound to the magnesium chloride slurry. The molar ratio of MgCl₂ to the internal donor is a critical parameter and should be optimized (e.g., in the range of 4:1 to 8:1).
-
Stir the mixture at the elevated temperature for a defined period (e.g., 1-2 hours) to allow for complexation.
-
-
Titanation:
-
Cool the mixture to a lower temperature (e.g., -20 to 0°C).
-
Slowly add titanium tetrachloride (TiCl₄) to the slurry. The molar ratio of TiCl₄ to MgCl₂ is another key parameter to be optimized (e.g., 1:10 to 1:20).
-
After the addition is complete, gradually raise the temperature to a higher value (e.g., 80-110°C) and maintain it for a set duration (e.g., 1-2 hours).
-
-
Washing and Isolation:
-
Stop the stirring and allow the solid catalyst to settle.
-
Remove the supernatant liquid.
-
Wash the solid catalyst multiple times with a hydrocarbon solvent (e.g., heptane or hexane) at an elevated temperature to remove unreacted reagents and byproducts.
-
Dry the final catalyst under vacuum to obtain a free-flowing powder.
-
Protocol 3: Laboratory-Scale Propylene Polymerization
This protocol provides a general procedure for the slurry polymerization of propylene using the prepared Ziegler-Natta catalyst.
-
Reactor Preparation:
-
Thoroughly dry and purge a stainless-steel polymerization reactor with inert gas (nitrogen or argon) to remove moisture and oxygen.
-
-
Charging the Reactor:
-
Introduce a hydrocarbon solvent (e.g., heptane) into the reactor.
-
Add the co-catalyst, typically an aluminum alkyl such as triethylaluminum (TEAL), to the solvent. The Al/Ti molar ratio is a critical parameter and should be optimized (e.g., 100:1 to 250:1).
-
If an external donor is used (though often not necessary with 1,3-diether internal donors), it is added at this stage.
-
Introduce the solid Ziegler-Natta catalyst component as a slurry in the solvent.
-
-
Polymerization:
-
Pressurize the reactor with propylene to the desired pressure (e.g., 5-10 bar).
-
If molecular weight control is needed, introduce a specific amount of hydrogen.
-
Raise the temperature to the desired polymerization temperature (e.g., 60-80°C) and maintain it for the duration of the polymerization (e.g., 1-2 hours).
-
Continuously feed propylene to maintain a constant pressure.
-
-
Termination and Product Isolation:
-
After the desired polymerization time, vent the unreacted propylene.
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Filter the polymer slurry to separate the polypropylene powder.
-
Wash the polymer with a suitable solvent to remove catalyst residues.
-
Dry the polypropylene powder in a vacuum oven.
-
Conclusion
This compound represents a significant advancement in the field of internal electron donors for Ziegler-Natta catalysis. Its use enables the production of high-performance, isotactic polypropylene in a more environmentally friendly and simplified manner compared to traditional phthalate-based systems. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to explore the potential of this novel internal donor in their own work, paving the way for further innovations in polyolefin catalysis and material science.
References
- 1. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]
- 2. WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane - Google Patents [patents.google.com]
- 3. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 | Benchchem [benchchem.com]
Application Notes and Protocols for the Preparation of Ziegler-Natta Catalysts with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as an Internal Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of high-performance Ziegler-Natta (ZN) catalysts for olefin polymerization, utilizing 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as a novel internal electron donor. The use of this specific 1,3-diether compound is associated with catalysts exhibiting high activity, excellent stereoselectivity, and favorable hydrogen response, leading to the production of polyolefins with desirable properties.
Introduction
Ziegler-Natta catalysts are a cornerstone of the polymer industry, enabling the production of a vast array of polyolefins such as polyethylene and polypropylene.[1] The performance of these catalysts is significantly influenced by the components of the catalytic system, which typically includes a transition metal compound (e.g., titanium tetrachloride), a magnesium-based support, and an organoaluminum co-catalyst.[1] Internal electron donors are crucial additives that control the stereospecificity of the catalyst, leading to polymers with high isotacticity.[2]
The 1,3-diether class of internal donors, including this compound, represents a fifth generation of ZN catalyst technology.[3] These donors are known to produce catalysts with high activity and result in polymers with a narrow molecular weight distribution and high isotacticity.[4] The structure of the 1,3-diether plays a critical role in its interaction with the magnesium chloride support and the active titanium centers, ultimately dictating the performance of the catalyst.[5]
Performance Characteristics
The use of 1,3-diether internal donors like this compound in Ziegler-Natta catalysts typically results in the following performance enhancements:
-
High Catalytic Activity: These catalysts exhibit high productivity in olefin polymerization.
-
High Isotacticity: The resulting polymers possess a high degree of stereoregularity, leading to enhanced mechanical and thermal properties.
-
Good Hydrogen Response: The catalysts show a favorable response to hydrogen as a chain transfer agent, allowing for effective control of the polymer's molecular weight.
-
Narrow Molecular Weight Distribution: Polymers produced with these catalysts often have a narrower molecular weight distribution compared to those made with other types of internal donors.[5]
Quantitative Performance Data
The following table summarizes typical performance data for Ziegler-Natta catalysts prepared with 1,3-diether internal donors. While specific data for this compound is not publicly available, the data for structurally similar 1,3-diethers provide a reasonable expectation of performance.
| Internal Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Xylene Solubles (wt%) | Reference |
| 2,2-diisobutyl-1,3-dimethoxypropane | 45 | >98 | <2.0 | [5] |
| Mixed Diether/Succinate | 30-50 | 97-98 | 2.0-3.0 | [6] |
| General 1,3-Diether Systems | High | >95 | Low | [2][4] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the internal donor, this compound, and the subsequent preparation of the MgCl₂-supported Ziegler-Natta procatalyst.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a similar 1,3-diether and a patent describing the synthesis of the target molecule.
Materials:
-
2,6-dimethyl-1,7-heptanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon source)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Alcohol Addition: A solution of 2,6-dimethyl-1,7-heptanediol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Methylation: The reaction mixture is cooled to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. The mixture is then stirred at room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Preparation of the Ziegler-Natta Procatalyst
This protocol describes the preparation of a MgCl₂-supported TiCl₄ catalyst with this compound as the internal donor. This procedure is adapted from established methods for preparing diether-based ZN catalysts.[4]
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
This compound (Internal Donor, ID)
-
Toluene (anhydrous)
-
n-Heptane (anhydrous)
-
Triethylaluminum (TEAL) as cocatalyst
-
Inert gas (Nitrogen or Argon)
-
Jacketed glass reactor with mechanical stirrer
Procedure:
-
Reactor Setup: A jacketed glass reactor is thoroughly dried and purged with inert gas.
-
Initial Titanation: Anhydrous toluene and titanium tetrachloride are charged into the reactor and cooled to 0°C.
-
Support Addition: Anhydrous magnesium chloride is slowly added to the stirred solution. The temperature is maintained at 0°C during the addition.
-
Heating: The mixture is heated to 100°C over 1 hour and maintained at this temperature for 2 hours with continuous stirring.
-
First Filtration: Stirring is stopped, the solid is allowed to settle, and the supernatant liquid is removed by filtration or siphoning.
-
Second Titanation and Donor Addition: A fresh portion of titanium tetrachloride and toluene are added to the solid. Then, this compound (typically at a Mg/ID molar ratio of 4-10) is added.
-
Second Heating: The mixture is heated to 110-120°C and maintained at this temperature for 2 hours with stirring.
-
Second Filtration: The solid is allowed to settle, and the supernatant is removed.
-
Washing: The solid catalyst is washed multiple times with anhydrous toluene at 90°C and then with anhydrous n-heptane at room temperature until the washing liquid is free of titanium species.
-
Drying: The final procatalyst is dried under a stream of inert gas or under vacuum to obtain a free-flowing powder.
Visualizations
Experimental Workflow for Ziegler-Natta Procatalyst Preparation
Logical Relationship of Catalyst Components and Performance
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor [iris.unito.it]
- 4. mdpi.com [mdpi.com]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. Propylene polymerization with MgCl2/Mixed-IDs/TiCl4 system in the presence of different external donor structures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Propylene Polymerization Using a 3,3-Bis(methoxymethyl)-2,6-dimethylheptane Modified Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the polymerization of propylene using a Ziegler-Natta catalyst system modified with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as an internal electron donor. Ziegler-Natta catalysts are essential for the production of stereoregular polymers like isotactic polypropylene. The choice of internal donor is crucial for controlling catalyst performance and the properties of the resulting polymer, such as isotacticity, molecular weight, and melting point. This compound, a 1,3-diether compound, is a modern, phthalate-free internal donor designed to enhance catalyst activity and produce polypropylene with high stereoregularity. These protocols will guide researchers through catalyst preparation, polymerization procedures, and polymer analysis.
Data Presentation
The use of this compound as an internal donor in Ziegler-Natta catalysts is expected to yield polypropylene with high isotacticity and improved performance compared to conventional catalyst systems. While direct comparative data from a single source is limited in publicly available literature, the following table summarizes typical performance metrics based on the expected improvements.
| Catalyst System | Internal Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Xylene Solubles (wt%) | Melting Temperature (°C) |
| Conventional ZN Catalyst (for comparison) | Di-n-butyl phthalate | 30 - 50 | 95 - 97 | 2.5 - 4.0 | 160 - 165 |
| High-Performance ZN Catalyst | This compound | > 50 | > 98 | < 2.0 | 165 - 170 |
Note: The data presented for the high-performance catalyst are representative values expected from a system utilizing this compound as the internal donor, aimed at achieving high polymer yield and isotacticity.
Experimental Protocols
Synthesis of this compound (Internal Donor)
This protocol is adapted from patent literature describing the synthesis of the internal donor.
Materials:
-
Sodium hydride (60% dispersion in paraffin oil)
-
Tetrahydrofuran (THF), anhydrous
-
2-isopropyl-2-isopentyl-1,3-propanediol
-
Methyl iodide
Procedure:
-
Equip a dry, 1000 mL four-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.
-
Charge the flask with 150 mL of anhydrous THF.
-
At 10 °C, carefully add 12.4 g of 60% sodium hydride in paraffin oil to the flask.
-
Wash any residual sodium hydride in the funnel into the flask with an additional 50 mL of THF.
-
Slowly add a solution of 2-isopropyl-2-isopentyl-1,3-propanediol in THF to the sodium hydride suspension while maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir for 1 hour at room temperature.
-
Cool the mixture to 10 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction conversion by gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Preparation of the MgCl₂-Supported Ziegler-Natta Catalyst
This is a general procedure for preparing a high-activity Ziegler-Natta catalyst.
Materials:
-
Anhydrous magnesium chloride (MgCl₂)
-
Anhydrous toluene
-
Titanium tetrachloride (TiCl₄)
-
This compound (internal donor)
Procedure:
-
In a glovebox under an inert atmosphere, add anhydrous MgCl₂ to a stirred reactor.
-
Add anhydrous toluene to the reactor to create a slurry.
-
Cool the slurry to 0 °C and slowly add TiCl₄.
-
After the addition of TiCl₄, add the internal donor, this compound, to the mixture.
-
Slowly heat the reactor to 110 °C and maintain for 1 hour with stirring.
-
Stop stirring and allow the solid to settle.
-
Remove the supernatant liquid.
-
Add fresh TiCl₄ and toluene and heat at 110 °C for another hour.
-
Repeat the washing step multiple times with hot toluene and then with hexane to remove unreacted TiCl₄ and other byproducts.
-
Dry the resulting solid catalyst under a stream of nitrogen.
Propylene Polymerization in a Slurry Reactor
This protocol describes a typical slurry polymerization process.
Materials:
-
Prepared Ziegler-Natta catalyst
-
Triethylaluminum (TEAL) as cocatalyst
-
An external donor (e.g., an alkoxysilane), optional
-
Anhydrous n-heptane
-
Polymerization-grade propylene
-
Hydrogen (for molecular weight control)
Procedure:
-
Thoroughly dry and purge a 2 L stainless steel autoclave reactor with nitrogen.
-
Introduce 1 L of anhydrous n-heptane into the reactor.
-
Add the desired amount of TEAL solution and the external donor (if used).
-
Introduce the solid Ziegler-Natta catalyst suspended in a small amount of heptane into the reactor.
-
Pressurize the reactor with hydrogen to the desired partial pressure.
-
Introduce liquid propylene into the reactor while raising the temperature to 70 °C.
-
Maintain a constant propylene pressure (e.g., 7 bar) for the desired polymerization time (e.g., 1-2 hours).
-
Terminate the polymerization by venting the propylene and adding acidified isopropanol.
-
Filter the polypropylene powder, wash with ethanol, and dry in a vacuum oven at 60 °C.
Analysis of Polypropylene Properties
a) Catalyst Activity: Calculate the catalyst activity as kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).
b) Isotacticity Index (I.I.) and Xylene Solubles (XS):
-
Dissolve a known weight of the polymer in xylene at its boiling point.
-
Cool the solution to room temperature to allow the isotactic fraction to precipitate.
-
Filter the solution to separate the soluble (atactic) and insoluble (isotactic) fractions.
-
Evaporate the solvent from the soluble fraction and weigh the residue.
-
The weight percentage of the xylene-soluble fraction is the XS value. The Isotacticity Index is calculated as I.I. (%) = 100 - XS (wt%).
c) Melting Temperature (Tm): Determine the melting temperature using Differential Scanning Calorimetry (DSC). Heat the polymer sample at a controlled rate (e.g., 10 °C/min) and record the heat flow. The peak of the melting endotherm corresponds to the melting temperature. Commercial isotactic polypropylene typically has a melting point between 160 to 166 °C.
Visualizations
Caption: Experimental workflow from catalyst preparation to polymer analysis.
Caption: Logical steps in the preparation of the modified Ziegler-Natta catalyst.
Application Notes and Protocols for Incorporating 3,3-Bis(methoxymethyl)-2,6-dimethylheptane into a Ziegler-Natta Catalyst System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as an internal electron donor in a magnesium chloride-supported Ziegler-Natta catalyst system for propylene polymerization. The use of this specific 1,3-diether donor is advantageous for producing polypropylene with high isotacticity and a narrow molecular weight distribution.
Overview and Principle
Ziegler-Natta catalysts are essential for the production of stereoregular polymers like isotactic polypropylene. The catalyst system typically consists of a transition metal compound (e.g., titanium tetrachloride) supported on magnesium chloride, and a co-catalyst, usually an organoaluminum compound. The addition of an internal electron donor, such as this compound, is crucial for controlling the stereospecificity of the catalyst, leading to polymers with desired properties.
This 1,3-diether compound coordinates to the magnesium chloride support, influencing the formation and nature of the active titanium species. This, in turn, dictates the stereochemistry of the propylene insertion during polymerization, favoring the formation of highly isotactic polypropylene.
Materials and Reagents
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Anhydrous Toluene
-
Titanium Tetrachloride (TiCl₄)
-
This compound (Internal Donor)
-
Triethylaluminum (TEAl) (Co-catalyst)
-
Anhydrous n-heptane
-
Propylene (polymerization grade)
-
Nitrogen (high purity)
-
Methanol
-
Hydrochloric acid (HCl)
Experimental Protocols
Preparation of the MgCl₂-Supported Ziegler-Natta Catalyst
This protocol describes a representative procedure for the synthesis of a MgCl₂-supported catalyst incorporating this compound. All procedures must be carried out under an inert nitrogen atmosphere using Schlenk line techniques.
Step 1: Preparation of the Magnesium Chloride Support
-
A 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with anhydrous MgCl₂ (10 g) and anhydrous toluene (200 mL).
-
The suspension is stirred and heated to 110°C for 1 hour to ensure a fine dispersion.
Step 2: First Titanation and Incorporation of Internal Donor
-
The suspension from Step 1 is cooled to 0°C.
-
Slowly add TiCl₄ (50 mL) to the flask while maintaining the temperature at 0°C.
-
After the addition is complete, slowly add a solution of this compound (1.5 g) in anhydrous toluene (20 mL) to the mixture. The molar ratio of Mg:Ti:Donor is a critical parameter and may require optimization.
-
The temperature is gradually raised to 110°C and maintained for 2 hours with continuous stirring.
Step 3: Second Titanation
-
After 2 hours, the stirring is stopped, and the solid catalyst is allowed to settle.
-
The supernatant liquid is carefully removed by decantation.
-
The solid is washed three times with anhydrous toluene (100 mL each) at 110°C.
-
After the final wash, fresh anhydrous toluene (200 mL) and TiCl₄ (50 mL) are added to the flask.
-
The mixture is heated to 110°C and stirred for another 2 hours.
Step 4: Washing and Isolation of the Catalyst
-
After the second titanation, the solid is allowed to settle, and the supernatant is removed.
-
The solid catalyst is washed six times with anhydrous n-heptane (100 mL each) at 90°C to remove any residual TiCl₄ and other byproducts.
-
The final catalyst is dried under a stream of nitrogen to obtain a free-flowing powder.
Caption: Workflow for the preparation of the Ziegler-Natta catalyst.
Propylene Polymerization
This protocol outlines a typical lab-scale slurry polymerization of propylene using the prepared catalyst.
Step 1: Reactor Preparation
-
A 1 L stainless steel autoclave reactor equipped with a mechanical stirrer and temperature control is thoroughly dried and purged with high-purity nitrogen.
Step 2: Polymerization
-
Anhydrous n-heptane (500 mL) is introduced into the reactor as the polymerization medium.
-
Triethylaluminum (TEAl) in heptane (e.g., 1 M solution) is added as the co-catalyst. The Al/Ti molar ratio is a key variable to be optimized, typically ranging from 100 to 300.
-
The prepared solid catalyst (typically 10-20 mg) is suspended in a small amount of n-heptane and injected into the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C).
-
Propylene gas is introduced into the reactor to maintain a constant pressure (e.g., 7 bar).
-
The polymerization is carried out for a specific duration (e.g., 1-2 hours) with continuous stirring.
Step 3: Termination and Polymer Isolation
-
After the desired time, the propylene feed is stopped, and the reactor is vented.
-
The polymerization is terminated by adding 10 mL of methanol containing 1% HCl.
-
The polymer is collected by filtration, washed thoroughly with methanol, and then with water.
-
The resulting polypropylene powder is dried in a vacuum oven at 60°C to a constant weight.
Data Presentation
The performance of the catalyst system incorporating this compound can be evaluated and compared with other internal donors. The following tables summarize typical data that should be collected.
Table 1: Catalyst Composition and Properties
| Catalyst ID | Internal Donor | Ti Content (wt%) | Donor Content (wt%) |
| Cat-A | This compound | 2.5 - 4.0 | 8.0 - 12.0 |
| Cat-B | Diisobutyl phthalate (DIBP) | 2.8 - 4.5 | 10.0 - 15.0 |
| Cat-C | None | 3.0 - 5.0 | 0 |
Table 2: Propylene Polymerization Results
| Catalyst ID | Activity (kg PP / g Cat·h) | Isotacticity Index (%) | MFR (g/10 min) |
| Cat-A | 35 - 50 | > 98 | 2.0 - 5.0 |
| Cat-B | 30 - 45 | 95 - 97 | 3.0 - 6.0 |
| Cat-C | 10 - 20 | < 90 | 8.0 - 15.0 |
Table 3: Polymer Properties
| Catalyst ID | Melting Point (°C) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Cat-A | 162 - 166 | 350,000 - 500,000 | 3.5 - 4.5 |
| Cat-B | 160 - 164 | 300,000 - 450,000 | 4.5 - 6.0 |
| Cat-C | 155 - 160 | 200,000 - 300,000 | > 6.0 |
Signaling Pathways and Logical Relationships
The internal donor plays a critical role in determining the stereospecificity of the Ziegler-Natta catalyst. The following diagram illustrates the logical relationship between the catalyst components and the final polymer properties.
Caption: Logical relationship of the internal donor's role.
Characterization Methods
-
Catalyst Composition: Titanium content can be determined by UV-Vis spectrophotometry. The internal donor content can be analyzed by gas chromatography (GC) after hydrolysis of the catalyst.
-
Polymer Isotacticity: The isotacticity index is typically determined by the xylene solubles method or more precisely by ¹³C NMR spectroscopy.
-
Melt Flow Rate (MFR): Measured according to ASTM D1238 standard.
-
Molecular Weight and Polydispersity Index (PDI): Determined by high-temperature gel permeation chromatography (GPC).
-
Melting Point: Determined by differential scanning calorimetry (DSC).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Titanium tetrachloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Triethylaluminum is pyrophoric and reacts violently with air and water. Handle under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Application Notes and Protocols: The Role of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in Enhancing Polypropylene Isotacticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer chemistry, the stereochemical control of polypropylene synthesis is paramount to achieving desired material properties. Isotactic polypropylene, characterized by a regular arrangement of methyl groups along the polymer backbone, exhibits high crystallinity, leading to enhanced rigidity, tensile strength, and melting point. The Ziegler-Natta catalyst system is a cornerstone of industrial polypropylene production, and its performance is significantly influenced by the use of electron donors. These donors are classified as internal, which are incorporated into the solid catalyst component, and external, which are added during the polymerization process.
This document focuses on the application and effects of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane , a diether compound, as an external electron donor in Ziegler-Natta catalyzed propylene polymerization. This compound plays a crucial role in increasing the isotacticity of the resulting polypropylene.
Mechanism of Action
External electron donors, such as this compound, are understood to enhance the stereoselectivity of Ziegler-Natta catalysts through several key mechanisms:
-
Deactivation of Non-isospecific Sites: The catalyst surface possesses various active sites. Some of these sites are non-isospecific, leading to the formation of atactic (non-crystalline) polypropylene. The external donor selectively coordinates to and deactivates these non-isospecific sites, thereby increasing the proportion of isotactic polymer produced.
-
Conversion of Aspecific to Isospecific Sites: The interaction of the external donor with the catalyst can transform aspecific active centers into isospecific ones, further promoting the formation of highly regular polymer chains.[1]
-
Stabilization of Isospecific Sites: The donor molecule can stabilize the catalytically active species that are responsible for producing isotactic polypropylene, leading to a more consistent and efficient polymerization process.
The logical relationship of these interactions within the Ziegler-Natta catalyst system is illustrated in the following diagram:
Data Presentation
| Parameter | Without External Donor (Typical Values) | With Diether External Donor (Expected Improvement) |
| Isotacticity Index (%) | 85 - 90 | > 95 |
| Xylene Solubles (wt%) | 5 - 15 | < 5 |
| Crystallinity (%) | Moderate | High |
| Melting Point (°C) | Lower | Higher |
| Tensile Strength | Lower | Higher |
| Stiffness | Lower | Higher |
Note: The values presented are illustrative and can vary depending on the specific catalyst system, internal donor, and polymerization conditions.
Experimental Protocols
The following section outlines a general laboratory-scale protocol for the slurry polymerization of propylene using a Ziegler-Natta catalyst system with this compound as the external donor.
Materials:
-
Ziegler-Natta catalyst (e.g., a fourth-generation MgCl₂-supported TiCl₄ catalyst)
-
Cocatalyst (e.g., Triethylaluminum - TEAL)
-
External Donor: this compound
-
Propylene (polymerization grade)
-
Anhydrous n-heptane (polymerization solvent)
-
Hydrogen (for molecular weight control, optional)
-
Methanol (for terminating the polymerization)
-
Hydrochloric acid (for catalyst residue removal)
-
Nitrogen (high purity, for inert atmosphere)
Equipment:
-
Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet ports for gases and liquids.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Syringes and cannulas for transferring reagents.
-
Drying oven.
Experimental Workflow Diagram:
Procedure:
-
Reactor Preparation:
-
Thoroughly dry the reactor and associated glassware in an oven and assemble while hot under a stream of nitrogen.
-
Purge the reactor with high-purity nitrogen for at least one hour to remove any traces of oxygen and moisture.
-
Introduce a specific volume of anhydrous n-heptane into the reactor under a nitrogen atmosphere.
-
-
Reagent Addition:
-
While maintaining a nitrogen atmosphere, add the desired amount of cocatalyst (TEAL) to the reactor using a syringe.
-
Add the calculated amount of the external donor, this compound, to the reactor. The molar ratio of cocatalyst to external donor is a critical parameter and should be optimized.
-
Introduce the Ziegler-Natta catalyst as a slurry in n-heptane. The amount of catalyst will depend on the desired polymer yield.
-
-
Pre-polymerization (Optional but Recommended):
-
Cool the reactor to a lower temperature (e.g., 10-20 °C).
-
Introduce a small amount of propylene to initiate a pre-polymerization step. This helps to break down the catalyst particles and establish a uniform morphology for the growing polymer.
-
-
Polymerization:
-
Increase the reactor temperature to the desired polymerization temperature (typically 60-80 °C).
-
Pressurize the reactor with propylene to the desired pressure. Maintain this pressure by continuously feeding propylene.
-
If hydrogen is used for molecular weight control, it can be introduced at this stage.
-
Allow the polymerization to proceed for the desired reaction time (e.g., 1-2 hours), monitoring the temperature and propylene uptake.
-
-
Termination:
-
Stop the propylene feed and cool the reactor to room temperature.
-
Vent the excess propylene.
-
Quench the reaction by slowly adding methanol to the reactor. This will deactivate the catalyst and stop the polymerization.
-
-
Polymer Work-up:
-
Filter the polymer slurry to separate the polypropylene powder.
-
Wash the polymer with a solution of hydrochloric acid in methanol to remove catalyst residues.
-
Wash the polymer repeatedly with methanol until the washings are neutral.
-
Dry the polypropylene powder in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the isotacticity index of the polymer using techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the fraction of the polymer that is insoluble in boiling heptane.
-
Characterize the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
Analyze the thermal properties (melting point, crystallinity) using Differential Scanning Calorimetry (DSC).
-
Conclusion
This compound, as a diether external electron donor, is a valuable component in the Ziegler-Natta catalyst system for producing highly isotactic polypropylene. Its role in deactivating non-specific active sites and promoting the formation of stereoregular polymer chains leads to a significant improvement in the material properties of the final product. The provided protocol offers a general framework for researchers to explore the effects of this and other external donors on polypropylene synthesis, enabling the tailoring of polymer microstructures for specific applications. Further optimization of the reaction conditions, including the catalyst/cocatalyst/donor ratios, temperature, and pressure, is essential for achieving the desired polymer characteristics.
References
The Role of Diether Donors in Controlling Polymer Stereochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of diether donors to control the stereochemistry of polymers, particularly in Ziegler-Natta catalyzed polymerization.
Introduction
In the synthesis of stereoregular polymers, such as isotactic polypropylene, the use of electron donors in conjunction with Ziegler-Natta catalysts is crucial. These donors, classified as internal and external, play a significant role in enhancing the stereospecificity of the catalyst system. Diether compounds, particularly 1,3-diethers, have emerged as a critical class of internal donors, offering distinct advantages over earlier generations of donors like phthalates. They are known to produce polypropylene with high isotacticity, narrow molecular weight distribution, and excellent hydrogen response.[1][2] This document outlines the mechanism of action of diether donors, provides quantitative data on their performance, and details experimental protocols for their application.
Mechanism of Stereocontrol by Diether Donors
In Ziegler-Natta catalysis, the active sites are typically titanium species supported on magnesium chloride (MgCl₂). The stereochemistry of the resulting polymer is determined by the structure of these active sites. Diether internal donors are believed to exert their control through several mechanisms:
-
Selective Coordination: Diether donors preferentially coordinate to the MgCl₂ support, influencing the distribution and nature of the titanium active sites.[3] Computational studies suggest that 1,3-diethers adopt a "zip-coordination" or chelate mode on the MgCl₂ surface, which is crucial for creating highly isospecific active sites.[4][5]
-
Blocking of Aspecific Sites: The donors can selectively block or deactivate aspecific (non-stereospecific) active sites on the catalyst surface, thereby increasing the proportion of isotactic polymer produced.[6]
-
Modification of Active Site Geometry: By coordinating near the titanium active center, the bulky diether ligands create a chiral environment that directs the incoming propylene monomer to insert with a specific orientation, leading to the formation of an isotactic polymer chain.
The strong coordination of 1,3-diethers to the MgCl₂ support makes them less susceptible to extraction by the cocatalyst (e.g., triethylaluminum) during polymerization, leading to a more stable and consistently high stereospecificity.[1]
Quantitative Data Presentation
The selection of the internal diether donor has a significant impact on the catalyst's performance and the final polymer properties. The following table summarizes the quantitative effects of different diether donors compared to other donor types on the polymerization of propylene.
| Internal Donor (ID) | External Donor (ED) | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight (Mw/Mn) | Reference |
| 2,2-diisobutyl-1,3-dimethoxypropane (DIBDMP) | Cyclohexyl(methyl)dimethoxysilane (CHMMS) | 55 | 98.5 | 4.5 | Fictionalized Data |
| 2-isoamyl-2-isopropyl-1,3-dimethoxypropane (IAIPDMP) | Dicyclopentyldimethoxysilane (DCPDMS) | 62 | 99.1 | 4.2 | [1] |
| 9,9-bis(methoxymethyl)fluorene (BMMF) | DCPDMS | 48 | 98.8 | 5.1 | [6][7] |
| Diisobutyl phthalate (DIBP) | DCPDMS | 45 | 97.5 | 6.3 | [7] |
| Diethyl 2,3-diisopropylsuccinate | None | 35 | 96.2 | 7.8 | [7] |
Experimental Protocols
This section provides a generalized protocol for the synthesis of a MgCl₂-supported Ziegler-Natta catalyst with a diether internal donor and a subsequent propylene polymerization procedure.
Protocol 1: Synthesis of a MgCl₂-Supported Catalyst with a Diether Internal Donor
Materials:
-
Magnesium chloride (anhydrous)
-
Ethanol (absolute)
-
Titanium tetrachloride (TiCl₄)
-
2,2-diisobutyl-1,3-dimethoxypropane (or other desired diether)
-
n-Heptane (anhydrous)
-
Triethylaluminum (TEAl)
Procedure:
-
Preparation of the MgCl₂·nEtOH Adduct: In a nitrogen-purged reactor, react anhydrous MgCl₂ with an excess of absolute ethanol under stirring to form a MgCl₂·nEtOH adduct.
-
Titanation and Donor Addition:
-
Washing and Final Titanation:
-
Drying: Dry the final catalyst solid under a nitrogen stream or vacuum to obtain a free-flowing powder.
Protocol 2: Propylene Polymerization
Materials:
-
Prepared Ziegler-Natta catalyst
-
Triethylaluminum (TEAl) as cocatalyst
-
External donor (e.g., an alkoxysilane, optional)
-
Propylene (polymerization grade)
-
Hydrogen (for molecular weight control)
-
n-Heptane (anhydrous, as solvent)
Procedure:
-
Reactor Preparation: Thoroughly dry and purge a stainless-steel polymerization reactor with nitrogen.
-
Component Addition:
-
Introduce the solvent (n-heptane) into the reactor.
-
Add the desired amount of cocatalyst (TEAl) and external donor (if used).
-
Inject the solid Ziegler-Natta catalyst into the reactor.
-
-
Pre-polymerization (Optional but Recommended): Introduce a small amount of propylene and hydrogen and conduct polymerization at a lower pressure (e.g., 2 bar) for a short period (e.g., 20 minutes) to protect the catalyst particles.[6]
-
Polymerization:
-
Pressurize the reactor with propylene to the desired pressure.
-
Introduce a controlled amount of hydrogen.
-
Maintain the desired polymerization temperature (e.g., 70°C) for the specified reaction time.
-
-
Termination and Product Recovery:
-
Vent the reactor and stop the reaction by adding an alcohol (e.g., ethanol).
-
Collect the polymer powder, wash it with ethanol and water to remove catalyst residues, and dry it in a vacuum oven.
-
Mandatory Visualizations
Logical Relationship of Catalyst Components
Caption: Components of a Ziegler-Natta polymerization system.
Experimental Workflow for Catalyst Synthesis and Polymerization
References
- 1. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 4. The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Slurry Polymerization of Polypropylene Using a 3,3-Bis(methoxymethyl)-2,6-dimethylheptane Based Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for conducting slurry polymerization of propylene using a Ziegler-Natta catalyst featuring 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as an internal electron donor. This compound, a member of the 1,3-diether class of internal donors, is instrumental in producing polypropylene with specific properties, such as high isotacticity and a narrow molecular weight distribution.[1][2][3] The protocols outlined below cover the synthesis of the catalyst, the experimental setup for slurry polymerization, and the polymerization procedure itself.
Ziegler-Natta catalysts are a cornerstone in the industrial production of polyolefins like polypropylene.[3] The catalyst system typically comprises a transition metal compound (e.g., titanium tetrachloride) supported on a magnesium chloride substrate, an organoaluminum co-catalyst, and an internal electron donor.[4] The internal donor plays a critical role in controlling the stereospecificity of the catalyst, which in turn determines the properties of the resulting polymer.[3][5] Catalysts incorporating 1,3-diether internal donors are noted for their high activity and good hydrogen response, making them suitable for producing various grades of polypropylene.[1][3]
Experimental Setup
A typical laboratory-scale slurry polymerization is conducted in a stainless-steel autoclave reactor. The reactor should be equipped with the following components:
-
Mechanical Stirrer: To ensure proper mixing of the catalyst, monomer, and solvent.
-
Temperature Control System: A jacket or internal coil for heating and cooling to maintain the desired reaction temperature.
-
Pressure Transducer and Controller: To monitor and control the reactor pressure.
-
Inlets for Monomer, Solvent, and Nitrogen: For the controlled addition of reactants and inert gas for purging.
-
Catalyst Injection System: A port for introducing the catalyst slurry into the reactor.
-
Sampling Valve: To safely withdraw samples during the polymerization process.
-
Quenching System: An inlet for introducing a terminating agent at the end of the reaction.
Below is a logical workflow for the experimental setup and procedure.
Protocols
Protocol 1: Synthesis of the Ziegler-Natta Catalyst with this compound Internal Donor
This protocol is adapted from procedures for preparing MgCl₂-supported Ziegler-Natta catalysts with 1,3-diether internal donors.
Materials:
-
Magnesium chloride (MgCl₂)
-
Ethanol (absolute)
-
Titanium tetrachloride (TiCl₄)
-
This compound (Internal Donor)
-
Toluene (anhydrous)
-
n-Heptane (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
Preparation of the MgCl₂ Support:
-
In a nitrogen-purged glovebox, dissolve MgCl₂ in a 3:1 molar ratio of ethanol under stirring until a clear solution is obtained.
-
The MgCl₂-ethanol adduct is precipitated by adding the solution to an excess of cold toluene.
-
The precipitate is filtered, washed with toluene, and dried under vacuum to obtain a solid MgCl₂·nEtOH adduct.
-
-
Titanation and Incorporation of the Internal Donor:
-
Suspend the MgCl₂·nEtOH adduct in an excess of TiCl₄ at 0°C in a nitrogen-purged reactor.
-
Slowly raise the temperature to 40°C.
-
Add the internal donor, this compound, at a specific molar ratio relative to Mg (e.g., Mg/ID = 10).
-
Increase the temperature to 110°C and stir for 1 hour.
-
Stop stirring and allow the solid to settle. Remove the supernatant.
-
Add fresh TiCl₄ and react at 110°C for 30 minutes.
-
Remove the supernatant and wash the solid catalyst multiple times with toluene at 60°C, followed by washing with n-heptane.
-
Dry the final catalyst under a nitrogen stream and store it under an inert atmosphere.
-
Protocol 2: Slurry Polymerization of Propylene
This protocol describes a typical lab-scale slurry polymerization of propylene.
Materials:
-
Ziegler-Natta catalyst (prepared as in Protocol 1)
-
Triethylaluminum (TEAL) as co-catalyst
-
n-Heptane (anhydrous, as solvent)
-
Propylene (polymerization grade)
-
Hydrogen (optional, as a chain transfer agent)
-
Methanol (for quenching)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the stainless-steel reactor.
-
Assemble the reactor and perform a leak test.
-
Purge the reactor multiple times with high-purity nitrogen to remove air and moisture.
-
-
Charging the Reactor:
-
Under a nitrogen atmosphere, add 400 mL of anhydrous n-heptane to the reactor.
-
Add the desired amount of triethylaluminum (TEAL) co-catalyst. The Al/Ti molar ratio is a critical parameter to optimize, typically ranging from 100 to 300.
-
If an external donor is used, add it at this stage. However, 1,3-diether internal donors often do not require an external donor.[6]
-
-
Polymerization:
-
Set the reactor temperature to the desired value, typically between 60°C and 80°C.
-
Introduce propylene into the reactor to achieve the desired partial pressure (e.g., 6 bar).
-
If used, add hydrogen to control the molecular weight of the polymer.
-
Inject a specific amount of the catalyst slurry (prepared by suspending the solid catalyst in n-heptane) into the reactor to initiate the polymerization.
-
Maintain a constant temperature and propylene pressure for the desired reaction time (e.g., 2 hours).
-
-
Termination and Product Recovery:
-
Stop the propylene feed and vent the unreacted monomer.
-
Quench the reaction by adding a small amount of methanol.
-
Cool the reactor to room temperature.
-
Collect the polymer slurry and filter the solid polypropylene.
-
Wash the polymer with an excess of methanol and then with water to remove catalyst residues.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Data Presentation
The performance of the catalyst and the properties of the resulting polypropylene are highly dependent on the polymerization conditions. The following tables summarize typical data that should be collected and can be expected from such experiments.
Table 1: Comparison of Internal Donor Types in Ziegler-Natta Catalysis
| Internal Donor Type | Example | Key Features | External Donor Needed? | Typical Applications |
| Phthalates | Diisobutyl phthalate (DIBP) | Mature technology, high isotacticity, but with regulatory restrictions.[6] | Yes | General-purpose homopolymers and copolymers.[6] |
| 1,3-Diethers | This compound | High isotacticity, strong H₂ response, phthalate-free.[6] | No | High melt flow rate polypropylene, fibers, injection molding.[6] |
| BMMF (Fluorene-based) | 9,9-Bis(methoxymethyl)fluorene | High thermal stability, produces transparent polypropylene, non-phthalate.[6] | No | High-performance and thin-walled polypropylene products.[6] |
| Succinates | Diethyl succinate | Environmentally friendly, allows for flexible tuning of polymer properties.[6] | Optional | Copolymers and high-impact polypropylene.[6] |
| Diol Esters | 1,3-Propanediol bis(benzoate) | Good for rheology control, environmentally friendly.[6] | No | High-impact and high-flow polypropylene.[6] |
Table 2: Typical Slurry Polymerization Conditions and Expected Results
| Parameter | Value |
| Reactor Volume | 1 L |
| Solvent | n-Heptane |
| Solvent Volume | 400 mL |
| Catalyst Amount | 10-20 mg |
| Co-catalyst | Triethylaluminum (TEAL) |
| Al/Ti Molar Ratio | 200-300 |
| Temperature | 70°C |
| Propylene Pressure | 6 bar |
| Hydrogen (optional) | 0.1-1.0 bar |
| Polymerization Time | 2 hours |
| Expected Catalyst Activity | 10-30 kg PP / (g cat · h) |
| Expected Isotacticity Index | > 95% |
| Expected Molecular Weight (Mw) | **200,000 - 500,000 g/mol (without H₂) ** |
| Expected Polydispersity Index (Mw/Mn) | 3.5 - 5.0 |
Logical Relationships and Signaling Pathways
The interaction between the catalyst components is crucial for the formation of active sites and for controlling the stereochemistry of the polymerization. The following diagram illustrates the logical relationship between the catalyst components and their role in the polymerization process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]
Application Note: Analytical Techniques for the Comprehensive Characterization of Polypropylene from Diether Donor Catalysts
Introduction The use of fifth-generation Ziegler-Natta catalysts, particularly those employing diether internal donors, has become increasingly popular for polypropylene (PP) production.[1] These catalyst systems are known for their high productivity and enhanced control over the polymer's stereochemistry, leading to polypropylenes with high isotacticity.[1][2] A thorough characterization of the resulting polymer is crucial for quality control, process optimization, and predicting its end-use performance. The molecular weight distribution, thermal properties, microstructure, and soluble fraction content are critical parameters that directly relate to the material's mechanical strength, processability, and durability.[3] This document outlines the key analytical techniques and detailed protocols for a comprehensive characterization of polypropylene synthesized using diether donor catalysts.
Key Analytical Techniques
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is an essential technique for determining the molecular weight distribution (MWD) of polymers. For polypropylene, which is highly crystalline and chemically resistant, analysis must be performed at elevated temperatures.[3] This analysis provides critical data on the average molecular weights (Mn, Mw, Mz) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.[3][4]
Quantitative Data Summary: GPC/SEC
| Parameter | Symbol | Description | Typical Values for Diether Donor PP |
|---|---|---|---|
| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 50,000 - 150,000 g/mol |
| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of larger molecules. Directly relates to properties like strength and viscosity.[5] | 250,000 - 600,000 g/mol |
| Z-Average Molecular Weight | Mz | A higher-order average that is particularly sensitive to the high molecular weight fraction. | 800,000 - 2,000,000 g/mol |
| Polydispersity Index | PDI (Đ) | A measure of the broadness of the molecular weight distribution (Mw/Mn).[3] | 3.5 - 6.0 |
Experimental Protocol: High-Temperature GPC/SEC
-
Sample Preparation:
-
Accurately weigh 8-16 mg of the polypropylene sample into a vial.
-
Add 1,2,4-trichlorobenzene (TCB) as the solvent, containing an antioxidant like butylated hydroxytoluene (BHT) to prevent thermal degradation.
-
Place the vial in a heated autosampler (typically at 160 °C) and allow the polymer to fully dissolve with gentle agitation for 60-90 minutes.[6]
-
-
Instrumentation and Conditions: [6]
-
System: A high-temperature GPC/SEC system equipped with a differential refractive index (RI) detector.[3]
-
Columns: A set of columns suitable for polyolefin analysis (e.g., Agilent POLEFIN).[6]
-
Mobile Phase: 1,2,4-trichlorobenzene (TCB).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 160 °C for the columns, injector, and detector to prevent sample precipitation.[6]
-
-
Calibration:
-
Generate a calibration curve using a series of narrow-polydispersity polystyrene standards with known molecular weights.[7]
-
The universal calibration principle, along with Mark-Houwink constants for polypropylene and polystyrene, is used to convert polystyrene-equivalent molecular weights to absolute polypropylene molecular weights.
-
-
Data Analysis:
-
Integrate the chromatogram to obtain the full molecular weight distribution.
-
Calculate Mn, Mw, Mz, and PDI using the system's software based on the established calibration.[7]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature.[8] For polypropylene, it is used to determine key thermal properties such as the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity, which are influenced by the polymer's stereoregularity and thermal history.[9][10]
Quantitative Data Summary: DSC
| Parameter | Symbol | Description | Typical Values for Diether Donor PP |
|---|---|---|---|
| Melting Temperature | Tm | The peak temperature of the endothermic melting event. Higher Tm indicates more perfect crystalline structures.[8] | 160 - 168 °C |
| Crystallization Temperature | Tc | The peak temperature of the exothermic crystallization event upon cooling. | 115 - 125 °C |
| Heat of Fusion | ΔHf | The energy required to melt the crystalline portion of the sample, determined from the area of the melting peak. | 90 - 110 J/g |
| Degree of Crystallinity | Xc (%) | The weight fraction of the crystalline phase, calculated as (ΔHf / ΔHf,100%) * 100, where ΔHf,100% is the heat of fusion for 100% crystalline PP (approx. 207 J/g). | 45 - 55% |
Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the polypropylene sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.[8]
-
-
Instrumentation and Conditions:
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to 200 °C at a rate of 10 °C/min. This step removes the thermal history of the sample from processing.[9]
-
Cooling Scan: Cool the sample from 200 °C down to room temperature at a controlled rate of 10 °C/min. The crystallization peak (Tc) is recorded during this step.[9]
-
Second Heating Scan: Heat the sample again from room temperature to 200 °C at 10 °C/min. The melting peak (Tm) and heat of fusion (ΔHf) are determined from this scan, which reflects the intrinsic properties of the material.[9]
-
-
Data Analysis:
-
Determine Tm and Tc from the peak maxima of the respective endotherm and exotherm.
-
Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.
-
Calculate the degree of crystallinity (Xc) using the reference value for 100% crystalline polypropylene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR is a powerful technique for providing detailed information about the microstructure of the polypropylene chain.[11] It is the primary method for quantifying stereoregularity (isotacticity) by analyzing the distribution of stereochemical sequences (pentads). It can also identify and quantify regio-defects (e.g., 2,1-insertions) and comonomer content if applicable.
Quantitative Data Summary: 13C NMR
| Parameter | Description | Typical Values for Diether Donor PP |
|---|---|---|
| Isotacticity ([mmmm]) | The percentage of isotactic pentads (five consecutive monomer units with the same stereochemistry). A direct measure of stereoregularity. | > 98% |
| Regio-irregularities | Percentage of "mistakes" in monomer insertion, such as head-to-head or tail-to-tail linkages. | < 0.1% |
| Ethylene Content (%) | If an ethylene-propylene copolymer is produced, this measures the molar percentage of ethylene incorporated. | N/A (for homopolymer) |
Experimental Protocol: 13C NMR
-
Sample Preparation:
-
Dissolve approximately 50-100 mg of the polypropylene sample in 0.5-0.7 mL of a deuterated solvent suitable for high-temperature analysis, such as 1,1,2,2-tetrachloroethane-d2 (TCE-d2) or 1,2,4-trichlorobenzene.
-
Place the sealed NMR tube in a heating block at 120-130 °C until the sample is completely dissolved.
-
-
Instrumentation and Conditions:
-
System: A high-resolution NMR spectrometer operating at a 13C frequency of 75 MHz or higher.[12]
-
Probe Temperature: Maintain the probe at 120-130 °C throughout the experiment to keep the polymer in solution.
-
Acquisition Parameters: Use a 90° pulse angle with a relaxation delay of 10-15 seconds to ensure quantitative results. Acquire a sufficient number of scans (e.g., 4000-8000) for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the methyl region of the 13C spectrum (typically 19-22 ppm).
-
Deconvolute and integrate the peaks corresponding to the different pentad sequences (e.g., mmmm, mmmr, rmmr, etc.).
-
Calculate the isotacticity index ([mmmm]%) by dividing the integral of the mmmm peak by the total integral of the methyl region and multiplying by 100.
-
Solvent Fractionation
Solvent fractionation is used to separate polypropylene based on its crystallinity. The traditional method involves determining the amount of polymer soluble in xylene at a specific temperature (Xylene Solubles or XS).[13] This soluble fraction typically consists of atactic (amorphous) and low molecular weight isotactic polymer chains. Automated techniques like Temperature Rising Elution Fractionation (TREF) or Crystallization Analysis Fractionation (CRYSTAF) provide a more detailed distribution of crystallinity.[14]
Quantitative Data Summary: Solvent Fractionation | Parameter | Symbol | Description | Typical Values for Diether Donor PP | | :--- | :--- | :--- | | Xylene Solubles | XS (%) | The weight percentage of the polymer that remains dissolved in xylene after cooling to a defined temperature (e.g., 25 °C). Correlates with the amorphous content.[13] | 0.5 - 2.0% | | Amorphous Fraction | AF (%) | The fraction of the polymer that does not crystallize upon cooling, as measured by automated techniques like aCEF.[15] | 0.5 - 2.0% |
Experimental Protocol: Xylene Solubles (Manual Gravimetric Method - ASTM D5492)
-
Dissolution:
-
Weigh 1-2 g of the polypropylene sample into a flask.
-
Add 200 mL of xylene and a magnetic stir bar.
-
Heat the mixture to its boiling point while stirring until the polymer is completely dissolved.
-
-
Crystallization:
-
Transfer the flask to a thermostatic bath and cool the solution down to 25 °C under controlled conditions over a fixed period.[13] This causes the crystalline (insoluble) fraction to precipitate.
-
-
Separation and Quantification:
-
Filter the suspension to separate the precipitated polymer from the solution containing the soluble fraction.[13]
-
Take a known volume (aliquot) of the filtrate.
-
Evaporate the xylene from the aliquot, typically by adding acetone to precipitate the soluble polymer or by using a rotary evaporator.
-
Dry the residue (the soluble fraction) in a vacuum oven until a constant weight is achieved.[13]
-
-
Calculation:
-
Calculate the weight percentage of the xylene-soluble fraction based on the initial sample weight and the weight of the dried residue.
-
Visualized Workflows
Caption: Overall workflow for polypropylene characterization.
Caption: Standard DSC thermal program for polypropylene.
References
- 1. adi-analytics.com [adi-analytics.com]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. polymersolutions.com [polymersolutions.com]
- 4. measurlabs.com [measurlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. aimplas.net [aimplas.net]
- 8. masterbatchglobal.com [masterbatchglobal.com]
- 9. Using DSC to test the reliability of components made from polypropylene [hha.hitachi-hightech.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. ismar.org [ismar.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Soluble Fraction Analysis | Analytical Services Laboratory - Polymer Char [polymerchar.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of High Melt Flow Polypropylene Using 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as an Internal Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer science, the synthesis of polypropylene (PP) with specific and reproducible properties is of paramount importance. The melt flow rate (MFR) or melt flow index (MFI) is a critical parameter that dictates the processability of the polymer, particularly for applications requiring high-speed extrusion or injection molding. Ziegler-Natta catalysts are instrumental in the polymerization of propylene, and their performance is significantly influenced by the electron donors used in their formulation.[1] This document provides detailed application notes and protocols on the use of 3,3-bis(methoxymethyl)-2,6-dimethylheptane, a 1,3-diether, as an internal electron donor in Ziegler-Natta catalyst systems for the production of high melt flow polypropylene.
Internal donors are crucial components of modern Ziegler-Natta catalysts, playing a key role in controlling the stereospecificity of the catalyst and, consequently, the properties of the resulting polymer.[1][2] this compound, when used as an internal donor, is known to facilitate the production of polypropylene with a high melt flow index, high isotacticity, and a narrow molecular weight distribution.[3] Catalysts incorporating 1,3-diether internal donors, such as the one described herein, are often referred to as fifth-generation Ziegler-Natta catalysts.[4][5][6] A notable characteristic of these catalyst systems is their high sensitivity to hydrogen, which is a key factor in achieving high melt flow rates.[3]
Principle and Mechanism
The use of this compound as an internal donor in a Ziegler-Natta catalyst system influences the polymerization process to yield polypropylene with a high melt flow rate. This is achieved through several interconnected factors:
-
High Hydrogen Response: The catalyst system exhibits a pronounced response to the presence of hydrogen during polymerization. Hydrogen acts as a chain transfer agent, effectively controlling the molecular weight of the polymer chains. A higher hydrogen concentration leads to lower molecular weight and, consequently, a higher melt flow rate. The 1,3-diether internal donor enhances the catalyst's sensitivity to hydrogen, allowing for precise control over the MFR.[3]
-
Narrow Molecular Weight Distribution (MWD): Polypropylene produced with this internal donor typically has a narrow MWD.[3] This uniformity in chain length contributes to more predictable and consistent melt flow behavior.
-
High Isotacticity: Despite the high melt flow, the use of this compound as an internal donor maintains a high degree of stereoregularity, resulting in highly isotactic polypropylene.[3] This is crucial for preserving the desirable mechanical properties of the polymer.
The general workflow for synthesizing high melt flow polypropylene using a Ziegler-Natta catalyst with this compound as an internal donor is depicted in the following diagram.
Figure 1. General workflow for the synthesis of high melt flow polypropylene.
Data Presentation
The following table summarizes the typical properties of polypropylene synthesized using a Ziegler-Natta catalyst with this compound (a 1,3-diether) as the internal donor, compared to other common internal donor types.
| Property | 1,3-Diether Internal Donor (e.g., this compound) | Phthalate Internal Donor |
| Melt Flow Rate (MFR) | High | Moderate to High |
| Molecular Weight Distribution (MWD) | Narrow | Broad |
| Isotacticity Index (%) | High (≥95%) | High (≥95%) |
| Hydrogen Response | Very High | High |
| Need for External Donor | Often not required | Typically required |
| Typical Applications | Fibers, thin-wall injection molding, high-speed extrusion | General purpose homopolymers and copolymers |
Note: The values and characteristics presented are typical and can be influenced by specific polymerization conditions.
Experimental Protocols
Protocol 1: Synthesis of the Ziegler-Natta Procatalyst with this compound Internal Donor
This protocol outlines the general steps for the preparation of the solid procatalyst. The synthesis should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Magnesium chloride (MgCl₂) support (activated)
-
Titanium tetrachloride (TiCl₄)
-
This compound (as internal donor)
-
Anhydrous heptane or hexane
-
Glass reactor with mechanical stirrer, condenser, and dropping funnel
Procedure:
-
Charging the Reactor: In a clean, dry, and inerted glass reactor, suspend the activated MgCl₂ support in anhydrous heptane.
-
First Titanation and Donor Addition: Cool the suspension to 0°C. Slowly add a solution of TiCl₄ in heptane to the reactor. Following the initial titanation, add the this compound internal donor. The molar ratio of Mg:Ti:Donor should be optimized for the desired catalyst performance.
-
Heating and Reaction: Gradually raise the temperature of the reactor to 80-110°C and maintain for 1-2 hours with continuous stirring to ensure complete reaction and incorporation of the internal donor.
-
Second Titanation: After the reaction period, stop stirring and allow the solid to settle. Remove the supernatant liquid. Add fresh anhydrous heptane and another portion of TiCl₄ to the reactor.
-
Final Reaction and Washing: Heat the mixture again to 80-110°C and stir for 1-2 hours. After the second titanation, cool the reactor, allow the solid to settle, and remove the supernatant.
-
Washing: Wash the resulting solid catalyst multiple times with anhydrous heptane at an elevated temperature (e.g., 60-90°C) to remove unreacted TiCl₄ and other byproducts. Continue washing until the titanium content in the washings is negligible.
-
Drying: Dry the final procatalyst powder under a stream of dry nitrogen or under vacuum to obtain a free-flowing solid.
Protocol 2: Polymerization of Propylene to Achieve High Melt Flow
This protocol describes a typical slurry polymerization process. All steps must be performed under an inert atmosphere.
Materials:
-
Ziegler-Natta procatalyst containing this compound
-
Triethylaluminum (TEAL) as cocatalyst
-
Anhydrous heptane or hexane as the polymerization medium
-
Polymerization-grade propylene
-
High-purity hydrogen
-
Pressurized polymerization reactor equipped with a stirrer, temperature control, and gas/liquid feed systems
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Purge the reactor with dry nitrogen to remove any air and moisture.
-
Charging the Reactor: Add anhydrous heptane to the reactor, followed by the desired amount of TEAL cocatalyst. The Al/Ti molar ratio is a critical parameter and should be optimized (typically in the range of 100-300).
-
Catalyst Injection: Introduce the solid procatalyst into the reactor.
-
Pre-polymerization (Optional but Recommended): Introduce a small amount of propylene to the reactor at a lower temperature (e.g., 20-30°C) for a short period (5-15 minutes). This step helps to form a protective layer of polymer around the catalyst particles.
-
Main Polymerization:
-
Increase the reactor temperature to the desired polymerization temperature (typically 60-80°C).
-
Feed polymerization-grade propylene into the reactor to maintain a constant pressure (e.g., 5-10 bar).
-
Simultaneously, feed a controlled amount of hydrogen into the reactor. The concentration of hydrogen is the primary means to control the melt flow rate of the final polymer. Higher hydrogen concentrations will result in a higher MFR.
-
-
Reaction Time: Continue the polymerization for the desired duration (e.g., 1-2 hours) to achieve the target polymer yield.
-
Termination: Stop the propylene and hydrogen feed. Vent the unreacted monomer.
-
Catalyst Deactivation: Add a deactivating agent (e.g., isopropanol) to quench the polymerization reaction.
-
Polymer Recovery: Transfer the polymer slurry to a filtration unit. Wash the polymer powder with fresh heptane and then with a solvent like ethanol to remove catalyst residues.
-
Drying: Dry the polypropylene powder in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization: Analyze the dried polymer for its melt flow rate (according to ISO 1133 or ASTM D1238), isotacticity (by ¹³C NMR or solvent extraction), and molecular weight distribution (by gel permeation chromatography - GPC).
Signaling Pathways and Logical Relationships
The interplay between the internal donor, cocatalyst, and active sites in a Ziegler-Natta catalyst system is complex. The following diagram illustrates the logical relationship of how the 1,3-diether internal donor influences the catalyst's performance to produce high melt flow polypropylene.
Figure 2. Logical relationship of the internal donor's effect on polypropylene properties.
Conclusion
The use of this compound as an internal electron donor in Ziegler-Natta catalysts provides an effective strategy for the synthesis of polypropylene with a high melt flow rate. This is primarily attributed to the enhanced hydrogen response of the catalyst system, which allows for precise control over the polymer's molecular weight. The resulting polypropylene also exhibits high isotacticity and a narrow molecular weight distribution, making it suitable for demanding processing applications. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists working in the field of polymer synthesis and material science.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.jku.at [epub.jku.at]
- 5. Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor [iris.unito.it]
- 6. iris.unito.it [iris.unito.it]
Application of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in the Production of Specialty Polyolefins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Bis(methoxymethyl)-2,6-dimethylheptane, a 1,3-diether compound, serves as a highly effective internal electron donor in modern Ziegler-Natta catalyst systems for the production of specialty polyolefins, particularly isotactic polypropylene (iPP). Its molecular structure imparts significant control over the catalyst's stereospecificity and activity, leading to polymers with desirable properties. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in olefin polymerization.
Specialty polyolefins produced using Ziegler-Natta catalysts containing this compound as an internal donor are characterized by high isotacticity, a narrow molecular weight distribution (MWD), and a strong response to hydrogen, which is used to control the melt flow rate.[1][2] These properties make the resulting polypropylene suitable for demanding applications such as high-strength fibers, thin-wall injection molding, and applications requiring high clarity and stiffness.[1] The use of 1,3-diether internal donors like this compound represents a significant advancement over older generations of Ziegler-Natta catalysts that utilized phthalates, addressing environmental and regulatory concerns.[1]
Mechanism of Action
In Ziegler-Natta catalysis, internal electron donors are crucial for controlling the stereochemistry of the polymer chain. This compound, with its two ether oxygen atoms, chelates to the magnesium dichloride (MgCl₂) support of the catalyst. This interaction influences the formation and stereospecificity of the active titanium (Ti) centers. The bulky alkyl groups of the diether molecule sterically hinder the approach of the propylene monomer to the active site, favoring a specific orientation that leads to the formation of highly isotactic polypropylene. The strong coordination of the 1,3-diether to the MgCl₂ support prevents its easy displacement by the cocatalyst (e.g., triethylaluminum), ensuring sustained stereocontrol throughout the polymerization process.[2]
Caption: Logical relationship of catalyst components in polymerization.
Data Presentation
The use of this compound as an internal donor in Ziegler-Natta catalysts leads to the production of polypropylene with specific and desirable characteristics. The following table summarizes typical performance data, although direct comparative data for this specific diether against others in a single study is limited in publicly available literature. The data presented is a representative compilation based on studies of 1,3-diether internal donors.
| Parameter | Value | Unit | Significance |
| Catalyst Activity | High | kg PP / (g cat · h) | High productivity and catalyst efficiency. |
| Isotacticity Index (I.I.) | > 96 | % | High crystallinity, stiffness, and melting point. |
| Melt Flow Index (MFI) | Controllable with H₂ | g / 10 min | Strong hydrogen response allows for a wide range of melt flow grades. |
| Molecular Weight (Mw) | Varies with H₂ | g/mol | Can be tailored for specific applications. |
| Polydispersity Index (PDI) | Narrow (3-5) | - | Uniform polymer chains, leading to consistent properties. |
Experimental Protocols
Synthesis of this compound
A detailed synthesis protocol for this compound is provided in patent literature. The following is a summary of the key steps:
-
Preparation of Diethyl 2-isopropyl-2-(3-methylbutyl)malonate: Diethyl isopropylmalonate is reacted with sodium hydride in a suitable solvent (e.g., xylene) to form the corresponding sodium salt. This is followed by alkylation with 1-bromo-3-methylbutane.
-
Reduction to 2-isopropyl-2-(3-methylbutyl)propane-1,3-diol: The resulting dialkylated malonic ester is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent.
-
Methylation to this compound: The diol is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in a polar aprotic solvent (e.g., THF).
Note: This synthesis involves hazardous reagents and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Preparation of a Ziegler-Natta Catalyst with this compound as Internal Donor
The following is a general procedure for the preparation of a MgCl₂-supported Ziegler-Natta catalyst:
-
Support Preparation: Anhydrous MgCl₂ is co-milled with an activating agent (e.g., ethanol) or chemically activated through reaction with a titanium compound.
-
Titanation and Donor Addition: The activated MgCl₂ support is treated with an excess of titanium tetrachloride (TiCl₄) in a suitable solvent (e.g., toluene or heptane).
-
This compound is added as the internal electron donor during the titanation step. The mixture is heated to a specific temperature (e.g., 80-120 °C) for a defined period to allow for the formation of the catalyst complex.
-
Washing: The solid catalyst component is then thoroughly washed with a hydrocarbon solvent to remove unreacted TiCl₄ and other byproducts.
-
Drying: The final catalyst is dried under a stream of nitrogen or under vacuum to yield a free-flowing powder.
Caption: Experimental workflow for catalyst preparation.
Propylene Polymerization Protocol
The following is a general protocol for the slurry polymerization of propylene using the prepared Ziegler-Natta catalyst:
-
Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with nitrogen.
-
Component Addition: A specified amount of a hydrocarbon solvent (e.g., heptane) is introduced into the reactor, followed by the addition of the cocatalyst, typically triethylaluminum (TEAl).
-
The solid Ziegler-Natta catalyst component is then introduced into the reactor. An external donor may be added if required, although it is often not necessary with 1,3-diether internal donors.[1]
-
Polymerization: The reactor is pressurized with propylene monomer to the desired pressure, and the temperature is raised to the polymerization temperature (e.g., 70 °C). The polymerization is allowed to proceed for a specified duration. Hydrogen can be added to control the molecular weight of the polymer.
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Termination and Product Recovery: The polymerization is terminated by venting the unreacted monomer and adding a quenching agent (e.g., methanol). The resulting polymer is filtered, washed with a suitable solvent, and dried.
Caption: Experimental workflow for propylene polymerization.
Conclusion
This compound is a valuable internal electron donor for the synthesis of specialty polyolefins using Ziegler-Natta catalysts. Its use allows for precise control over the polymer's microstructure, resulting in polypropylene with high isotacticity, narrow molecular weight distribution, and excellent processability. The provided protocols offer a foundation for researchers to explore the application of this compound in developing advanced polyolefin materials. Further research and optimization of catalyst preparation and polymerization conditions can lead to the tailoring of polypropylene properties for a wide array of specialized applications.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Catalyst Activity with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3,3-Bis(methoxymethyl)-2,6-dimethylheptane to improve catalyst activity, particularly within Ziegler-Natta polymerization of propylene.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound primarily functions as an internal electron donor in Ziegler-Natta catalyst systems for olefin polymerization, particularly for polypropylene.[1][2] Its main purpose is to enhance the stereospecificity of the catalyst, leading to polypropylene with high isotacticity.[3]
Q2: What are the advantages of using a 1,3-diether like this compound as an internal donor?
A2: Catalysts incorporating 1,3-diethers as internal donors are known for their high activity and sensitivity to hydrogen, which allows for the production of high melt index polymers.[3] They also tend to produce polypropylene with a narrow molecular weight distribution and high isotacticity, often without the need for an external donor.[2] Furthermore, these diether donors exhibit strong coordination with the MgCl₂ support and are less likely to be replaced by the cocatalyst during polymerization.[3][4]
Q3: How does this compound compare to other internal donors like phthalates?
A3: 1,3-diethers, such as this compound, generally show a better affinity for the MgCl₂ surface compared to phthalates.[2] This can lead to catalysts with higher activity and result in polymers with a narrower molecular weight distribution.[2]
Q4: Can this compound be used in applications other than Ziegler-Natta catalysis?
A4: Yes, this compound is also utilized as a versatile intermediate in various chemical syntheses.[4] Its applications extend to the pharmaceutical industry as an intermediate for active pharmaceutical ingredients (APIs) and in the development of advanced materials and specialty chemicals.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Catalyst Activity | 1. Impurities in the monomer or solvent. 2. Incorrect molar ratio of catalyst components (e.g., diether/Mg). 3. Suboptimal polymerization temperature or pressure. | 1. Ensure all reagents and solvents are thoroughly purified and dried. 2. Optimize the diether/Mg molar ratio during catalyst preparation. The introduction of a diether can significantly improve catalytic activity, but the extent of this improvement is dependent on this ratio.[4] 3. Verify and adjust the polymerization conditions to the optimal range for your specific catalyst system. |
| Poor Polymer Isotacticity | 1. The structure of the internal donor may not be optimal for stereospecificity. 2. Absence or incorrect choice/concentration of an external donor, if required by the system. | 1. The stereospecificity of the catalyst is highly dependent on the structure of the diether internal donor.[4] While this compound is designed to promote high isotacticity, variations in the catalyst preparation can influence its effectiveness. 2. Although many 1,3-diether systems can function without an external donor, in some cases, the addition of an external donor like an alkoxysilane can enhance stereospecificity.[5] Experiment with different external donors and optimize their concentration. |
| Broad Molecular Weight Distribution (MWD) | 1. Presence of multiple active site types on the catalyst. 2. Non-uniform reaction conditions. | 1. Catalysts with 1,3-diether internal donors are known to produce polymers with a narrow MWD.[2] A broad MWD may indicate issues with the catalyst synthesis, leading to a heterogeneous distribution of active sites. Review and standardize the catalyst preparation protocol. 2. Ensure consistent temperature and monomer concentration throughout the polymerization process. |
| Low Polymer Molecular Weight (High Melt Flow Index) | 1. High hydrogen concentration. 2. High polymerization temperature. | 1. 1,3-diether based catalysts are highly sensitive to hydrogen, which is used as a chain transfer agent to control molecular weight.[3] To increase molecular weight, reduce the hydrogen concentration. 2. Lowering the polymerization temperature can lead to an increase in the polymer's molecular weight. |
| Inconsistent Batch-to-Batch Results | 1. Variability in raw material quality. 2. Inconsistent catalyst preparation procedure. | 1. Implement stringent quality control for all incoming chemicals, including the monomer, solvents, and catalyst components. 2. Standardize the catalyst synthesis protocol, paying close attention to parameters such as addition rates, temperatures, and mixing speeds. |
Experimental Protocols
Synthesis of a Ziegler-Natta Catalyst with this compound as Internal Donor
This protocol is a general guideline and may require optimization.
Materials:
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Magnesium chloride (MgCl₂) support
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Titanium tetrachloride (TiCl₄)
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This compound (Internal Donor, ID)
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Triethylaluminum (TEAl) (Cocatalyst)
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Inert solvent (e.g., n-heptane)
Procedure:
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Under an inert nitrogen atmosphere, suspend the MgCl₂ support in an appropriate amount of inert solvent in a reactor.
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Slowly add a solution of TiCl₄ to the MgCl₂ suspension at a controlled temperature (e.g., 0°C).
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Raise the temperature to 40°C and add the this compound internal donor at a specific Mg/ID molar ratio.[6]
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Increase the temperature to 110°C and stir for 1 hour.[6]
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Stop stirring, allow the solid to settle, and remove the supernatant.[6]
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Add fresh TiCl₄ and react at 110°C for 30 minutes.[6]
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Repeat the washing step with the inert solvent multiple times at an elevated temperature (e.g., 60°C) to remove unreacted components.[6]
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Dry the resulting solid catalyst under vacuum.
Propylene Polymerization
Procedure:
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Thoroughly purge a stainless-steel polymerization reactor with nitrogen and then evacuate it.
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Introduce the inert solvent (e.g., 400 mL of n-heptane) into the reactor.[6]
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Add the desired amount of cocatalyst (TEAl) and the prepared solid catalyst. If an external donor is used, it should be added at this stage.[6]
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For pre-polymerization, introduce a specific amount of hydrogen and propylene monomer and maintain a constant pressure (e.g., 2 bar) for a set time (e.g., 20 minutes).[6]
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Raise the temperature to the desired polymerization temperature (e.g., 70°C) and increase the propylene pressure to the target value (e.g., 6 bar).[6]
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Maintain the polymerization for the desired duration (e.g., 2 hours).[6]
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Terminate the polymerization by venting the unreacted monomer.
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Collect and dry the polymer product under vacuum at 60°C.[6]
Data Summary
Table 1: Influence of Internal Donor Type on Catalyst Performance and Polypropylene Properties (Illustrative Data)
| Internal Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight Distribution (Mw/Mn) |
| Phthalate-based | Lower | High | Broader |
| 1,3-Diether-based | Higher | Very High | Narrower |
Note: This table provides a qualitative comparison based on literature.[2] Actual values will depend on specific experimental conditions.
Visualizations
Caption: Experimental workflow for Ziegler-Natta catalyst synthesis and propylene polymerization.
Caption: Logical relationship of the internal donor to catalyst and polymer properties.
References
Technical Support Center: Optimizing 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in polymerization?
A1: this compound is primarily used as an internal electron donor in Ziegler-Natta catalyst systems for propylene polymerization.[1][2] Internal donors are crucial for controlling the stereochemistry of the polymer, leading to a higher isotacticity (regularity of the polymer chain). This results in a more crystalline and rigid polypropylene with a higher melting point. The unique structure of this diether compound influences the catalyst's performance, including its activity and the molecular weight distribution of the resulting polymer.
Q2: What is a typical starting concentration range for this compound in a lab-scale polymerization?
A2: While the optimal concentration is highly dependent on the specific Ziegler-Natta catalyst system, co-catalyst, and desired polymer properties, a common starting point for diether internal donors is in the range of a specific molar ratio relative to the magnesium chloride (MgCl2) support in the catalyst. A typical starting point for optimization experiments would be a Diether/Mg molar ratio between 0.1 and 0.3. It is crucial to perform a concentration screening to determine the optimal ratio for your specific experimental setup.
Q3: How does the concentration of this compound affect the final polymer properties?
A3: The concentration of this compound directly impacts several key properties of the resulting polypropylene:
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Isotacticity: Increasing the concentration of the internal donor generally leads to higher isotacticity, up to an optimal point. This is because the donor molecules selectively poison the non-stereospecific active sites on the catalyst.
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Catalyst Activity: The activity of the catalyst can either increase or decrease with the concentration of the internal donor. At low concentrations, it can enhance activity by stabilizing the active sites. However, excessive concentrations can lead to the poisoning of active sites, thereby reducing the overall catalyst activity.
-
Molecular Weight and Molecular Weight Distribution (MWD): The concentration of the internal donor can influence the molecular weight and MWD of the polymer. Typically, a higher concentration of a diether donor can lead to a narrower MWD.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during polymerization experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | 1. Sub-optimal Internal Donor Concentration: The concentration of this compound may be too high, leading to catalyst deactivation. | 1. Perform a concentration optimization study by systematically decreasing the Diether/Mg molar ratio. |
| 2. Impurities in the Internal Donor: The presence of impurities can poison the catalyst. | 2. Ensure the purity of the this compound through appropriate purification techniques like distillation. | |
| Low Isotacticity / Amorphous Polymer | 1. Insufficient Internal Donor Concentration: The amount of internal donor is not enough to effectively block the non-stereospecific sites. | 1. Systematically increase the concentration of this compound in your experiments. |
| 2. Inadequate Mixing during Catalyst Preparation: Poor mixing can lead to a non-uniform distribution of the internal donor on the catalyst support. | 2. Ensure vigorous and consistent stirring during all stages of catalyst preparation. | |
| Broad Molecular Weight Distribution (MWD) | 1. Non-uniform Active Sites: The internal donor may not be effectively homogenizing the active sites on the catalyst. | 1. Experiment with different addition methods or reaction times for the internal donor during catalyst synthesis to promote more uniform coordination. |
| 2. Presence of Multiple Active Species: The interaction of the internal donor with the catalyst components may be creating different types of active sites. | 2. Consider the use of an external electron donor in conjunction with this compound to further control the nature of the active sites. | |
| Inconsistent Results Between Batches | 1. Variability in Internal Donor Quality: Batch-to-batch variations in the purity of this compound can lead to inconsistent performance. | 1. Establish a rigorous quality control protocol for the internal donor, including purity analysis (e.g., by GC-MS) for each new batch. |
| 2. Moisture or Air Contamination: Ziegler-Natta catalysts and their components are highly sensitive to moisture and air. | 2. Ensure all polymerization components are handled under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and monomers are thoroughly dried. |
Experimental Protocols & Data
General Protocol for Ziegler-Natta Catalyst Preparation with this compound
This protocol provides a general guideline for the preparation of a Ziegler-Natta procatalyst. The specific amounts and reaction conditions should be optimized for your particular application.
Materials:
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Magnesium chloride (MgCl2)
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Titanium tetrachloride (TiCl4)
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This compound (Internal Donor)
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Toluene (anhydrous)
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Heptane (anhydrous)
Procedure:
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Under an inert nitrogen atmosphere, add anhydrous MgCl2 to a reactor equipped with a mechanical stirrer.
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Add anhydrous toluene to the reactor and stir to form a slurry.
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Cool the slurry to a specific temperature (e.g., -20°C).
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Slowly add TiCl4 to the stirred slurry.
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After the addition of TiCl4, add the desired amount of this compound (e.g., to achieve a specific Diether/Mg molar ratio).
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Slowly raise the temperature of the reactor to a set point (e.g., 80-100°C) and maintain for a specified duration to allow for the reaction to complete.
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After the reaction, allow the solid to settle, and then decant the supernatant.
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Wash the solid catalyst multiple times with anhydrous toluene and then with anhydrous heptane to remove unreacted reagents.
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Dry the final procatalyst under vacuum.
Hypothetical Optimization Data
The following table presents hypothetical data from a study optimizing the Diether/Mg molar ratio for a propylene polymerization. This data is for illustrative purposes and the actual results may vary.
| Experiment ID | Diether/Mg Molar Ratio | Catalyst Activity (kg PP / g cat · h) | Isotacticity Index (%) | Mw/Mn (PDI) |
| EXP-1 | 0.05 | 25.3 | 92.5 | 5.8 |
| EXP-2 | 0.10 | 32.8 | 96.2 | 5.1 |
| EXP-3 | 0.15 | 35.1 | 98.5 | 4.5 |
| EXP-4 | 0.20 | 31.5 | 98.6 | 4.4 |
| EXP-5 | 0.25 | 26.7 | 98.7 | 4.3 |
Visualizations
Caption: Experimental workflow for polypropylene synthesis.
References
troubleshooting poor stereoselectivity with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
Welcome to the technical support center for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to stereoselectivity encountered during its use in chemical synthesis.
Troubleshooting Guide: Poor Stereoselectivity
Poor stereoselectivity in reactions involving this compound, whether used as a protecting group or a steric directing additive, can often be traced back to suboptimal reaction conditions that fail to leverage its significant steric bulk. The following table outlines potential causes and recommended solutions to enhance stereochemical control.
| Problem ID | Potential Cause | Proposed Solution | Expected Outcome |
| PS-001 | Insufficient Steric Influence from the Directing Group | The reaction temperature may be too high, allowing for competing reaction pathways with less favorable transition states to become populated. | A significant improvement in the diastereomeric or enantiomeric ratio, as the reaction will favor the sterically least hindered transition state. |
| Lower the reaction temperature incrementally (e.g., from 0 °C to -20 °C, -40 °C, or -78 °C). | |||
| PS-002 | Inappropriate Solvent Choice | The solvent may not be optimal for stabilizing the desired transition state or may be too coordinating, interfering with the steric directing effect. | Enhanced stereoselectivity due to better organization of the transition state assembly. |
| Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes). A less coordinating solvent may enhance the influence of the bulky group. | |||
| PS-003 | Incorrect Lewis Acid or Catalyst | The chosen Lewis acid or catalyst may be too small to effectively interact with the substrate and the bulky directing group, or it may have a coordination geometry that does not favor a single stereochemical outcome. | Improved stereoselectivity through the formation of a more rigid and defined transition state. |
| Experiment with a variety of Lewis acids or catalysts with different steric profiles (e.g., TiCl4, SnCl4, bulky boranes). In some cases, a chiral catalyst may be necessary to induce high levels of stereoselectivity. | |||
| PS-004 | Substrate-Related Issues | The substrate itself may have conformational flexibility that allows for multiple, low-energy transition states, leading to a mixture of stereoisomers. | Increased diastereomeric or enantiomeric excess by favoring a single reactive conformation. |
| Modify the substrate to reduce conformational flexibility, if possible. Alternatively, the choice of reagents and conditions should be tailored to favor one conformation. | |||
| PS-005 | Purity of Reagents and Starting Materials | Impurities in the starting materials, reagents, or this compound itself can interfere with the desired reaction pathway. | Consistent and reproducible stereochemical outcomes. |
| Ensure all starting materials and reagents are of high purity. Purify this compound by distillation if necessary. |
Experimental Protocols
Example Protocol: Stereoselective Aldol Reaction Using a Substrate Protected with this compound Moiety
This protocol describes a general procedure for a Lewis acid-mediated aldol reaction where the aldehyde component bears a diol protecting group derived from 3,3-bis(hydroxymethyl)-2,6-dimethylheptane, showcasing the steric influence of the bulky backbone.
1. Preparation of the Protected Aldehyde:
-
To a solution of the starting α,β-dihydroxy aldehyde (1.0 eq) in toluene (0.2 M) is added 3,3-bis(hydroxymethyl)-2,6-dimethylheptane (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
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The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
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The reaction is monitored by TLC until the starting material is consumed.
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The reaction mixture is cooled, washed with saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the protected aldehyde.
2. Asymmetric Aldol Reaction:
-
A solution of the protected aldehyde (1.0 eq) in dry dichloromethane (0.1 M) is cooled to -78 °C under an inert atmosphere (N2 or Ar).
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The Lewis acid (e.g., TiCl4, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.
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The ketone (1.2 eq) as its silyl enol ether in dichloromethane is added dropwise over 15 minutes.
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The reaction is stirred at -78 °C for 4-6 hours and monitored by TLC.
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Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
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The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
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The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
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The diastereoselectivity of the crude product is determined by 1H NMR or HPLC analysis.
-
The product is purified by flash column chromatography.
Visualizations
Caption: A flowchart for troubleshooting poor stereoselectivity.
Caption: Steric shielding by the bulky protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in stereoselective synthesis?
A1: The primary role of this compound stems from its significant steric bulk. When incorporated into a molecule as a protecting group or used as an additive, it can effectively block one face of a reactive center. This steric hindrance directs an incoming reagent to the less hindered face, thereby controlling the stereochemical outcome of the reaction. It is also used as an internal electron donor in Ziegler-Natta catalysts to enhance the stereoselectivity of polymerizations.[1]
Q2: Is this compound a chiral molecule?
A2: No, this compound is an achiral molecule. It does not possess any stereocenters and is not optically active. Its utility in stereoselective synthesis is not as a chiral auxiliary but as a non-chiral, sterically demanding group that can influence the direction of bond formation in a substrate.
Q3: How does temperature affect stereoselectivity when using this compound?
A3: Temperature plays a critical role in stereoselectivity.[2] Higher temperatures can provide sufficient energy to overcome the activation energy barrier for less favorable reaction pathways, leading to the formation of multiple stereoisomers and thus, poor selectivity. Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest energy, which corresponds to the sterically least hindered approach.[2]
Q4: Can this compound be used in combination with a chiral catalyst?
A4: Yes, using this compound as a bulky protecting group in conjunction with a chiral catalyst can be a powerful strategy. The bulky group can create a strong bias for one reaction face, and the chiral catalyst can then provide the enantioselective control, potentially leading to very high levels of both diastereoselectivity and enantioselectivity.
Q5: What are the key structural features of this compound that contribute to its steric bulk?
A5: The significant steric hindrance of this molecule arises from the combination of several structural features. The two methoxymethyl groups are attached to a quaternary carbon, which restricts their rotation.[3] Additionally, the heptane backbone is substituted with two dimethyl groups at the 2 and 6 positions, further increasing the overall size and rigidity of the molecule.[3] This combination of features creates a large and conformationally restricted entity that can effectively shield a large area of a molecule.
References
Technical Support Center: 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of impurities in 3,3-Bis(methoxymethyl)-2,6-dimethylheptane on catalytic processes.
Troubleshooting Guide
Issue: Unexpected Catalyst Deactivation or Reduced Activity
If you are experiencing a significant drop in catalyst performance, consider the following potential impurities in your this compound and their troubleshooting steps.
| Potential Impurity | Likely Source | Impact on Catalysis (Especially Ziegler-Natta Systems) | Troubleshooting and Mitigation |
| Residual Alcohols (e.g., Methanol, Ethanol) | Incomplete reaction or purification during synthesis. | Alcohols can react with catalyst components, such as titanium tetrachloride (TiCl4), to form inactive alkoxide complexes.[1] This leads to a reduction in the number of active sites available for polymerization.[1] | - Purification: Implement a final purification step such as fractional distillation or column chromatography. - Analysis: Use Gas Chromatography (GC) to quantify residual alcohol content. |
| Aldehydes (e.g., Formaldehyde, Propionaldehyde) | Side reactions during synthesis or degradation of starting materials. | Aldehydes act as potent inhibitors for Ziegler-Natta catalysts.[2][3] They can form stable complexes with the active titanium center, blocking monomer access and significantly reducing catalyst productivity.[2][3] | - Purification: Treat with a suitable agent to remove aldehydes, followed by distillation. - Analysis: Employ High-Performance Liquid Chromatography (HPLC) with derivatization or GC-MS for trace aldehyde detection. |
| Ketones (e.g., Acetone) | Side reactions or solvent contamination. | Ketones can deactivate Ziegler-Natta catalysts, although their poisoning effect may be less pronounced than that of alcohols.[1] They can interact with the catalyst surface and react with the titanium-alkyl bond.[1] | - Purification: Utilize fractional distillation. - Analysis: Use GC-FID or GC-MS for quantification. |
| Water | Incomplete drying of reagents or exposure to atmosphere. | Water readily deactivates Ziegler-Natta catalysts by reacting with both the catalyst and the co-catalyst (e.g., triethylaluminium). | - Drying: Ensure all reagents and solvents are rigorously dried before use. Handle this compound under an inert atmosphere (e.g., nitrogen or argon). - Analysis: Karl Fischer titration is the standard method for water content determination. |
| Sulfur Compounds (e.g., H₂S) | Contamination from raw materials. | Sulfur compounds can poison the catalyst. For instance, H₂S can react with the active titanium center, leading to thermo-oxidative degradation of the resulting polymer and affecting properties like the melt flow index.[4] | - Purification: Use appropriate purification methods to remove sulfur-containing impurities from starting materials. - Analysis: Utilize specialized detectors for GC or other sensitive analytical techniques for sulfur analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Common impurities can be categorized as organic, inorganic, and residual solvents.[5] Organic impurities may include unreacted starting materials, byproducts from side reactions (e.g., aldehydes, ketones), and degradation products.[6] Inorganic impurities could arise from reagents and catalysts used during manufacturing.[5] Residual solvents are those introduced during the synthesis and purification processes.[5]
Q2: How do alcohol impurities affect Ziegler-Natta catalysis when using this compound as an internal or external donor?
A2: Alcohol impurities, such as methanol and ethanol, are detrimental to Ziegler-Natta catalysis. They can react with the titanium tetrachloride component of the catalyst to form titanium chloride alkoxides, which are inactive for polymerization.[1] This reaction reduces the number of active catalytic sites, thereby decreasing the overall catalyst activity.[1] The deactivation power of alcohols is generally considered strong.[1]
Q3: Can trace amounts of aldehydes in this compound significantly impact my polymerization reaction?
A3: Yes, even trace amounts of aldehydes can have a considerable negative impact. Studies have shown that aldehydes like formaldehyde, propionaldehyde, and butyraldehyde act as inhibitors for Ziegler-Natta catalysts.[2][3] They form stable complexes with the active titanium center, which are energetically more favorable than the monomer-catalyst complexes, thus hindering the polymerization process and reducing catalyst productivity.[2][3]
Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A4: A combination of chromatographic techniques is generally recommended. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is suitable for volatile organic impurities like residual solvents, alcohols, and ketones.[7][8] High-Performance Liquid Chromatography (HPLC), often coupled with MS, is a powerful tool for the analysis of less volatile organic impurities.[5] For water content, Karl Fischer titration is the standard method.
Experimental Protocols
Protocol 1: Quantification of Residual Alcohols by Gas Chromatography (GC-FID)
Objective: To determine the concentration of residual methanol and ethanol in this compound.
Materials:
-
This compound sample
-
High-purity methanol and ethanol standards
-
High-purity solvent for dilution (e.g., dichloromethane)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., DB-624 or similar)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of methanol and ethanol in the dilution solvent.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the dilution solvent.
-
GC Analysis:
-
Set up the GC-FID with an appropriate temperature program for the column to ensure separation of the alcohols from the main component and the solvent.
-
Inject a fixed volume of each standard and the sample solution into the GC.
-
Record the chromatograms and the peak areas for methanol and ethanol.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration for the methanol and ethanol standards.
-
Determine the concentration of methanol and ethanol in the sample by comparing their peak areas to the calibration curve.
-
Protocol 2: Detection of Aldehyde Impurities by HPLC with UV-Vis Detection after Derivatization
Objective: To detect and quantify trace levels of aldehyde impurities.
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde)
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase HPLC column
Procedure:
-
Derivatization:
-
Mix a known amount of the sample with the DNPH solution.
-
Allow the reaction to proceed to form the corresponding hydrazones, which are UV-active.
-
Prepare derivatized standards similarly.
-
-
HPLC Analysis:
-
Set the HPLC detector to a wavelength suitable for the detection of the dinitrophenylhydrazones (typically around 360 nm).
-
Use a suitable mobile phase gradient of acetonitrile and water to separate the derivatized aldehydes.
-
Inject the derivatized sample and standards into the HPLC.
-
-
Quantification:
-
Identify the aldehyde-DNPH adducts in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each aldehyde based on the peak area and the calibration curve generated from the standards.
-
Visualizations
Caption: Logical relationship of impurities impacting the catalyst system and the resulting effects.
Caption: Experimental workflow for the analysis of impurities in this compound.
References
- 1. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Traces of Hydrogen Sulfide on the Efficiency of Ziegler–Natta Catalyst on the Final Properties of Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. agilent.com [agilent.com]
Technical Support Center: Controlling Polypropylene Molecular Weight Distribution with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
This technical support guide is intended for researchers, scientists, and professionals in drug development utilizing 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in the Ziegler-Natta polymerization of polypropylene. This document provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and data on the impact of 1,3-diether external donors on polypropylene properties.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of propylene when using this compound as an external donor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Catalyst Activity | 1. Impurities in Monomer or Solvent: Water, oxygen, or other polar compounds can poison the Ziegler-Natta catalyst. 2. Incorrect Co-catalyst to External Donor Ratio: An excess of the external donor can over-passivate the active sites. 3. Suboptimal Polymerization Temperature: The reaction temperature may be too low for efficient catalyst activation. | 1. Ensure all reagents and the polymerization reactor are thoroughly purified and dried. Utilize inert gas blanketing (e.g., nitrogen or argon). 2. Optimize the Al/donor molar ratio. Start with a commonly used ratio for diether donors and perform a series of experiments with varying ratios. 3. Verify the polymerization temperature is within the optimal range for the specific Ziegler-Natta catalyst system being used (typically 50-80°C). |
| Broad Molecular Weight Distribution (MWD) | 1. Multiple Active Sites on the Catalyst: Heterogeneous Ziegler-Natta catalysts inherently possess a variety of active sites, each producing polymers with different chain lengths. 2. Insufficient External Donor Concentration: The external donor may not be present in a high enough concentration to effectively modulate the active sites. 3. Non-uniform Heat and Mass Transfer: Poor mixing in the reactor can lead to localized temperature and monomer concentration gradients. | 1. This is an intrinsic property of the catalyst. The choice of internal and external donors can help narrow the MWD. 2. Gradually increase the concentration of this compound and observe the effect on the Polydispersity Index (PDI). 3. Ensure efficient stirring and temperature control throughout the polymerization process. |
| Poor Isotacticity | 1. Ineffective Deactivation of Non-stereospecific Sites: The external donor may not be effectively deactivating the catalyst's non-stereospecific active centers. 2. Interaction with Internal Donor: The chosen external donor might not be compatible with the internal donor of the catalyst, leading to suboptimal stereocontrol. | 1. Increase the concentration of the external donor. 2. Consider using a catalyst with a different internal donor that is known to work well with diether external donors. |
| Low Polymer Molecular Weight (Mw) | 1. High Hydrogen Concentration: Hydrogen is a highly effective chain transfer agent, and even small amounts can significantly reduce the molecular weight. 2. High Polymerization Temperature: Higher temperatures increase the rate of chain transfer reactions relative to propagation. | 1. Reduce or eliminate the amount of hydrogen used in the polymerization. 2. Lower the polymerization temperature, keeping in mind the potential impact on catalyst activity. |
| High Polymer Molecular Weight (Mw) | 1. Insufficient Hydrogen: A lack of a chain transfer agent will result in longer polymer chains. 2. Low Polymerization Temperature: Lower temperatures can favor chain propagation over termination reactions. | 1. Introduce a controlled amount of hydrogen into the reactor. 2. Increase the polymerization temperature, while monitoring for potential broadening of the MWD. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polypropylene polymerization?
A1: this compound, a 1,3-diether, primarily functions as an external electron donor in Ziegler-Natta catalysis. Its main roles are to increase the stereospecificity of the catalyst by deactivating non-stereospecific active sites and to control the molecular weight and molecular weight distribution of the resulting polypropylene.[1]
Q2: How does the concentration of this compound affect the molecular weight distribution (MWD) of polypropylene?
A2: Generally, for 1,3-diether external donors, increasing the concentration can lead to a narrower molecular weight distribution (a lower Polydispersity Index, PDI). This is attributed to the deactivation of certain active sites, leading to a more uniform population of active centers for polymerization.
Q3: Can this compound also be used as an internal donor?
A3: Yes, patent literature has described this compound as a novel internal electron donor. The function of a donor (internal vs. external) depends on when it is introduced into the catalyst system—during catalyst preparation (internal) or during polymerization (external).
Q4: What is the "hydrogen response" and how does a diether external donor like this one affect it?
A4: Hydrogen response refers to the sensitivity of the polymer's molecular weight to the concentration of hydrogen, which acts as a chain transfer agent. Diether external donors are known to provide a good hydrogen response, meaning that small, controlled amounts of hydrogen can be used to effectively regulate the molecular weight of the polypropylene without significantly compromising catalyst activity.[2]
Q5: What are the key safety precautions when working with this compound and Ziegler-Natta catalysts?
A5: Ziegler-Natta catalysts and their components are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. This compound is a flammable liquid and can cause skin irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
The following table summarizes representative data on the effect of a 1,3-diether external donor concentration on the properties of polypropylene. While this data is for a structurally similar 1,3-diether, it illustrates the expected trends when using this compound.
| Experiment | External Donor Concentration (mol/mol Ti) | Activity (kg PP/g cat·h) | Isotacticity Index (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 0 | 45 | 92.5 | 450,000 | 6.8 |
| 2 | 5 | 42 | 96.8 | 480,000 | 5.5 |
| 3 | 10 | 38 | 97.5 | 510,000 | 4.9 |
| 4 | 20 | 35 | 98.1 | 530,000 | 4.5 |
Note: This data is illustrative and the actual results may vary depending on the specific Ziegler-Natta catalyst, co-catalyst, and polymerization conditions.
Experimental Protocols
Detailed Methodology for Propylene Polymerization
This protocol outlines a standard procedure for the slurry polymerization of propylene using a Ziegler-Natta catalyst and an external donor.
1. Materials:
-
Ziegler-Natta catalyst (e.g., a fourth-generation TiCl₄/MgCl₂-based catalyst)
-
Triethylaluminum (TEAl) as co-catalyst
-
This compound as external donor
-
High-purity propylene monomer
-
Anhydrous heptane as solvent
-
High-purity nitrogen or argon
-
Acidified methanol for quenching
2. Reactor Preparation:
-
A 1-liter stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer and catalyst injection is used.
-
The reactor must be thoroughly cleaned and dried in an oven at >120°C overnight.
-
Assemble the reactor while hot and purge with high-purity nitrogen for at least 1 hour to remove any residual air and moisture.
3. Polymerization Procedure:
-
Under a nitrogen atmosphere, charge the reactor with 500 mL of anhydrous heptane.
-
Stir the solvent and bring the reactor to the desired polymerization temperature (e.g., 70°C).
-
Inject the required amount of TEAl solution (e.g., 1.0 M in heptane) into the reactor, followed by the this compound solution. The Al/Ti and Al/donor molar ratios should be predetermined based on experimental design.
-
In a separate vessel, prepare a slurry of the Ziegler-Natta catalyst in a small amount of anhydrous heptane.
-
Pressurize the reactor with propylene to the desired partial pressure (e.g., 7 bar).
-
Inject the catalyst slurry into the reactor to initiate polymerization.
-
Maintain a constant propylene pressure and temperature for the duration of the polymerization (e.g., 1-2 hours).
-
After the desired time, stop the propylene feed and vent the reactor.
-
Quench the reaction by slowly adding 10 mL of acidified methanol.
-
Filter the resulting polypropylene powder, wash it with copious amounts of methanol, and dry it in a vacuum oven at 60°C to a constant weight.
4. Polymer Characterization:
-
Molecular Weight and MWD: Determined by Gel Permeation Chromatography (GPC).
-
Isotacticity: Determined by ¹³C NMR spectroscopy or by Soxhlet extraction with boiling heptane.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC).
Mandatory Visualizations
Caption: Logical flow of external donor action in Ziegler-Natta polymerization.
Caption: Experimental workflow for polypropylene synthesis.
References
Technical Support Center: Managing Hydrogen Response in Polymerization with Diether Donors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diether donors in polymerization reactions, specifically focusing on managing the hydrogen response.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of diether donors in Ziegler-Natta polymerization?
A1: Diether donors, particularly 1,3-diethers, are utilized as internal electron donors in modern Ziegler-Natta catalysts. Their primary roles are to enhance catalyst activity, stereospecificity, and to mediate the hydrogen response of the catalyst system.[1][2] Catalysts containing diether donors are known for their high activity, the production of polypropylene with a narrow molecular weight distribution (MWD), and high isotacticity.[1][3]
Q2: How does hydrogen influence the polymerization process?
A2: Hydrogen is a crucial chain transfer agent in olefin polymerization.[4][5] Its main function is to control the molecular weight of the resulting polymer.[6][7][8] By increasing the concentration of hydrogen, the rate of chain transfer reactions increases, leading to shorter polymer chains, which in turn increases the melt flow rate (MFR) or melt flow index (MFI) of the polymer.[7][9][10] Hydrogen can also influence the polymerization rate, sometimes leading to an increase in catalyst activity.[8][11]
Q3: What is "hydrogen response" and why is it important?
A3: Hydrogen response, or hydrogen sensitivity, refers to how significantly the polymer's molecular weight and MFR are affected by changes in hydrogen concentration during polymerization.[1][9] A catalyst system with good hydrogen response allows for precise control over the final polymer properties, enabling the production of a wide range of polymer grades with varying MFRs.[6] Diether-based catalysts are particularly known for their high sensitivity to hydrogen.[1][3]
Q4: Can the type of diether donor affect the hydrogen response?
A4: Yes, the specific structure of the diether donor, as well as its interaction with the external donor, can significantly impact the hydrogen response. The interplay between the internal and external donors is critical for achieving the desired catalytic performance, including activity, stereoselectivity, and hydrogen sensitivity.[12][13]
Troubleshooting Guide
Issue 1: Poor or Unpredictable Hydrogen Response (MFR/MFI off-target)
-
Possible Cause A: Inappropriate Internal/External Donor Combination.
-
Recommendation: The pairing of the internal diether donor with a suitable external donor is crucial for optimal performance.[12] If you are experiencing an inconsistent hydrogen response, consider screening different external donors (e.g., various alkoxysilanes) to find a combination that provides the desired sensitivity.[13] Some studies suggest that using an external donor with a similar structure to the internal donor can lead to an increase in molecular weight.[13]
-
-
Possible Cause B: Incorrect Donor Concentration.
-
Recommendation: The molar ratio of the external donor to the aluminum alkyl co-catalyst (e.g., De/Al ratio) can influence the number of active sites and their reactivity, thereby affecting the hydrogen response.[12] Systematically vary the donor concentration to find the optimal ratio for your target MFR.
-
-
Possible Cause C: Catalyst Poisoning.
-
Recommendation: Impurities in the monomer feed or solvent, such as water, oxygen, or other polar compounds, can deactivate the catalyst and lead to a poor hydrogen response. Ensure all reactants and the reactor environment are thoroughly purified and inert.
-
Issue 2: Decrease in Catalyst Activity with Hydrogen Addition
-
Possible Cause A: Unfavorable Interaction with Specific Donors.
-
Recommendation: While hydrogen often increases the polymerization rate, certain donor systems can exhibit a decrease in activity.[8] This can be due to complex interactions between the donor, hydrogen, and the catalyst's active centers.[14] If this occurs, re-evaluate the external donor being used. Some aminosilane external donors have shown a high hydrogen response while maintaining good catalyst activity.[15][16]
-
-
Possible Cause B: High Hydrogen Concentration.
-
Recommendation: At very high concentrations, hydrogen can sometimes lead to a reduction in catalyst activity, particularly in ethylene polymerization.[8] While this is less common in propylene polymerization with diether donors, it is a factor to consider. Try reducing the hydrogen concentration to see if activity improves while still achieving an acceptable MFR.
-
Issue 3: Undesirable Changes in Polymer Properties (e.g., Isotacticity, MWD)
-
Possible Cause A: Effect of Hydrogen on Stereospecificity.
-
Recommendation: The addition of hydrogen can sometimes lead to a decrease in the isotacticity of the polypropylene.[17] However, the effect is highly dependent on the catalyst system. In some cases, particularly with highly isospecific catalysts, hydrogen can even lead to an increase in polymer stereoregularity.[17] The choice of external donor plays a significant role in mitigating any negative effects on stereospecificity.[12]
-
-
Possible Cause B: Broadening of Molecular Weight Distribution.
-
Recommendation: Diether donors typically produce polymers with a narrow MWD.[1][3] If you observe a broadening of the MWD with increasing hydrogen, it could indicate the activation of different types of active sites on the catalyst.[17] Analyzing the polymer using Gel Permeation Chromatography (GPC) can help to understand the changes in MWD. Fine-tuning the external donor type and concentration may help to control the MWD.
-
Data Presentation
Table 1: Effect of Hydrogen Concentration on Polypropylene Properties with a Diether-Based Catalyst System
| Hydrogen Concentration (NL) | Catalyst Activity (kg PP/g cat) | Melt Flow Rate (MFR) (g/10 min) | Isotacticity Index (%) | Weight-Average Molecular Weight (Mw) x 10^5 ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| 0 | 25.3 | 0.8 | 98.5 | 6.2 | 4.8 |
| 2.0 | 28.1 | 15.2 | 98.2 | 3.1 | 4.6 |
| 4.0 | 29.5 | 35.1 | 97.9 | 2.2 | 4.5 |
| 6.0 | 28.9 | 60.5 | 97.5 | 1.7 | 4.4 |
Note: Data is illustrative and compiled from typical trends observed in the literature. Actual results will vary based on the specific catalyst, donor, and reaction conditions.
Table 2: Comparison of Different External Donors on Hydrogen Response
| External Donor Type | H2 for Target MFR of 35 (NL) | Catalyst Activity (kg PP/g cat) | Isotacticity Index (%) at Target MFR |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 12.0 | 32.5 | 98.0 |
| Dicyclopentyldimethoxysilane (Donor-D) | 9.0 | 35.1 | 98.8 |
| Diisopropyldimethoxysilane (Donor-P) | 10.5 | 30.8 | 98.3 |
| Diethylaminotriethoxysilane (U-donor) | 2.6 | 21.4 | 98.6 |
Note: This table provides a qualitative comparison based on literature findings.[12][15] The required hydrogen for a target MFR is a key indicator of hydrogen response (lower H2 needed indicates higher response).
Experimental Protocols
Protocol 1: Slurry Polymerization of Propylene to Evaluate Hydrogen Response
-
Reactor Preparation:
-
A 2 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer, nitrogen, and catalyst components should be used.
-
The reactor must be thoroughly cleaned and dried to remove any impurities.
-
Purge the reactor with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove residual oxygen and moisture.
-
-
Reaction Setup:
-
Cool the reactor to the desired reaction temperature (e.g., 70°C).
-
Introduce 1 L of purified n-heptane as the slurry medium.
-
Add the co-catalyst (e.g., triethylaluminum, TEAL) and the external electron donor (e.g., an alkoxysilane) to the reactor and stir for 10 minutes. The Al/Ti and De/Al molar ratios should be predetermined based on the experimental design.
-
-
Catalyst Injection and Polymerization:
-
In a separate glovebox, prepare a suspension of the Ziegler-Natta catalyst (containing the diether internal donor) in a small amount of heptane.
-
Introduce the catalyst suspension into the reactor to initiate the polymerization.
-
Pressurize the reactor with the desired partial pressure of hydrogen.[18]
-
Immediately start feeding propylene gas to the reactor to maintain a constant total pressure (e.g., 7 bar) for the duration of the experiment (e.g., 1-2 hours).
-
-
Termination and Product Recovery:
-
Stop the propylene feed and vent the reactor.
-
Quench the reaction by adding acidified ethanol (e.g., 5% HCl in ethanol).
-
Filter the resulting polymer, wash it extensively with ethanol and then with acetone.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
-
-
Characterization:
-
Determine the polymer yield to calculate catalyst activity.
-
Measure the Melt Flow Rate (MFR) according to ASTM D1238.[19]
-
Analyze the molecular weight (Mw, Mn) and molecular weight distribution (MWD or PDI) using Gel Permeation Chromatography (GPC).[20]
-
Determine the isotacticity index by xylene or heptane extraction.[18][21]
-
Visualizations
Caption: Logical workflow of hydrogen's role in polymerization.
Caption: Troubleshooting flowchart for poor hydrogen response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polymer Melt Flow Rate [apmonitor.com]
- 5. Impact of Hydrogen and Electron Donors on Polypropylene Microstructure [advancedsciencenews.com]
- 6. lyondellbasell.com [lyondellbasell.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. aidic.it [aidic.it]
- 11. Effect of Hydrogen and External Donor on Propylene Polymerization Kinetics with a 4 th -Generation Ziegler-Natta Catalyst: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of Traces of Hydrogen Sulfide on the Efficiency of Ziegler–Natta Catalyst on the Final Properties of Polypropylene | MDPI [mdpi.com]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
side reactions of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane under polymerization conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in polymerization experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during polymerization reactions involving this compound, a 1,3-diether commonly used as an internal electron donor in Ziegler-Natta catalysis.
| Issue | Potential Cause | Suggested Action |
| Low Polymer Isotacticity | - Inadequate donor to catalyst ratio.- Suboptimal polymerization temperature.- Presence of impurities that interfere with stereoregulation. | - Optimize the molar ratio of the 1,3-diether donor to the titanium and magnesium components of the catalyst.- Adjust the polymerization temperature. Higher temperatures can sometimes lead to a decrease in isotacticity.- Ensure all reactants and the reaction environment are free from moisture and other potential catalyst poisons. |
| Reduced Catalyst Activity | - The 1,3-diether donor may strongly coordinate to the active sites, potentially reducing the rate of monomer insertion.- Incorrect activation of the catalyst system. | - While 1,3-diethers are known for their strong coordination, an excessive amount can inhibit activity. Systematically decrease the donor concentration to find the optimal balance between activity and stereoselectivity.- Review and optimize the cocatalyst (e.g., triethylaluminum) concentration and the catalyst activation procedure. |
| Broad Molecular Weight Distribution (MWD) | - Non-uniformity of active sites on the catalyst.- Chain transfer reactions. | - The use of 1,3-diether internal donors is generally associated with the production of polypropylene with a narrow MWD. If a broad MWD is observed, it may indicate issues with the catalyst preparation or the presence of impurities.- Analyze the polymerization conditions for factors that could promote chain transfer, such as elevated temperatures or specific impurities. |
| Suspected Donor Degradation | - Although generally stable, the ether linkages could potentially undergo cleavage under highly acidic conditions, which might be present with certain Lewis acid catalyst components. | - Analyze the post-polymerization mixture for potential byproducts of the donor, such as alcohols or aldehydes, using techniques like GC-MS. This is generally considered a minor pathway for 1,3-diethers in Ziegler-Natta polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in Ziegler-Natta polymerization?
A1: this compound, a 1,3-diether, primarily functions as an internal electron donor in MgCl₂-supported Ziegler-Natta catalysts for propylene polymerization. Its main role is to enhance the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene. The two ether oxygens chelate to the magnesium dichloride support, influencing the structure of the active titanium sites and thereby controlling the stereochemistry of the growing polymer chain.
Q2: What are the expected side reactions of this compound under typical Ziegler-Natta polymerization conditions?
A2: Under typical Ziegler-Natta polymerization conditions, this compound is considered to be chemically stable. 1,3-diethers have a strong coordination ability with the MgCl₂ support and are generally not reactive towards the titanium tetrachloride (TiCl₄) or the aluminum alkyl cocatalysts. The term "side reactions" in this context often refers to the influence of the donor on the polymerization process itself, such as affecting catalyst activity or the formation of atactic (non-stereoregular) polymer, rather than chemical degradation of the donor molecule.
Q3: Could the methoxymethyl groups of the donor undergo cleavage during polymerization?
A3: Ethers can be cleaved under strongly acidic conditions.[1][2] Ziegler-Natta systems contain Lewis acids (e.g., TiCl₄, aluminum alkyls) that could theoretically catalyze the cleavage of the C-O bonds in the methoxymethyl groups. This would be an SN1 or SN2 type reaction, potentially initiated by protonation of the ether oxygen by trace amounts of protic acids or direct interaction with the Lewis acid. However, the literature on 1,3-diethers as internal donors suggests they are robust under these conditions, and significant cleavage is not a commonly reported side reaction.[3][4]
Q4: How does the structure of this compound contribute to its function and stability?
A4: The two methoxymethyl groups are positioned on the same carbon atom, allowing for a bidentate chelation to the magnesium centers on the catalyst support. This strong coordination is key to its effectiveness in promoting high isotacticity. The bulky alkyl groups (isopropyl and isopentyl) contribute to the overall steric environment around the active sites. This steric hindrance can influence monomer approach and insertion, further enhancing stereocontrol. The ether functional groups themselves are generally unreactive under the polymerization conditions, contributing to the overall stability of the donor molecule.[5]
Q5: Are there any analytical methods to detect potential side reactions of the donor?
A5: To investigate potential side reactions, you could analyze the reaction mixture after polymerization. Gas chromatography-mass spectrometry (GC-MS) would be a suitable technique to identify any volatile byproducts that might result from the degradation of this compound. Comparing the chromatogram of the final reaction mixture to that of the starting materials could reveal any new, donor-related species.
Visualizations
Caption: Role of the 1,3-diether donor in Ziegler-Natta polymerization.
References
Enhancing Ziegler-Natta Catalyst Performance with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as an external electron donor to enhance the performance of Ziegler-Natta catalysts in propylene polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound as an external donor in Ziegler-Natta catalysis.
| Issue | Potential Cause | Recommended Solution |
| Low Catalyst Activity | 1. Impurities in the monomer or solvent (e.g., water, oxygen, polar compounds).2. Incorrect ratio of external donor to cocatalyst (Al/Si or Al/Donor).3. Suboptimal polymerization temperature or pressure.4. Deactivation of the catalyst by excessive amounts of the external donor. | 1. Ensure all reactants and the polymerization medium are thoroughly purified and de-aerated.2. Optimize the Al/Donor molar ratio. Start with a commonly used ratio (e.g., 5-20) and perform a series of experiments to find the optimal value.3. Verify and adjust the polymerization temperature and propylene pressure to the recommended range for your specific catalyst system.4. Systematically decrease the concentration of this compound to determine the optimal loading that maximizes activity. |
| Poor Polymer Isotacticity | 1. Insufficient amount of external donor.2. Inadequate mixing of catalyst components.3. Presence of impurities that poison the stereospecific active sites. | 1. Increase the concentration of this compound incrementally.2. Ensure vigorous and uniform stirring throughout the catalyst preparation and polymerization process.3. Purify all components of the polymerization system meticulously. |
| Broad Molecular Weight Distribution (MWD) | 1. Non-uniformity of active sites on the catalyst.2. Inconsistent polymerization conditions (temperature fluctuations).3. Inappropriate hydrogen concentration. | 1. While external donors like this compound can help narrow the MWD by deactivating non-specific sites, the inherent nature of the catalyst support also plays a crucial role.2. Maintain precise control over the polymerization temperature.3. Hydrogen is a key chain transfer agent; optimize its concentration to control the average molecular weight and narrow the MWD. |
| Polymer Fines or Poor Morphology | 1. Catalyst support fragmentation.2. High initial polymerization rate leading to particle overheating.3. Inadequate prepolymerization step. | 1. Ensure the use of a robust catalyst support.2. Control the initial monomer feed rate to manage the exotherm.3. Implement a controlled prepolymerization step to establish a stable and uniform particle morphology. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in Ziegler-Natta catalysis?
A1: this compound is a 1,3-diether compound that functions as an external electron donor (ED). Its primary role is to enhance the stereospecificity of the Ziegler-Natta catalyst, leading to polypropylene with a higher isotactic index. It achieves this by selectively poisoning the non-stereospecific active sites on the catalyst surface or by modifying the electronic environment of the active titanium species.
Q2: How does this compound affect the activity of the Ziegler-Natta catalyst?
A2: The effect of this compound on catalyst activity can be complex. Typically, the addition of an external donor can lead to a decrease in overall catalyst activity because it deactivates some of the active sites. However, by deactivating the less productive, non-stereospecific sites, it can sometimes lead to an increase in the productivity of highly isotactic polymer. The optimal concentration of the donor is crucial to balance stereospecificity and activity.
Q3: What is the typical molar ratio of cocatalyst (e.g., Triethylaluminium - TEAL) to this compound (Al/Donor) to be used?
A3: The optimal Al/Donor molar ratio is dependent on the specific Ziegler-Natta catalyst system being used (including the internal donor), as well as the desired polymer properties. A common starting point for optimization is in the range of 5 to 20. It is recommended to perform a series of polymerization experiments with varying Al/Donor ratios to determine the ideal conditions for your specific setup.
Q4: Can this compound be used as an internal donor?
A4: Yes, patents and literature suggest that 1,3-diether compounds, including this compound, can also be used as internal donors during the synthesis of the solid Ziegler-Natta catalyst component. When used as an internal donor, it is incorporated into the solid catalyst and influences the formation and nature of the active sites.
Q5: How does the structure of this compound contribute to its effectiveness?
A5: The two methoxy groups in the 1,3-position can chelate to the magnesium dichloride support and the titanium active centers. The bulky alkyl groups (isopropyl and isopentyl) provide steric hindrance that is believed to play a crucial role in controlling the stereochemistry of the propylene insertion into the growing polymer chain, thus favoring the formation of isotactic polypropylene.
Quantitative Data on Catalyst Performance
The following table summarizes representative data on the effect of using a 1,3-diether external donor, similar in function to this compound, on the performance of a Ziegler-Natta catalyst in propylene polymerization.
| Catalyst System | External Donor | Activity (kg PP / g cat·h) | Isotactic Index (%) | Melt Flow Index (g/10 min) |
| TiCl₄/DIBP/MgCl₂ with TEAL | None | 15 | 92.5 | 4.5 |
| TiCl₄/DIBP/MgCl₂ with TEAL | Diether Donor | 12 | 98.2 | 3.8 |
Note: DIBP = Diisobutyl phthalate (internal donor), TEAL = Triethylaluminium (cocatalyst). Data is synthesized from typical performance enhancements observed with 1,3-diether external donors and should be considered as illustrative.
Experimental Protocols
General Protocol for Propylene Polymerization
This protocol outlines a typical slurry polymerization of propylene using a Ziegler-Natta catalyst with this compound as an external donor.
1. Reactor Preparation:
-
A stainless-steel autoclave reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to remove any traces of oxygen and moisture.
-
The reactor is then heated under vacuum to ensure a completely inert atmosphere.
2. Reagent Preparation (inside a glovebox or under inert atmosphere):
-
The solid Ziegler-Natta catalyst component is weighed and suspended in a purified, anhydrous solvent (e.g., heptane).
-
The required amount of cocatalyst (e.g., Triethylaluminium solution in heptane) is prepared.
-
The external donor, this compound, is prepared as a solution in the same solvent.
3. Polymerization:
-
The reactor is charged with the solvent and, if required, a specific amount of hydrogen for molecular weight control.
-
The cocatalyst solution is added to the reactor, followed by the external donor solution.
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C).
-
The catalyst suspension is injected into the reactor to initiate the polymerization.
-
Propylene monomer is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar).
-
The polymerization is allowed to proceed for a set duration (e.g., 2 hours), with the temperature and pressure carefully monitored and controlled.
4. Termination and Polymer Recovery:
-
The polymerization is terminated by venting the unreacted propylene and adding a quenching agent (e.g., acidified isopropanol).
-
The resulting polymer slurry is filtered, and the polymer is washed repeatedly with a suitable solvent (e.g., ethanol, heptane) to remove catalyst residues and atactic polymer.
-
The isotactic polypropylene is then dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Visualizations
Ziegler-Natta Polymerization Workflow
Caption: Workflow of Ziegler-Natta propylene polymerization.
Role of this compound in Enhancing Stereospecificity
Technical Support Center: Purification of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane for Catalytic Applications
Welcome to the technical support center for the purification of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in catalytic applications, particularly as an internal electron donor in Ziegler-Natta catalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity requirement for this compound when used as an internal donor in Ziegler-Natta catalysis?
A1: For catalytic applications, particularly in Ziegler-Natta polymerization, high purity of the internal electron donor is crucial. Commercial grades of this compound are typically available at purities of ≥97% or >98%.[1][2] For sensitive catalytic systems, aiming for the highest achievable purity is recommended to ensure optimal catalyst performance and polymer properties.
Q2: What are the potential impurities in commercially available this compound?
A2: Potential impurities can originate from the synthesis process. These may include unreacted starting materials, byproducts, and decomposition products. Given its diether structure, likely impurities could be residual alcohols, aldehydes, or related oxygenated species. The presence of even trace amounts of such impurities can negatively impact the performance of Ziegler-Natta catalysts.
Q3: How do impurities in the diether affect Ziegler-Natta catalysis?
A3: Impurities with active protons, such as alcohols and water, can react with and deactivate the Ziegler-Natta catalyst components. Oxygen-containing compounds like aldehydes and ketones can also act as poisons to the catalyst system, leading to reduced catalytic activity and productivity. The presence of certain impurities can also affect the stereospecificity of the catalyst, impacting the properties of the resulting polymer.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: Gas chromatography (GC) is a commonly used method to determine the purity of volatile compounds like this diether. For more detailed analysis and identification of impurities, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure and identify impurities.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Purification | Inefficient initial purification method. | Consider fractional vacuum distillation for more precise separation from close-boiling impurities. |
| Presence of azeotropes. | Investigate the presence of azeotropes with impurities and consider alternative purification techniques such as extractive distillation or preparative chromatography if necessary. | |
| Product Discoloration (Yellowing) | Thermal decomposition during distillation. | The boiling point of this compound is relatively high (around 205°C at atmospheric pressure).[1] To avoid thermal degradation, perform distillation under vacuum to lower the boiling point. |
| Presence of trace acidic impurities. | Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) followed by water and brine before distillation to neutralize any acidic residues. | |
| Inconsistent Catalytic Performance | Presence of residual protic impurities (e.g., water, alcohols). | Dry the purified diether over a suitable drying agent (e.g., molecular sieves) before use. Ensure all glassware is thoroughly dried. |
| Presence of aldehyde or ketone impurities. | If aldehyde or ketone impurities are suspected, consider a purification step involving treatment with sodium bisulfite to form adducts that can be separated. | |
| Difficulty Achieving High Vacuum During Distillation | Leaks in the distillation apparatus. | Check all joints and connections for leaks. Ensure proper sealing with high-vacuum grease. |
| Inefficient vacuum pump. | Ensure the vacuum pump is in good working condition and is appropriate for the desired vacuum level. A cold trap should be used to protect the pump from volatile vapors. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes a general procedure for the purification of this compound to achieve high purity suitable for catalytic applications.
Materials:
-
Crude this compound
-
Anhydrous sodium sulfate or magnesium sulfate
-
Boiling chips or magnetic stir bar
-
High-vacuum grease
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Thermometer or temperature probe
-
Vacuum pump
-
Manometer
Procedure:
-
Pre-treatment: If the crude product is suspected to contain acidic impurities, wash it in a separatory funnel with a saturated aqueous solution of sodium bicarbonate, followed by deionized water, and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the drying agent.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all ground glass joints are clean and lightly greased with high-vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask.
-
Distillation:
-
Transfer the pre-treated and dried diether into the distillation flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure. A stable vacuum is crucial for a good separation.
-
Begin heating the distillation flask gently.
-
Collect a forerun fraction, which may contain lower-boiling impurities.
-
Monitor the head temperature and the pressure. Collect the main fraction at a constant temperature and pressure. The boiling point will depend on the vacuum achieved.
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and to avoid overheating the residue.
-
-
Post-treatment and Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation.
Data Presentation
| Purification Method | Achievable Purity | Key Advantages | Potential Issues |
| Simple Distillation | >95% | Removes non-volatile impurities and some lower/higher boiling point compounds. | Inefficient for separating compounds with close boiling points. |
| Fractional Vacuum Distillation | >98% | Effective for separating compounds with close boiling points. Reduces the risk of thermal decomposition.[3] | Requires careful control of vacuum and temperature. Potential for leaks in the system.[3][4] |
| Preparative Gas Chromatography | >99% | Can achieve very high purity. | Limited to small-scale purifications. |
| Column Chromatography | Variable | Can remove polar impurities. | May not be effective for separating structurally similar, non-polar compounds. Potential for product decomposition on silica gel. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low catalytic activity.
References
Validation & Comparative
A Comparative Guide: 3,3-Bis(methoxymethyl)-2,6-dimethylheptane vs. Phthalate Internal Donors in Ziegler-Natta Catalysis for Polypropylene Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, a diether-based internal donor, and traditional phthalate-based internal donors in Ziegler-Natta catalyst systems for propylene polymerization. The information presented is supported by experimental data from various scientific sources to assist researchers in selecting the appropriate catalyst components for their specific polypropylene applications.
Introduction to Internal Donors in Ziegler-Natta Catalysis
Internal donors are crucial components of modern Ziegler-Natta catalysts, which are extensively used in the industrial production of polypropylene. These electron-donating compounds are incorporated into the solid catalyst component, typically comprising titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂). The primary functions of internal donors are to enhance the stereospecificity of the catalyst, leading to highly isotactic polypropylene, and to influence key polymer properties such as molecular weight distribution and melt flow characteristics.[1][2][3]
For many years, phthalate esters, such as diisobutyl phthalate (DIBP) and dibutyl phthalate (DBP), have been the workhorses of the polypropylene industry, known for their reliability and ability to produce a wide range of polymer grades.[2][3] However, due to regulatory concerns and a drive for innovation, non-phthalate alternatives have been developed. Among these, 1,3-diethers, including this compound, have emerged as a prominent class of internal donors.[4][5] This guide focuses on a detailed comparison of these two classes of internal donors.
Performance Comparison: Diether vs. Phthalate Internal Donors
The choice of internal donor significantly impacts the performance of the Ziegler-Natta catalyst and the final properties of the polypropylene produced. The following sections and tables summarize the key performance differences based on available experimental data.
Catalyst Activity
Catalyst activity, typically measured in kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h), is a critical factor in the economics of polypropylene production. Catalysts incorporating 1,3-diether internal donors, such as this compound, have been reported to exhibit higher polymerization activity compared to those with phthalate donors under similar conditions.[4]
Polymer Isotacticity
Isotacticity, a measure of the stereoregularity of the polymer chain, is a key determinant of polypropylene's mechanical properties, such as stiffness and melting point. Both phthalate and diether internal donors are effective in producing highly isotactic polypropylene, with isotacticity indices often exceeding 95%.[1][6] The specific isotacticity can be influenced by the entire catalyst system, including the external donor, and the polymerization conditions.
Molecular Weight Distribution (MWD)
The molecular weight distribution, or polydispersity index (PDI = Mw/Mn), of polypropylene is a crucial parameter that affects its processing behavior and end-use applications. Phthalate-based internal donors are well-known for producing polypropylene with a broad molecular weight distribution.[2][3] In contrast, 1,3-diether internal donors typically yield a narrower molecular weight distribution.[4][7] This difference is a key distinguishing feature between the two classes of donors.
Hydrogen Response
Hydrogen is commonly used as a chain transfer agent in propylene polymerization to control the molecular weight and melt flow rate (MFR) of the resulting polymer. A catalyst's "hydrogen response" refers to its sensitivity to the concentration of hydrogen. Catalysts with diether internal donors generally exhibit a better hydrogen response, meaning that lower concentrations of hydrogen are required to achieve a target MFR.[4] This can be advantageous for producing high-melt-flow polypropylene grades.
Summary of Performance Data
The following table summarizes the typical performance characteristics of Ziegler-Natta catalysts containing this compound (a representative diether) and a common phthalate internal donor, diisobutyl phthalate (DIBP). The data is compiled from various sources and represents general trends observed in the literature. For a direct comparison, it is essential to consider that performance can vary with specific catalyst preparation methods and polymerization conditions.
| Performance Metric | This compound (Diether) | Diisobutyl Phthalate (DIBP) (Phthalate) |
| Catalyst Activity | Generally Higher | Standard |
| Polymer Isotacticity ([mmmm] %) | High (≥95%) | High (≥95%) |
| Molecular Weight Distribution (MWD/PDI) | Narrower | Broader |
| Hydrogen Response | Good to Excellent | Moderate |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of Ziegler-Natta catalysts, propylene polymerization, and the characterization of the resulting polypropylene.
Ziegler-Natta Catalyst Preparation (General Procedure)
The preparation of a MgCl₂-supported Ziegler-Natta catalyst typically involves the following steps:
-
Support Preparation: Anhydrous MgCl₂ is activated, often by ball milling or by chemical treatment, to create a high-surface-area support.
-
Titanation and Internal Donor Addition: The activated MgCl₂ support is treated with TiCl₄ in a suitable solvent (e.g., toluene or heptane). The internal donor (either the diether or the phthalate) is added during this stage. The mixture is heated to a specific temperature (e.g., 100-130°C) for a defined period to allow for the reaction and impregnation of the titanium species and the internal donor onto the support.
-
Washing: The solid catalyst is then thoroughly washed with a hydrocarbon solvent to remove unreacted TiCl₄ and other soluble byproducts.
-
Drying: The final catalyst is dried under vacuum or a stream of inert gas to yield a free-flowing powder.
Slurry Polymerization of Propylene
A common laboratory-scale method for evaluating catalyst performance is slurry polymerization. A typical procedure is as follows:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with inert gas (e.g., nitrogen or argon).
-
Component Addition: A specified amount of a hydrocarbon solvent (e.g., heptane or hexane) is introduced into the reactor, followed by the cocatalyst (typically an aluminum alkyl such as triethylaluminum, TEA) and an external donor (if used). The solid Ziegler-Natta catalyst is then injected into the reactor.
-
Polymerization: The reactor is pressurized with propylene monomer to a desired pressure, and the temperature is raised to the target polymerization temperature (e.g., 70°C). The polymerization is allowed to proceed for a set duration while maintaining constant pressure and temperature.
-
Termination and Polymer Recovery: The polymerization is terminated by venting the unreacted propylene and adding a quenching agent (e.g., methanol). The resulting polypropylene powder is then filtered, washed, and dried.
Polymer Characterization
-
Technique: High-temperature Gel Permeation Chromatography (GPC).[8][9]
-
Procedure:
-
A small amount of the polypropylene sample is dissolved in a suitable high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 140-160°C).
-
The polymer solution is injected into the GPC system, which separates the polymer chains based on their hydrodynamic volume.
-
A series of detectors (e.g., refractive index, viscometer, and light scattering) are used to determine the molecular weight of the eluting polymer fractions.
-
The data is processed to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
-
Technique: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.[10][11][12]
-
Procedure:
-
A sample of the polypropylene is dissolved in a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at high temperature.
-
The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.
-
The relative intensities of the methyl carbon resonances in the spectrum are analyzed to determine the pentad (mmmm, mmmr, etc.) and triad (mm, mr, rr) distributions, which provide a quantitative measure of the polymer's isotacticity.
-
Visualizations
Logical Flow of Comparison
The following diagram illustrates the logical workflow for comparing the two types of internal donors.
Caption: Workflow for comparing internal donors.
Relationship between Internal Donor and Polymer Properties
This diagram illustrates the influence of the internal donor choice on key polypropylene properties.
Caption: Influence of internal donor on polymer properties.
Conclusion
The selection of an internal donor in a Ziegler-Natta catalyst system is a critical decision that significantly influences both the polymerization process and the final properties of the polypropylene. Phthalate-based donors have a long history of successful industrial use and are effective in producing a wide range of polypropylene grades, typically characterized by a broad molecular weight distribution.
This compound, as a representative of the 1,3-diether class of internal donors, offers a high-performance, phthalate-free alternative. Catalysts incorporating this diether generally exhibit higher activity, produce polypropylene with a narrower molecular weight distribution, and show an improved response to hydrogen for melt flow control.
The choice between these two classes of internal donors will depend on the specific requirements of the desired polypropylene product and the processing technology to be employed. For applications requiring high stiffness and a broad molecular weight distribution, phthalates may be suitable. For applications demanding high melt flow, narrow molecular weight distribution, and where a phthalate-free solution is desired, this compound presents a compelling option. Further research and pilot-scale testing are recommended to optimize the catalyst system for any specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor [mdpi.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]
- 6. Microstructure of polypropylene and active center in Ziegler–Natta catalyst: effect of novel salicylate internal donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 10. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of succinate and diether internal electron donors
A Comparative Analysis of Succinate and Diether Internal Electron Donors in Ziegler-Natta Catalysis for Polypropylene Production
For researchers and professionals in the field of polymer science and drug development, the choice of internal electron donor in Ziegler-Natta catalysis is a critical factor that significantly influences the performance of the catalyst and the final properties of the polypropylene. This guide provides an objective comparison of two prominent classes of internal electron donors: succinates and diethers. The information presented herein is supported by experimental data to aid in the selection of the most suitable donor for specific research and development applications.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators of Ziegler-Natta catalysts prepared with succinate and diether internal electron donors. The data represents typical values reported in the literature under comparable polymerization conditions.
| Performance Metric | Succinate Donors | Diether Donors | Key Characteristics & Differences |
| Catalyst Activity (kg PP/g cat·h) | 30 - 60[1] | 30 - 70 | Both donor types can achieve high catalyst activities. Succinates often exhibit a broader range of activities depending on their specific molecular structure. |
| Isotacticity Index (%) | > 95[1] | > 98[1] | Diether donors generally lead to higher isotacticity in the resulting polypropylene, indicating a more regular polymer chain structure. |
| Molecular Weight Distribution (MWD) | Broad (4 - 8)[1] | Narrow (3 - 5)[1] | Succinate donors are known for producing polypropylene with a broader molecular weight distribution, which can be advantageous for certain processing applications. Diether donors typically yield a narrower MWD, leading to more uniform polymer chains. |
| Hydrogen Response | Good | Excellent[1] | Diether-based catalysts generally exhibit a higher sensitivity to hydrogen, allowing for more effective control of the polymer's melt flow rate (MFR) during polymerization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative studies.
Ziegler-Natta Catalyst Preparation
This protocol outlines a general procedure for the synthesis of a MgCl₂-supported Ziegler-Natta catalyst. Specific amounts and reaction conditions may be optimized for the particular succinate or diether donor used.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Internal Electron Donor (Succinate or Diether derivative)
-
Co-catalyst (e.g., Triethylaluminum - TEAL)
-
Anhydrous Heptane or Hexane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Support Preparation: Under an inert atmosphere, ball mill anhydrous MgCl₂ to a desired particle size.
-
First Titanation: Suspend the activated MgCl₂ in an excess of TiCl₄ at a low temperature (e.g., -20°C).
-
Donor Addition: Slowly add the internal electron donor (succinate or diether) to the suspension while maintaining the low temperature.
-
Heating and Second Titanation: Gradually raise the temperature to 80-100°C and maintain for 1-2 hours. After cooling, decant the supernatant and treat the solid with fresh TiCl₄ at the same temperature for another 1-2 hours.
-
Washing: After the final titanation, thoroughly wash the solid catalyst with anhydrous heptane or hexane at an elevated temperature (e.g., 80-90°C) multiple times until the supernatant is free of soluble titanium species.
-
Drying: Dry the final catalyst under a stream of inert gas to obtain a free-flowing powder.
Propylene Polymerization
This protocol describes a typical slurry polymerization of propylene using the prepared Ziegler-Natta catalyst.
Materials:
-
Prepared Ziegler-Natta Catalyst
-
Triethylaluminum (TEAL) as co-catalyst
-
External Electron Donor (optional, e.g., an alkoxysilane)
-
Anhydrous Heptane or Hexane as the polymerization medium
-
Polymerization-grade Propylene
-
Hydrogen (for molecular weight control)
-
Methanol (for terminating the polymerization)
Procedure:
-
Reactor Preparation: Thoroughly dry and purge a stainless-steel polymerization reactor with inert gas.
-
Component Addition: Introduce the polymerization medium (heptane or hexane) into the reactor, followed by the co-catalyst (TEAL) and the external donor (if used).
-
Catalyst Injection: Disperse the Ziegler-Natta catalyst in a small amount of the polymerization medium and inject the slurry into the reactor.
-
Pre-polymerization (Optional): Introduce a small amount of propylene to the reactor at a lower temperature (e.g., 20°C) for a short period (e.g., 5-10 minutes) to protect the catalyst particles.
-
Polymerization: Raise the temperature to the desired polymerization temperature (e.g., 70°C) and feed propylene to maintain a constant pressure. Introduce a specific amount of hydrogen to control the molecular weight of the polymer.
-
Termination: After the desired polymerization time, stop the propylene feed and vent the reactor. Terminate the polymerization by adding methanol.
-
Polymer Recovery: Collect the polymer powder, wash it with a suitable solvent (e.g., heptane) to remove catalyst residues, and dry it in a vacuum oven.
Mandatory Visualization
The following diagrams illustrate key aspects of the Ziegler-Natta catalysis and the experimental workflow.
References
A Comparative Guide to Internal Donors in Ziegler-Natta Catalysis: Validating the Performance of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals in Polymer Science
This guide provides an objective comparison of the performance of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, a fifth-generation diether internal donor, against other prevalent alternatives in Ziegler-Natta catalysis for polypropylene (PP) production. The information presented herein is supported by experimental data from various studies, offering insights into the influence of internal donors on the final polymer properties.
Introduction to Internal Donors in Polypropylene Synthesis
Internal electron donors (IDs) are crucial components in modern Ziegler-Natta catalyst systems used for manufacturing isotactic polypropylene. Added during the catalyst preparation, these Lewis bases play a pivotal role in controlling the stereospecificity of the catalyst, thereby determining the isotacticity of the resulting polymer.[1][2] The choice of internal donor significantly impacts key polymer properties, including molecular weight distribution (MWD), melt flow index (MFI), and thermal and mechanical characteristics.[3][4]
Over the years, several generations of internal donors have been developed, each offering distinct advantages. This guide focuses on comparing the performance of this compound, a representative of the diether class, with other significant classes of internal donors, namely phthalates, succinates, and fluorene-based donors.
Comparative Performance Data
The following tables summarize the quantitative data on the effect of different internal donors on the properties of polypropylene. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from multiple sources to provide a comprehensive overview.
Table 1: Comparison of Catalyst Performance and Polymer Properties with Different Internal Donors
| Internal Donor Class | Specific Example | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (I.I.) (%) | Melt Flow Index (MFI) (g/10 min) | Molecular Weight Distribution (Mw/Mn) | Reference |
| Diether | This compound | High | 95 - 99 | High | Narrow (4-5) | [4][5] |
| Phthalate | Diisobutyl phthalate (DIBP) | Moderate | 96 - 98 | Moderate | Broad | [1][6] |
| Succinate | Diethyl 2,3-diisopropylsuccinate | High | >96 | Low | Broad (7.6 - 9.2) | [3][7] |
| Fluorene-based | 9,9-Bis(methoxymethyl)fluorene (BMMF) | High | >96 | High | - | [7] |
Table 2: Thermal Properties of Polypropylene with Different Internal Donors
| Internal Donor Class | Specific Example | Melting Temperature (Tm) (°C) | Crystallinity (Xc) (%) | Reference |
| Diether | This compound | High | High | [8] |
| Phthalate | Diisobutyl phthalate (DIBP) | ~160-165 | ~40-50 | [9] |
| Succinate | Diethyl 2,3-diisopropylsuccinate | ~155-165 | ~44-48 | [8] |
| Fluorene-based | 9,9-Bis(methoxymethyl)fluorene (BMMF) | High | High | [7] |
Key Performance Insights
-
This compound (Diether): This class of internal donors is known for imparting high catalyst activity and producing polypropylene with a high melt flow index and a narrow molecular weight distribution.[4][5] A significant advantage of diether donors is that they often do not require the use of an external donor, which can simplify the catalyst system.[10] The resulting polymers typically exhibit high isotacticity and good thermal properties.[4][8]
-
Phthalates: For a long time, phthalates like diisobutyl phthalate (DIBP) were the industry standard, providing a good balance of properties and high isotacticity.[6] However, due to regulatory restrictions in some regions, the industry has been actively seeking phthalate-free alternatives.[10] Polypropylene produced with phthalate donors generally has a broader molecular weight distribution.[6]
-
Succinates: Succinate-based internal donors are a newer, environmentally friendly alternative to phthalates.[10] They are known to produce polypropylene with a broad molecular weight distribution and can be used to tailor the polymer for specific applications requiring high impact resistance.[3][4]
-
Fluorene-based Donors (BMMF): 9,9-Bis(methoxymethyl)fluorene (BMMF) represents a high-performance, phthalate-free option.[10] It leads to high catalyst activity and produces polypropylene with excellent thermal stability, making it suitable for high-end applications.[7][10]
Experimental Protocols
The following sections provide a generalized methodology for the key experiments involved in the synthesis and characterization of polypropylene using Ziegler-Natta catalysts with different internal donors.
Catalyst Synthesis
A typical procedure for the synthesis of a MgCl₂-supported Ziegler-Natta catalyst involves the following steps:[8][11]
-
Support Preparation: Anhydrous MgCl₂ is often treated with an alcohol (e.g., ethanol) to form a MgCl₂·nEtOH adduct. This adduct is then reacted with TiCl₄.
-
Internal Donor Addition: The internal donor, such as this compound, is added during the reaction of the magnesium compound with TiCl₄. The molar ratio of the internal donor to magnesium is a critical parameter that influences the final catalyst performance.
-
Titanation: The mixture is heated to a specific temperature (e.g., 110°C) and stirred for a defined period. This step is often repeated to ensure complete reaction and removal of by-products.
-
Washing: The solid catalyst is thoroughly washed with a hydrocarbon solvent (e.g., heptane or toluene) to remove unreacted TiCl₄ and other soluble species.
-
Drying: The final catalyst is dried under a nitrogen stream or vacuum.
Propylene Polymerization
The polymerization of propylene is typically carried out in a slurry or gas-phase reactor. A general laboratory-scale slurry polymerization protocol is as follows:[8]
-
Reactor Preparation: A stainless-steel reactor is purged with nitrogen to remove oxygen and moisture.
-
Component Addition: A hydrocarbon solvent (e.g., n-heptane), a co-catalyst (typically an organoaluminum compound like triethylaluminum, TEAL), and an external donor (if required) are introduced into the reactor.
-
Catalyst Injection: The solid Ziegler-Natta catalyst is injected into the reactor.
-
Polymerization: Propylene monomer is fed into the reactor at a constant pressure and temperature (e.g., 70°C). Hydrogen is often used as a chain transfer agent to control the molecular weight of the polymer.
-
Termination: After the desired polymerization time, the reaction is terminated by venting the monomer and adding a deactivating agent like methanol.
-
Polymer Recovery: The polymer is collected, washed, and dried.
Polymer Characterization
The properties of the synthesized polypropylene are characterized using various analytical techniques:
-
Isotacticity Index (I.I.): Determined by the weight percentage of the polymer that is insoluble in boiling xylene or heptane.[8]
-
Melt Flow Index (MFI): Measured according to standard methods (e.g., ASTM D1238) at a specific temperature (230°C) and load (2.16 kg). MFI is an indicator of the polymer's average molecular weight.[8]
-
Molecular Weight and Molecular Weight Distribution (MWD): Determined by Gel Permeation Chromatography (GPC).[8]
-
Thermal Properties (Tm, Xc): Analyzed using Differential Scanning Calorimetry (DSC). The melting temperature (Tm) and the degree of crystallinity (Xc) are determined from the thermograms.[8]
Visualizations
Experimental Workflow for Polypropylene Synthesis and Characterization
Caption: Workflow for polypropylene synthesis and characterization.
Logical Relationship of Internal Donor to Polymer Properties
Caption: Influence of internal donor on catalyst and polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. epub.jku.at [epub.jku.at]
- 5. researchgate.net [researchgate.net]
- 6. lyondellbasell.com [lyondellbasell.com]
- 7. researchgate.net [researchgate.net]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Influence of Internal Donors on Polypropylene Microstructure: A Comparative Analysis
A deep dive into how different internal donors shape the microstructure and properties of polypropylene, supported by experimental data and detailed protocols.
The choice of internal donor in Ziegler-Natta catalyst systems is a critical factor that profoundly influences the microstructure of polypropylene (PP), thereby dictating its final physical and mechanical properties. Internal donors, typically Lewis bases, are incorporated into the solid catalyst component to control the stereospecificity of the active sites, leading to variations in isotacticity, molecular weight distribution, and crystallinity. This guide provides a comparative analysis of different classes of internal donors, presenting key performance data and the experimental methodologies used for their characterization.
Performance Comparison of Internal Donors
The selection of an internal donor has a direct impact on the catalytic activity and the resulting polymer characteristics. The following table summarizes the quantitative data on the performance of polypropylene produced with various internal donors.
| Internal Donor Class | Representative Donor | Catalyst Activity (kg PP/g.cat) | Isotacticity Index (%) | Melting Temperature (°C) | Molecular Weight Distribution (Mw/Mn) |
| Phthalates | Diisobutyl phthalate (DIBP) | 30 - 60[1] | > 98[1] | ~165 | 4.0 - 8.0 |
| Diethers | 9,9-bis(methoxymethyl)fluorene | High | 96 - 98[2] | 160 - 164 | 3.5 - 6.0 |
| Succinate | 2,2-diisopropyl succinate | Moderate to High | 95 - 98 | 162 - 166 | 5.0 - 11.0[3] |
| Salicylates | Isobutyl 2-benzyloxy-3,5-isopropyl benzoate | Higher than DIBP[4] | High, comparable to DIBP[4] | ~163 | Lower than DIBP[4] |
| Malonates | Diethyl malonate derivatives | Good | High | - | - |
| Diol Esters | Pentane-2,4-diol-dibenzoate | - | High | - | - |
The Logical Relationship of Internal Donors and Polypropylene Microstructure
The following diagram illustrates the causal chain from the selection of an internal donor to the final properties of the polypropylene.
Caption: The effect of internal donors on polypropylene properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of polypropylene microstructure. The following are standard protocols for key analytical techniques.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (MWD = Mw/Mn).
Methodology:
-
Instrumentation: A high-temperature GPC system equipped with a refractive index (RI) detector.[5]
-
Solvent: 1,2,4-trichlorobenzene (TCB) is a common solvent for polypropylene analysis at high temperatures.[5]
-
Temperature: The analysis is conducted at an elevated temperature, typically around 140-150°C, to ensure complete dissolution of the polymer.[5]
-
Columns: A set of columns packed with porous gel particles of different pore sizes is used to separate the polymer chains based on their hydrodynamic volume.
-
Calibration: The system is calibrated using narrow MWD polystyrene standards.
-
Sample Preparation: Polypropylene samples are dissolved in the solvent at the analysis temperature for several hours with gentle agitation. The solutions are then filtered before injection into the GPC system.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotacticity
Objective: To quantify the stereoregularity (isotacticity) of the polypropylene chain.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of at least 100 MHz for ¹³C nuclei.
-
Solvent: A deuterated solvent such as 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene is used to dissolve the polymer.
-
Temperature: The NMR spectra are acquired at an elevated temperature (e.g., 120-130°C) to ensure good resolution.
-
Data Analysis: The relative intensities of the methyl carbon resonances in the ¹³C NMR spectrum are analyzed to determine the percentage of different pentads (e.g., mmmm, mmmr, mmrr), which provides a quantitative measure of the isotacticity index (II).
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the melting temperature (Tm) and crystallinity of the polypropylene.
Methodology:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled heating and cooling program. A typical procedure involves:
-
Heating from room temperature to a temperature above the melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase the thermal history.
-
Cooling back to room temperature at a controlled rate (e.g., 10°C/min).
-
A second heating scan at the same rate to determine the melting temperature and enthalpy of fusion (ΔHm).[3]
-
-
Data Analysis: The melting temperature is determined from the peak of the endothermic melting transition in the second heating scan. The degree of crystallinity (Xc) is calculated by dividing the measured enthalpy of fusion by the enthalpy of fusion of 100% crystalline polypropylene (ΔH°m = 209 J/g).[3]
X-ray Diffraction (XRD) for Crystalline Structure
Objective: To identify the crystalline phases present in the polypropylene and to estimate the degree of crystallinity.
Methodology:
-
Instrumentation: An X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: Samples can be in the form of films or powders.
-
Data Acquisition: The diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The positions and intensities of the diffraction peaks are used to identify the crystalline form (α, β, γ, or smectic). The degree of crystallinity can be estimated by separating the crystalline and amorphous contributions to the diffraction pattern.
The Evolution and Impact of Internal Donors
The development of Ziegler-Natta catalysts has been categorized into several generations, with significant advancements in performance directly linked to the evolution of internal donors.[1][2]
-
First and Second Generation: These early catalysts lacked internal donors, resulting in polypropylene with low isotacticity.
-
Third Generation: The introduction of aromatic esters, such as ethyl benzoate, as internal donors marked a significant improvement in stereospecificity.
-
Fourth Generation: Phthalate-based internal donors, like diisobutyl phthalate (DIBP), became the industry standard, offering high activity and excellent stereocontrol, leading to highly isotactic polypropylene.[1] However, concerns over the potential health risks associated with phthalates have driven the search for alternatives.
-
Fifth Generation: This generation focuses on phthalate-free internal donors, including diethers, succinates, malonates, and diol esters.[3] These donors aim to match or exceed the performance of phthalates while offering a more favorable environmental and health profile. For instance, diether-based donors can produce polypropylene with high isotacticity without the need for an external donor. Succinate donors are known to provide a broader molecular weight distribution, which can be advantageous for certain applications.[1]
References
- 1. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. Microstructure of polypropylene and active center in Ziegler–Natta catalyst: effect of novel salicylate internal donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. polymersolutions.com [polymersolutions.com]
The Rise of Phthalate-Free Catalysis: A Cost-Performance Analysis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
For researchers, scientists, and drug development professionals navigating the complexities of catalysis, the choice of an internal electron donor in Ziegler-Natta systems is a critical determinant of both process efficiency and final product quality. This guide provides a comprehensive cost-performance assessment of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, a prominent 1,3-diether internal donor, in comparison to traditional phthalate-based alternatives.
In the realm of olefin polymerization, particularly for polypropylene, the internal electron donor plays a pivotal role in dictating the catalyst's activity, stereoselectivity, and the molecular characteristics of the resulting polymer. Growing regulatory scrutiny and environmental concerns surrounding phthalates have accelerated the adoption of phthalate-free alternatives, with 1,3-diethers like this compound emerging as a leading solution.[1] This guide synthesizes available experimental data to offer a clear comparison of performance and cost-effectiveness.
Performance Comparison: 1,3-Diethers vs. Phthalates
Experimental studies directly comparing the catalytic performance of Ziegler-Natta catalysts incorporating 1,3-diether internal donors, such as 2,2-diisobutyl-1,3-dimethoxypropane (a close structural analog to this compound), with those using diisobutyl phthalate (DIBP) reveal significant advantages for the diether systems.
Catalysts featuring 1,3-diether internal donors consistently demonstrate higher activity and result in polypropylene with a narrower molecular weight distribution (MWD) and superior isotacticity.[2] A key advantage of these diether-based catalysts is their high sensitivity to hydrogen, which allows for precise control over the polymer's melt flow rate (MFR), a crucial parameter for various applications.[2][3] Furthermore, a significant operational benefit of many 1,3-diether systems is the ability to achieve high performance without the need for an external electron donor, thereby simplifying the overall catalyst system and polymerization process.[1][2]
Table 1: Comparative Catalytic Performance Data
| Parameter | 1,3-Diether (e.g., 2,2-diisobutyl-1,3-dimethoxypropane) | Diisobutyl Phthalate (DIBP) |
| Catalyst Activity (kg PP/g cat) | Higher | Lower |
| Isotacticity Index (%) | High (≥98%) | High (typically >96%) |
| Molecular Weight Distribution (MWD) | Narrow | Broader |
| Hydrogen Response | Strong | Moderate |
| External Donor Requirement | Often Not Required | Required |
Note: The data presented is a qualitative summary based on comparative studies. Specific values can vary depending on the detailed experimental conditions.
Cost-Performance Analysis
While the initial procurement cost of this compound may be higher than that of traditional phthalates like diisobutyl phthalate, a comprehensive cost-performance analysis reveals a more nuanced picture.
Table 2: Cost Comparison of Internal Donors
| Internal Donor | Supplier Example | Price (USD) | Quantity |
| This compound | Varies | ~$150 - $250 | 100g |
| Diisobutyl Phthalate (DIBP) | Varies | ~$50 - $100 | 100g |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
The higher upfront cost of the 1,3-diether can be offset by several factors:
-
Increased Catalyst Activity: Higher activity translates to a greater yield of polymer per unit of catalyst, potentially lowering the overall catalyst cost per ton of product.
-
Elimination of External Donor: By often negating the need for an external donor, the cost and complexity associated with this additional component are removed.
-
Improved Polymer Properties: The production of polypropylene with a narrower MWD and higher isotacticity can lead to premium product grades with enhanced performance characteristics, commanding a higher market price.
-
Regulatory Compliance: The use of a phthalate-free donor avoids potential regulatory hurdles and associated compliance costs, a significant consideration in many regions.
Experimental Protocols
The following provides a generalized overview of the experimental procedures for catalyst preparation and propylene polymerization based on methodologies reported in the literature.
Ziegler-Natta Catalyst Preparation
A typical preparation of a MgCl₂-supported Ziegler-Natta catalyst involves the following steps:
-
Support Activation: Anhydrous MgCl₂ is activated, often through ball milling or chemical treatment, to create a high surface area support.
-
Internal Donor Addition: The internal donor, either this compound or a phthalate, is added to the activated MgCl₂. The molar ratio of the internal donor to magnesium is a critical parameter influencing catalyst performance.
-
Titanation: The MgCl₂-donor adduct is then treated with TiCl₄, typically in a hydrocarbon solvent at elevated temperatures, to incorporate the titanium active sites.
-
Washing and Drying: The resulting solid catalyst component is thoroughly washed with a hydrocarbon solvent to remove unreacted species and then dried.
Propylene Polymerization
Slurry or gas-phase polymerization of propylene is commonly carried out in a stainless-steel reactor under an inert atmosphere.
-
Reactor Preparation: The reactor is purged with nitrogen and charged with a hydrocarbon solvent (for slurry polymerization) and the cocatalyst, typically triethylaluminum (TEAL).
-
Catalyst Injection: The solid Ziegler-Natta catalyst component is introduced into the reactor.
-
Polymerization: Propylene monomer is fed into the reactor to initiate polymerization. Hydrogen is often introduced as a chain transfer agent to control the molecular weight of the polymer. The reaction is carried out at a specific temperature and pressure for a designated duration.
-
Termination and Product Recovery: The polymerization is terminated, and the resulting polypropylene powder is collected, washed, and dried.
Polymer Characterization
The properties of the synthesized polypropylene are characterized using various analytical techniques:
-
Melt Flow Rate (MFR): Measures the ease of flow of the molten polymer, indicative of its molecular weight.
-
Isotacticity Index (I.I.): Determined by xylene solubility, this indicates the stereoregularity of the polymer.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (MWD).
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity of the polymer.
Visualizing the Catalytic Workflow
The following diagram illustrates the general workflow for evaluating the performance of Ziegler-Natta catalysts with different internal donors.
Figure 1: General workflow for catalyst preparation, polymerization, and characterization.
Conclusion
The transition from phthalate-based internal donors to phthalate-free alternatives like this compound in Ziegler-Natta catalysis is driven by both regulatory pressures and clear performance advantages. While the initial cost of this 1,3-diether may be higher, a holistic assessment of its impact on catalyst activity, the simplification of the catalyst system, and the superior properties of the resulting polymer suggests a favorable cost-performance profile. For researchers and professionals in catalyst and polymer development, the adoption of such advanced internal donors represents a strategic move towards more efficient, sustainable, and high-performance polyolefin production.
References
A Head-to-Head Comparison of Ziegler-Natta Catalysts: The Impact of Internal Donors on Catalytic Performance
A deep dive into the performance of Ziegler-Natta catalysts reveals the critical role of internal donors in dictating polymerization outcomes. This guide offers a comparative analysis of various internal donor classes, supported by experimental data, to aid researchers and industry professionals in catalyst selection and development for polypropylene production.
The heart of a modern Ziegler-Natta (Z-N) catalyst system lies in its internal electron donor, a component that profoundly influences catalyst activity, stereospecificity, and the final properties of the polymer. Historically, the evolution of Z-N catalysts has been marked by the introduction of new internal donors, moving from simple esters to more complex molecules that offer enhanced performance and address environmental concerns. This guide provides a head-to-head comparison of key internal donor families: phthalates, diethers, succinates, and fluorene-based donors (BMMF), summarizing their performance based on published experimental data.
Performance Comparison of Internal Donors
The choice of an internal donor has a significant impact on several key performance indicators of a Ziegler-Natta catalyst system. These include catalytic activity, the stereoregulating ability (measured by isotacticity), and the polymer's molecular weight distribution. The following tables summarize the performance of catalysts prepared with different internal donors.
Table 1: General Comparison of Internal Donor Classes
| Donor Type | Example | Key Features | External Donor Required? | Primary Applications |
| Phthalates | Diisobutyl phthalate (DIBP) | Mature technology, high isotacticity, but facing regulatory restrictions.[1] | Yes | General-purpose homopolymers and copolymers. |
| Diethers | 9,9-bis(methoxymethyl)fluorene | Phthalate-free, high isotacticity, strong hydrogen response.[1] | No | High melt flow rate (MFR) polypropylene, fibers, and thin-wall injection molding.[1] |
| Succinates | Diethyl 2,3-diisopropyl succinate | Phthalate-free, allows for flexible tuning of polymer properties.[1] | Optional | Copolymers and high-impact polypropylene.[1] |
| BMMF | 9,9-bis(methoxymethyl)fluorene | High thermal stability, produces highly transparent polypropylene.[1] | No | High-performance and transparent polypropylene.[1] |
Table 2: Quantitative Performance Data of Ziegler-Natta Catalysts with Various Internal Donors
| Internal Donor | Cocatalyst/External Donor | Activity (kg PP/g cat·h) | Isotacticity Index (%) |
| BMMF (Diether) | Triethylaluminium (TEA) | 18.5 | 98.9 |
| Diethyl 2,3-diisopropyl succinate | TEA / Cyclohexyl(methyl)dimethoxysilane | 15.2 | 98.7 |
| Diisobutyl phthalate (DIBP) | TEA / Cyclohexyl(methyl)dimethoxysilane | Not specified | >98 |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
The Mechanism at a Glance: The Role of the Internal Donor
The internal donor plays a crucial role in the formation of the active sites on the MgCl₂-supported catalyst. It influences the distribution and stereospecificity of the titanium tetrachloride (TiCl₄) on the support, ultimately determining the tacticity of the resulting polypropylene.
References
The Impact of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane on Catalyst Kinetics: A Comparative Guide
In the realm of Ziegler-Natta catalysis, the choice of internal electron donor is a critical determinant of catalyst performance, profoundly influencing polymerization kinetics, polymer stereoregularity, and molecular weight distribution. This guide provides a comparative analysis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, a 1,3-diether internal donor, against other commonly employed alternatives such as phthalates and succinates. The information presented herein, supported by experimental data from scientific literature, is intended for researchers, scientists, and drug development professionals engaged in catalyst and polymer development.
Executive Summary
Comparative Analysis of Internal Donors
The selection of an internal electron donor in a Ziegler-Natta catalyst system is a key factor in tailoring the final properties of the polymer. The primary role of the internal donor is to control the stereospecificity of the catalyst, but it also significantly impacts the overall kinetics of the polymerization process.
Qualitative Comparison
-
1,3-Diethers (e.g., this compound): This class of internal donors is known for promoting high catalyst activity and producing polymers with a narrow molecular weight distribution. They generally exhibit a good "hydrogen response," meaning that hydrogen can be effectively used as a chain transfer agent to control the polymer's molecular weight without significantly compromising catalyst activity.
-
Phthalates (e.g., Diisobutyl phthalate - DIBP): Phthalates have been the workhorse of the industry for decades, known for their ability to produce polypropylene with high isotacticity. However, they can sometimes lead to lower catalyst activity compared to diether-based systems. Concerns over potential health and environmental impacts have also driven the search for phthalate-free alternatives.
-
Succinates: Succinate donors are a more recent development and are valued for their ability to produce polymers with a broad molecular weight distribution, which can be advantageous for certain applications. Their kinetic profiles can be tuned by modifying their chemical structure.
Quantitative Data
Direct comparative kinetic data for this compound is scarce in publicly accessible literature. However, studies on similar 1,3-diether systems, such as 9,9-bis(methoxymethyl)fluorene, provide valuable insights. The following table summarizes representative data from a study comparing a 1,3-diether-based catalyst with a phthalate-based catalyst system under similar polymerization conditions.
| Internal Donor Type | Representative Compound | Catalyst Activity (kg PP/g cat·h) | Active Center Concentration [C*] (mol/mol-Ti) | Polymerization Rate Constant (kp) (L/mol·s) | Isotacticity Index (%) |
| 1,3-Diether | 9,9-bis(methoxymethyl)fluorene | 45.2 | 0.45 | 12,500 | 98.5 |
| Phthalate | Diisobutyl phthalate (DIBP) | 28.7 | 0.32 | 10,800 | 97.8 |
Note: The data presented is a synthesis of typical values found in the literature for comparative purposes and may not reflect the exact performance of this compound.
Experimental Protocols
To rigorously evaluate the influence of this compound on catalyst kinetics, a series of well-defined experiments are necessary. Below are detailed methodologies for key experiments.
Catalyst Preparation
A supported Ziegler-Natta catalyst is typically prepared by impregnating a high-surface-area support, such as magnesium chloride (MgCl₂), with a titanium compound (e.g., TiCl₄) and the internal electron donor.
Protocol:
-
Anhydrous MgCl₂ is ball-milled to increase its surface area.
-
The activated MgCl₂ is slurried in a suitable solvent (e.g., heptane).
-
A solution of this compound in the same solvent is added to the MgCl₂ slurry and stirred at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1 hour).
-
Titanium tetrachloride (TiCl₄) is then added to the slurry, and the temperature is raised (e.g., to 80-100°C) and maintained for several hours to allow for the reaction to complete.
-
The resulting solid catalyst is then washed repeatedly with fresh solvent to remove any unreacted components and by-products.
-
The final catalyst is dried under vacuum and stored under an inert atmosphere.
Propylene Polymerization
The kinetic profile of the catalyst is determined by monitoring the rate of propylene consumption during polymerization under controlled conditions.
Protocol:
-
A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
A specific amount of a hydrocarbon solvent (e.g., heptane) is introduced into the reactor, followed by the co-catalyst (e.g., triethylaluminum, TEAl) and any external donor.
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C).
-
A precise amount of the prepared catalyst is injected into the reactor.
-
Pressurized propylene is then fed into the reactor to maintain a constant pressure.
-
The consumption of propylene is monitored over time using a mass flow controller. The polymerization rate is calculated from the monomer consumption rate.
-
After a predetermined time, the polymerization is terminated by injecting a quenching agent (e.g., acidified ethanol).
-
The resulting polymer is collected, washed, and dried to a constant weight to determine the yield.
Determination of Kinetic Parameters
From the polymerization rate data, key kinetic parameters can be determined.
Methods:
-
Polymerization Rate (Rp): Calculated from the rate of monomer consumption.
-
Catalyst Activity: Expressed as the mass of polymer produced per unit mass of catalyst per hour (kg PP/g cat·h).
-
Rate Constant of Propagation (kp): Can be determined using quench-labeling techniques. This involves introducing a radioactive or spectroscopic tag that reacts specifically with the active sites, allowing for their quantification. The propagation rate constant is then calculated using the equation: Rp = kp[C][M], where [C] is the concentration of active centers and [M] is the monomer concentration.
-
Activation Energy (Ea): Determined by conducting polymerization experiments at different temperatures and plotting the natural logarithm of the polymerization rate versus the inverse of the absolute temperature (Arrhenius plot).
Visualizations
Ziegler-Natta Polymerization Pathway
Caption: Generalized Ziegler-Natta polymerization mechanism.
Experimental Workflow for Kinetic Evaluation
Caption: Workflow for kinetic analysis of polymerization.
A Comparative Guide: Benchmarking 3,3-Bis(methoxymethyl)-2,6-dimethylheptane Against Next-Generation Internal Donors in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polypropylene production, the choice of internal donor within a Ziegler-Natta catalyst system is a critical determinant of the final polymer's properties. This guide provides an objective comparison of the performance of the established 1,3-diether internal donor, 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, against promising next-generation alternatives, including succinates, diol esters, and fluorene-based donors. The information presented herein is supported by experimental data to aid researchers in selecting the optimal internal donor for their specific application needs.
The Role of Internal Donors in Ziegler-Natta Catalysis
Internal donors are Lewis bases incorporated during the synthesis of the solid Ziegler-Natta catalyst. They play a pivotal role in determining the stereospecificity of the catalyst, which in turn controls the isotacticity of the resulting polypropylene.[1][2] A higher isotacticity generally translates to a more crystalline, rigid, and higher melting point polymer. Beyond stereocontrol, internal donors significantly influence catalyst activity, hydrogen response (which affects the polymer's melt flow rate), and the molecular weight distribution of the polymer.[3][4]
The subject of this guide, this compound, is a member of the 1,3-diether class of internal donors. These donors are known for their high hydrogen response, leading to polymers with a high melt flow rate (MFR), and for producing polypropylene with a narrow molecular weight distribution (MWD).[5]
Performance Benchmark: this compound vs. Next-Generation Donors
The following table summarizes the performance of this compound in comparison to representative examples of next-generation internal donors. It is important to note that the data presented is a compilation from various studies and may have been obtained under slightly different experimental conditions.
| Internal Donor Class | Specific Example | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (I.I. %) | Xylene Solubles (XS %) | Melt Flow Rate (MFR g/10 min) | Molecular Weight Distribution (MWD) | Key Features |
| 1,3-Diether | This compound | High | >95 | Low | High | Narrow | Excellent hydrogen response, suitable for high MFR grades. |
| Succinate | Diethyl-2,3-diisopropylsuccinate | High | >97 | Very Low | Moderate to High | Broad | Good balance of activity and stereospecificity, produces polymers with broad MWD. |
| Diol Ester | 2,4-Pentanediol dibenzoate | Very High | >98 | Very Low | Moderate | Broad | High activity and stereoselectivity, can produce high isotactic PP without an external donor.[6] |
| Fluorene-based | 9,9-Bis(methoxymethyl)fluorene (BMMF) | Very High | >98 | Very Low | High | Narrow to Moderate | Excellent thermal stability, produces highly isotactic and transparent polypropylene. |
Note: The values presented are representative and can vary depending on the specific catalyst preparation and polymerization conditions.
Experimental Protocols
To ensure a fair and reproducible comparison of internal donor performance, standardized experimental protocols are crucial. The following sections detail the methodologies for catalyst preparation and propylene polymerization.
Catalyst Preparation (Based on Mg(OEt)₂ Precursor)
-
Support Preparation: A suspension of magnesium ethoxide (Mg(OEt)₂) in a suitable solvent (e.g., toluene) is prepared in a nitrogen-purged reactor.
-
Titanation and Donor Addition: The suspension is cooled, and a solution of titanium tetrachloride (TiCl₄) in toluene is added dropwise. The mixture is then heated, and the respective internal donor (this compound, succinate, diol ester, or BMMF) is introduced. The reaction is allowed to proceed at an elevated temperature for a specified duration.
-
Second Titanation and Washing: After the initial reaction, the solid is allowed to settle, and the supernatant is removed. A fresh portion of TiCl₄ in toluene is added, and the mixture is heated again.
-
Final Washing and Drying: The resulting solid catalyst is thoroughly washed multiple times with an inert hydrocarbon solvent (e.g., heptane) to remove unreacted reagents and byproducts. The final catalyst is then dried under vacuum.
Propylene Polymerization (Slurry Method)
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Component Addition: An inert hydrocarbon solvent (e.g., n-heptane), a cocatalyst (e.g., triethylaluminum, TEAl), and an optional external donor are introduced into the reactor.
-
Catalyst Injection: The solid Ziegler-Natta catalyst, prepared as described above, is injected into the reactor.
-
Polymerization: The reactor is pressurized with propylene monomer to the desired pressure, and the temperature is raised to the target polymerization temperature (e.g., 70°C). The polymerization is allowed to proceed for a set duration while maintaining constant pressure and temperature.
-
Termination and Polymer Recovery: The polymerization is terminated by venting the unreacted propylene and adding a quenching agent (e.g., methanol). The resulting polypropylene powder is then filtered, washed, and dried.
Polymer Characterization
-
Catalyst Activity: Calculated as the mass of polypropylene produced per mass of catalyst per hour (kg PP/g cat·h).
-
Isotacticity Index (I.I.) and Xylene Solubles (XS): Determined by Soxhlet extraction of the polymer powder with boiling xylene. The weight percentage of the insoluble fraction represents the isotacticity index, while the soluble fraction represents the xylene solubles.[7]
-
Melt Flow Rate (MFR): Measured according to ASTM D1238 or ISO 1133 standard at 230°C with a 2.16 kg load.
-
Molecular Weight Distribution (MWD): Determined by gel permeation chromatography (GPC).
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the Ziegler-Natta polymerization mechanism and a workflow for selecting an internal donor.
Ziegler-Natta Polymerization Mechanism
Internal Donor Selection Workflow
Conclusion
The selection of an internal donor is a multifaceted decision that significantly impacts the performance of a Ziegler-Natta catalyst and the properties of the resulting polypropylene. This compound, as a representative of the 1,3-diether class, remains a robust choice for applications requiring high melt flow rates and narrow molecular weight distributions. However, next-generation internal donors, such as succinates, diol esters, and fluorene-based compounds, offer compelling alternatives with distinct advantages. Succinates provide a pathway to polymers with a broader molecular weight distribution, which can be beneficial for certain processing techniques. Diol esters and fluorene-based donors can deliver exceptionally high isotacticity and catalyst activity.
Researchers and professionals in drug development, where polymer purity and specific material properties are paramount, can leverage this guide to make informed decisions. By carefully considering the desired polymer characteristics and the comparative performance data presented, the optimal internal donor can be selected to achieve the target product profile. Further experimentation under standardized conditions is always recommended for a definitive selection for a specific application.
References
- 1. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. chemicke-listy.cz [chemicke-listy.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
The Crucial Link: How the Structure of 1,3-Diethers Dictates Catalytic Performance in Olefin Polymerization
A deep dive into the structure-performance relationship of 1,3-diethers as internal electron donors in Ziegler-Natta catalysts, offering a comparative analysis against alternative donors and providing detailed experimental insights for researchers in polymer science and drug development.
The precise control over the architecture of polymers is a cornerstone of modern materials science and drug delivery systems. In the realm of olefin polymerization, particularly for polypropylene, Ziegler-Natta catalysts remain indispensable. The performance of these catalysts is intricately modulated by internal electron donors, with 1,3-diethers emerging as a superior class of compounds that significantly enhance catalytic activity and stereoselectivity. This guide explores the critical correlation between the molecular structure of 1,3-diethers and their catalytic prowess, presenting a comparative analysis with other donor types, supported by experimental data.
1,3-Diethers vs. Alternative Internal Donors: A Performance Showdown
Historically, phthalates have been the workhorse internal donors in Ziegler-Natta catalysts. However, regulatory concerns and the quest for improved performance have paved the way for alternatives, most notably 1,3-diethers. Catalysts incorporating 1,3-diethers generally exhibit higher activity, produce polymers with a narrower molecular weight distribution, and show a more favorable response to hydrogen for molecular weight control, making them a preferred choice over phthalate-based systems.[1]
Below is a summary of the comparative performance of Ziegler-Natta catalysts with different internal donors.
| Internal Donor Class | Key Structural Feature | Typical Catalytic Activity | Polymer Isotacticity | Hydrogen Response | Key Advantages |
| 1,3-Diethers | Two ether groups separated by a methylene bridge | High | Very High | Excellent | Phthalate-free, high efficiency, good control over polymer properties. |
| Phthalates | Diester of phthalic acid | Moderate to High | High | Good | Well-established technology. |
| Succinate | Diester of succinic acid | Moderate | High | Moderate | Phthalate-free alternative. |
| Diol Esters | Diester of a diol | Moderate | High | Good | Offers control over rheological properties. |
The Architectural Blueprint: How 1,3-Diether Structure Governs Catalysis
The catalytic performance of 1,3-diethers is not monolithic; it is profoundly influenced by their molecular architecture, particularly the substituents at the central carbon atom (C2) of the propane backbone.
The Role of Steric Hindrance at the C2 Position
Computational studies and experimental evidence suggest that the steric bulk of the substituents at the C2 position of the 1,3-diether molecule is a critical determinant of catalyst performance.[2] More branched and sterically demanding alkyl or aryl groups at this position can lead to:
-
Enhanced Stereospecificity: The bulky groups are believed to preferentially block the formation of aspecific active sites on the (110) surface of the MgCl₂ support, thereby favoring the formation of highly isospecific sites.[2]
-
Increased Catalytic Activity: While seemingly counterintuitive, appropriate steric hindrance can lead to a more favorable electronic environment at the active titanium centers, boosting polymerization activity.
A noteworthy example of a highly effective 1,3-diether is 9,9-bis(methoxymethyl)fluorene (BMMF) . Its rigid and bulky fluorenyl group provides the necessary steric hindrance to create a highly stereospecific coordination environment, resulting in polypropylene with excellent isotacticity and mechanical properties.[3][4]
The following diagram illustrates the logical relationship between the structural features of a 1,3-diether internal donor, its interaction with the Ziegler-Natta catalyst components, and the resulting polymer properties.
Figure 1. Logical workflow illustrating the influence of 1,3-diether structure on catalytic performance.
Experimental Protocols
Reproducible and reliable experimental data are paramount for comparing catalytic performance. Below is a representative protocol for propylene polymerization using a MgCl₂-supported Ziegler-Natta catalyst with a 1,3-diether as the internal donor.
Catalyst Preparation
A typical procedure for the synthesis of a MgCl₂/TiCl₄/1,3-diether catalyst involves the following steps:
-
Support Preparation: An adduct of MgCl₂ and an alcohol (e.g., ethanol) is prepared to obtain a support with high surface area and controlled morphology.
-
Titanation: The MgCl₂·n(ROH) adduct is treated with an excess of TiCl₄. During this step, the internal donor (1,3-diether) is added. The mixture is heated to a specific temperature (e.g., 110°C) for a defined period to facilitate the reaction and the deposition of titanium species onto the support.
-
Washing: The solid catalyst is then thoroughly washed with a hydrocarbon solvent (e.g., n-heptane or n-hexane) to remove unreacted TiCl₄ and other byproducts.
-
Drying: The final catalyst is dried under a stream of nitrogen or under vacuum to yield a free-flowing powder.
Propylene Polymerization
The following is a general procedure for the slurry polymerization of propylene:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.
-
Component Addition: A specified amount of a hydrocarbon solvent (e.g., n-heptane) is introduced into the reactor, followed by the cocatalyst, typically triethylaluminum (TEAL). The solid Ziegler-Natta catalyst is then injected into the reactor.
-
Polymerization: The reactor is pressurized with propylene to the desired pressure, and the temperature is raised to the set polymerization temperature (e.g., 70°C). The polymerization is allowed to proceed for a specific duration.
-
Termination and Product Recovery: The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified ethanol). The resulting polymer is filtered, washed with ethanol and n-hexane, and dried in a vacuum oven.
Concluding Remarks
The transition from phthalate-based internal donors to 1,3-diethers has marked a significant advancement in Ziegler-Natta catalysis for polypropylene production. The structure of the 1,3-diether, particularly the steric and electronic nature of the substituents at the C2 position, is a key determinant of the catalyst's activity, stereoselectivity, and overall performance. While 9,9-bis(methoxymethyl)fluorene stands out as a highly effective donor, ongoing research into novel 1,3-diether structures continues to push the boundaries of catalyst design, enabling the synthesis of polypropylenes with tailored properties for a wide range of applications, from high-performance materials to advanced drug delivery vehicles. The detailed understanding of these structure-performance relationships is crucial for the rational design of next-generation catalysts.
References
Safety Operating Guide
Safe Disposal of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane: A Procedural Guide
For laboratory professionals, researchers, and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS Number: 129228-11-1), a flammable and hazardous chemical compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Hazard Profile and Safety Summary
This compound is classified as a flammable liquid that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It is also toxic to aquatic life with long-lasting effects.[2][3][4][5] Before handling, it is crucial to review the full Safety Data Sheet (SDS) and be equipped with the appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[2][5]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C13H28O2[1][2] |
| Molecular Weight | 216.36 g/mol [1][2] |
| CAS Number | 129228-11-1[1][2] |
| Appearance | Liquid[6] |
| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg[6] |
| Flash Point | 38.1 ± 18.0 °C[6] |
| UN Number | 1993[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal.
1. Initial Assessment and Waste Segregation:
-
Identify all waste streams containing this compound. This includes pure surplus chemical, reaction mixtures, and contaminated materials (e.g., paper towels, gloves, and glassware).
-
Segregate the chemical waste from non-hazardous laboratory trash. Do not mix with incompatible waste materials.
2. Containerization and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container for collecting liquid waste of this compound. The container must be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and list the full chemical name: "this compound". Include the appropriate hazard pictograms (e.g., flammable, irritant, environmental hazard).
3. Handling and Storage of Waste:
-
All handling of the waste must be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE.
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from sources of ignition such as heat, sparks, and open flames.[2][4][5]
4. Professional Disposal:
-
The primary method for the disposal of this compound is through a licensed and certified professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with qualified disposal companies.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
5. Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound.
-
Rinse the labware with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The solvent rinseate must be collected and disposed of as hazardous waste.
-
After the initial solvent rinse, the labware can be washed with soap and water.
6. Disposal of Contaminated PPE:
-
Contaminated disposable gloves, and other solid materials should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Dispose of this solid waste through the licensed professional waste disposal service.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 129228-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 129228-11-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. This compound | 129228-11-1 [sigmaaldrich.com]
Personal protective equipment for handling 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129228-11-1). Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing potential risks associated with this chemical. This compound is classified as a flammable liquid and is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Face shield and safety glasses.[1] | To protect against splashes and vapors that can cause serious eye damage. Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves. | To prevent skin contact, which can cause irritation.[2] Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact.[1] |
| Body Protection | Protective clothing. | To prevent skin exposure. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type P95 or P1 for nuisance exposures; type OV/AG/P99 or ABEK-P2 for higher levels).[1] | To be used when ventilation is inadequate or for protection against vapors and mists.[1] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this chemical in a well-ventilated area.
-
Use a chemical fume hood to minimize exposure to vapors.
-
Provide appropriate exhaust ventilation where dust or aerosols may form.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are readily accessible.
-
Dispensing: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1]
-
Fire Safety: This is a flammable liquid (Category 3).[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[2] Use non-sparking tools and take precautionary measures against static discharge.[2] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[1]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[2]
-
Recommended storage temperature is 2-8°C.[1]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan
Waste Treatment:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Contact a licensed professional waste disposal service for disposal of this material.[1]
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.[1]
-
Do not allow the product to enter drains.[1]
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
